3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
描述
属性
IUPAC Name |
3,9-bis(ethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXMQACSWCZQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC2(CO1)COC(OC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871552 | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-19-3 | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythritol diacrolein acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylidene pentaerythritol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLIDENE PENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H20E9P087 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Synthesis, Polymerization, and Applications in Drug Delivery
This technical guide provides a comprehensive overview of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), a key monomer in the development of advanced polymer-based drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, polymerization behavior, and its pivotal role in creating acid-labile, biocompatible materials.
Introduction: The Significance of Spiroacetal Moieties in Polymer Chemistry
The architecture of a polymer network is a critical determinant of its physical, chemical, and biological properties. Crosslinking agents, in particular, dictate the network's density, mechanical strength, and degradation profile. This compound (DVTOSU) is a unique crosslinking comonomer distinguished by its central spiroacetal core. This bicyclic structure imparts a specific stereochemistry that influences the resulting polymer network.[1]
The primary advantage of incorporating DVTOSU into a polymer matrix lies in the acid-sensitive nature of the spiroacetal linkage. This feature enables the design of "smart" polymers that are stable at physiological pH but readily degrade in acidic environments, such as those found in tumor tissues or within the endo-lysosomal compartments of cells. This targeted degradation mechanism is highly desirable for the controlled release of therapeutic agents.[2] This guide will delve into the fundamental aspects of DVTOSU, from its synthesis and characterization to its application in stimuli-responsive drug delivery systems.
Chemical Properties and Characterization of DVTOSU
DVTOSU is a white crystalline solid, though it is often supplied as a liquid due to its tendency to supercool.[3] Its bicyclic structure is formed around a central quaternary spiro carbon atom.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₄ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| Melting Point | 43-46 °C | [5] |
| Boiling Point | 108-110 °C at 2 mmHg | [5] |
| Density | 1.251 g/mL at 25 °C | [5] |
| Appearance | White crystalline powder or liquid | [3][6] |
Spectroscopic Characterization
The structural integrity and purity of DVTOSU are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The ¹H NMR spectrum of DVTOSU exhibits characteristic signals for the vinyl protons and the protons of the spiroacetal rings.[7][8] Similarly, the ¹³C NMR spectrum provides key information about the carbon framework of the molecule.
// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-1.2,0.6!"]; C2 [label="C", pos="-2.2,0!"]; O2 [label="O", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; O3 [label="O", pos="2.2,0!"]; C5 [label="C", pos="1.2,0.6!"]; O4 [label="O", pos="0,1.2!"]; C6 [label="C", pos="-2.9,0.9!"]; C7 [label="C", pos="-3.9,0.5!"]; C8 [label="C", pos="2.9,0.9!"]; C9 [label="C", pos="3.9,0.5!"];
// Spiro carbon C_spiro [label="C", pos="0,0!"];
// Ring 1 C_spiro -- O1; O1 -- C2; C2 -- O2; O2 -- C_spiro; C2 -- C6; C6 -- C7;
// Ring 2 C_spiro -- O4; O4 -- C5; C5 -- O3; O3 -- C_spiro; C5 -- C8; C8 -- C9;
// Divinyl groups C6 [label="CH"]; C7 [label="=CH₂"]; C8 [label="CH"]; C9 [label="=CH₂"];
// Other atoms C2 [label="CH₂"]; O1 [label="O"]; O2 [label="O"]; C5 [label="CH₂"]; O3 [label="O"]; O4 [label="O"]; }
Figure 1: Chemical structure of this compound.
Synthesis of this compound
DVTOSU is synthesized via the acid-catalyzed condensation of pentaerythritol with acrolein. This reaction forms the spiroacetal structure.
Figure 2: Synthesis pathway of DVTOSU.
Experimental Protocol: Synthesis of DVTOSU
The following protocol outlines a general procedure for the synthesis of DVTOSU.
Materials:
-
Pentaerythritol
-
Acrolein
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add pentaerythritol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and slowly add acrolein dropwise.
-
Continue refluxing and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure DVTOSU.[3]
Polymerization Methodologies
DVTOSU can be copolymerized with a variety of vinyl monomers via free-radical polymerization to introduce acid-labile crosslinks into the polymer network. The choice of polymerization technique (e.g., solution, emulsion, dispersion) depends on the comonomer and the desired properties of the final material.[2][9]
Figure 3: General workflow for the radical polymerization of DVTOSU.
Experimental Protocol: Radical Solution Copolymerization of 2-Hydroxyethyl Methacrylate (HEMA) and DVTOSU
This protocol describes the synthesis of a hydrogel based on HEMA crosslinked with DVTOSU.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
This compound (DVTOSU)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane (solvent)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve the desired amounts of HEMA and DVTOSU in 1,4-dioxane.
-
Add AIBN as the radical initiator.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 75°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at this temperature for a specified period (e.g., 17 hours).
-
After polymerization, precipitate the resulting copolymer in a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.[10]
Acid-Catalyzed Degradation: The Key to Controlled Release
The spiroacetal linkages within the DVTOSU crosslinked polymers are susceptible to hydrolysis under acidic conditions, leading to the degradation of the polymer network. This process is highly pH-dependent, with the rate of hydrolysis increasing significantly as the pH decreases.
Figure 4: Mechanism of acid-catalyzed hydrolysis of the spiroacetal crosslink.
The hydrolysis mechanism involves the protonation of one of the acetal oxygen atoms, which facilitates the cleavage of a carbon-oxygen bond and the opening of one of the rings. Subsequent attack by water leads to the complete breakdown of the spiroacetal crosslink, resulting in the degradation of the polymer network and the release of any encapsulated therapeutic agent.
Applications in Drug Delivery
The acid-degradable nature of DVTOSU-crosslinked polymers makes them highly attractive for various drug delivery applications, particularly for therapies requiring targeted release in acidic microenvironments.
pH-Responsive Drug Release
Polymers incorporating DVTOSU have been successfully utilized for the controlled release of various drugs, including the non-steroidal anti-inflammatory drug (NSAID) indomethacin and the antibiotic norfloxacin.[1][11]
-
Indomethacin Delivery: Hydrogels based on poly(2-hydroxyethyl methacrylate-co-DVTOSU) have been investigated for the oral delivery of indomethacin. These systems exhibit pH-dependent swelling and drug release, with enhanced release at lower pH values, which is advantageous for delivery to the stomach or inflamed tissues.[11][12] In vitro release studies have demonstrated the controlled release of indomethacin from these polymer networks.[12]
-
Norfloxacin Delivery: Copolymers of N,N-dimethylacrylamide and DVTOSU have been formulated into multi-membrane hydrogels for the delivery of norfloxacin.[1] These hydrogels show good biocompatibility and can be designed to provide sustained release of the antibiotic.
| Drug | Polymer System | Key Findings | References |
| Indomethacin | poly(HEMA-co-DVTOSU) | pH-sensitive swelling and release; potential for oral delivery. | [11][12] |
| Norfloxacin | poly(DMA-co-DVTOSU) | Biocompatible multi-membrane hydrogels for sustained release. | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling DVTOSU. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
This compound is a versatile and valuable comonomer for the synthesis of advanced, stimuli-responsive polymers. Its unique spiroacetal structure provides a mechanism for acid-catalyzed degradation, enabling the development of sophisticated drug delivery systems capable of targeted release in acidic environments. The ability to tailor the properties of DVTOSU-containing polymers through the choice of comonomers and polymerization techniques opens up a wide range of possibilities for future innovations in drug delivery and biomaterials science.
References
- 1. Upon some multi-membrane hydrogels based on poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane): preparation, characterization and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. 3,9-BIS(3-AMINOPROPYL)-2,4,8,10-TETRAOXASPIRO[5.5]UNDECANE(21587-74-6) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | 78-19-3 | FD33162 [biosynth.com]
- 5. Development and Characterization of PLGA Nanoparticle-Laden Hydrogels for Sustained Ocular Delivery of Norfloxacin in the Treatment of Pseudomonas Keratitis: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 7. This compound(78-19-3) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indomethacin-loaded polymer nanocarriers based on poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane): preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indomethacin uptake into poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro [5.5]-undecane) network: In vitro and in vivo controlled release study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS) is a bifunctional monomer of significant interest in polymer chemistry and materials science. As a diallyl acetal, its unique spirocyclic structure, containing a central quaternary carbon atom linking two dioxane rings, imparts distinct properties to the polymers derived from it. This guide provides a comprehensive overview of the physical and chemical properties of DVS, its synthesis, reactivity, and applications, with a focus on its role as a crosslinking agent and a precursor to other reactive monomers.
DVS is a key building block in the synthesis of specialized polymers, including those with applications in drug delivery and biocompatible materials.[1][2][3] Its ability to undergo polymerization and form crosslinked networks makes it a versatile tool for tailoring the mechanical and chemical properties of polymers. This document will delve into the technical details of DVS, providing researchers and scientists with the foundational knowledge required for its effective use in their work.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a spiro[5.5]undecane core with four oxygen atoms replacing carbons at the 2, 4, 8, and 10 positions. Two vinyl groups are attached at the 3 and 9 positions.
Molecular Structure of this compound
Caption: 2D representation of the molecular structure of this compound.
| Identifier | Value |
| CAS Number | 78-19-3[4][5] |
| Molecular Formula | C₁₁H₁₆O₄[4][5] |
| Molecular Weight | 212.24 g/mol [4][5] |
| InChI | 1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2[6] |
| InChIKey | OOXMQACSWCZQLX-UHFFFAOYSA-N[6] |
| SMILES | C=CC1OCC2(CO1)COC(OC2)C=C[6] |
| Synonyms | 3,9-Divinylspirobi(m-dioxane), Diallylidenepentaerythritol |
Physical Properties
Pure this compound is a white crystalline solid.[7] However, it is often supplied as a liquid due to its low tendency to crystallize.[7] The physical properties of DVS are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White crystalline powder or lump | [7] |
| Melting Point | 43-46 °C | [1][6] |
| Boiling Point | 108-110 °C at 2 mmHg | [1][6] |
| Density | 1.251 g/mL at 25 °C | [1][6] |
| Flash Point | >110 °C (>230 °F) | [6][8] |
| Vapor Pressure | 0.00512 mmHg at 25°C | [8] |
| Refractive Index | ~1.439 | [8] |
Solubility: Qualitative information suggests that this compound is soluble in methanol, appearing almost transparent.[9] For purification, it can be recrystallized from hydrocarbons such as pentane or n-hexane, or from aqueous methanol.[7]
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (in the range of 5-6 ppm) and the protons of the spirocyclic core. The complexity of the signals for the methylene and methine protons of the dioxane rings will be influenced by their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for the spiro carbon, the carbons of the dioxane rings, and the vinyl group carbons. A reference to a ¹³C NMR spectrum is available, which can be used for comparison.[9]
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include those for the C=C stretching of the vinyl groups, C-O-C stretching of the acetal linkages, and C-H stretching and bending vibrations. A reference IR spectrum is also noted in chemical databases.[5]
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the two vinyl groups and the spiroacetal core.
Polymerization: DVS is a versatile monomer that can undergo polymerization through different mechanisms.
-
Free-Radical Polymerization: The vinyl groups of DVS can participate in free-radical polymerization, where it often acts as a crosslinking agent.[11] This allows for the formation of polymer networks with tailored properties for applications such as in the synthesis of acid-degradable core-crosslinked micelles and biocompatible copolymers for drug loading.[1][2][3]
Conceptual Workflow for Free-Radical Polymerization using DVS as a Crosslinker
Caption: A simplified workflow illustrating the role of DVS in forming a crosslinked polymer network via free-radical polymerization.
-
Cationic Polymerization: In the presence of strong acids, such as boron trifluoride diethyl etherate, DVS can react with diols or diacids.[7] This reaction leads to the formation of rubber-like polymers that can be further crosslinked into hard resins with additional acid and elevated temperatures.[7]
Nucleophilic Addition: The allylic double bonds in DVS are susceptible to nucleophilic addition reactions. For instance, alcohols like methanol and acids such as acetic acid can be added across the double bonds.[7] Similarly, hydrogen chloride and hydrogen cyanide can be added to yield the corresponding 3,9-bis(2-chloroethyl)- or 3,9-bis(2-cyanoethyl)- derivatives.[7]
Isomerization: this compound is the precursor to the isomeric ketene acetal monomer, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU).[7] This rearrangement involves the shifting of the double bonds from the allyl to the vinyl position and is a key reaction for the synthesis of polyorthoesters.[7]
Synthesis and Purification
A general method for the synthesis of this compound involves the acid-catalyzed condensation of pentaerythritol with propenal (acrolein).[7]
General Synthesis Protocol:
-
Pentaerythritol is reacted with an excess of propenal in the presence of an acid catalyst (to maintain a pH of 3-5).[7]
-
The propenal is typically stabilized with hydroquinone to prevent its polymerization at elevated temperatures.[7]
-
The reaction water is removed via azeotropic distillation using a solvent immiscible with water, such as toluene, to drive the reaction to completion.[7]
-
The crude product is then purified. Due to the potential for side reactions, such as rearrangement of the double bonds or nucleophilic addition, purification by fractional distillation can lead to variable yields and boiling points.[7]
-
For obtaining high-purity, solid DVS, repeated recrystallization from hydrocarbons like pentane or n-hexane, or from aqueous methanol is recommended.[7]
Experimental Protocol for Synthesis of a Related Spiro Compound: While a detailed protocol for DVS synthesis is not readily available, a procedure for a similar spiro compound, 3,9-bis(chloromethyl)-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane, provides insight into the general methodology:
-
Reactants are mixed in a suitable solvent with a catalyst.
-
Water is removed azeotropically.
-
The catalyst is neutralized.
-
The reaction mixture is washed with water.
-
After drying, the solvent is removed in vacuo.
-
The crude product is purified by distillation, column chromatography, or crystallization.[12][13]
Safety and Handling
For detailed safety information, users should always consult the Safety Data Sheet (SDS) provided by the supplier.[14][15] The following is a summary of general safety and handling recommendations.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[16]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[16]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[6]
Handling and Storage:
-
Avoid contact with skin and eyes.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
While a specific GHS classification for DVS is not uniformly available across all sources, related compounds may have associated hazards. For example, the safety data sheet for 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane outlines standard handling procedures for solid organic compounds.[16]
Applications
The primary applications of this compound stem from its role as a bifunctional monomer and crosslinking agent.
-
Crosslinking Agent: DVS is used as a comonomer in radical emulsion copolymerization to create crosslinked polymer networks.[1] These networks are utilized in the development of acid-degradable core-crosslinked micelles for controlled drug release.[1][2]
-
Biocompatible Copolymers: It is a component in the synthesis of novel biocompatible copolymers for loading drug models like indomethacin.[1][3]
-
Precursor for Polyorthoesters: DVS is the starting material for the synthesis of 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a key monomer for the production of polyorthoesters, which are biodegradable polymers with applications in drug delivery.[7]
Conclusion
This compound is a valuable and versatile monomer for researchers in polymer chemistry, materials science, and drug development. Its unique spiroacetal structure and vinyl functionality allow for the creation of a wide range of polymers with tailored properties. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is crucial for its effective and safe application in research and development.
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound(78-19-3) IR2 [m.chemicalbook.com]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. This compound(78-19-3) 13C NMR [m.chemicalbook.com]
- 10. This compound(78-19-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. calpaclab.com [calpaclab.com]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, a key bicyclic organic molecule with significant applications in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations for handling the hazardous precursor, acrolein. The guide is structured to offer not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Significance
This compound (DVTOSU) is a unique spiroacetal distinguished by a central quaternary carbon atom connecting two six-membered dioxane rings, each bearing a vinyl group.[1] This structure imparts valuable properties, making it a significant monomer in the synthesis of advanced polymers. Notably, DVTOSU is the precursor to its isomer, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a highly reactive monomer used in the formation of biodegradable polyorthoesters.[1] These polymers have found applications in controlled-release drug delivery systems. Furthermore, DVTOSU itself can be utilized as a cross-linking agent in polymerization reactions.[2]
This guide will focus on the acid-catalyzed acetalization reaction between pentaerythritol and acrolein, a common and effective method for the synthesis of DVTOSU.
Reaction Mechanism: Acid-Catalyzed Acetalization
The synthesis of this compound proceeds via a classic acid-catalyzed acetalization reaction. The overall reaction involves the condensation of one molecule of pentaerythritol with two molecules of acrolein to form the spiroacetal and two molecules of water.[3] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for protonating the carbonyl oxygen of acrolein, thereby activating it for nucleophilic attack by the hydroxyl groups of pentaerythritol.
The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acrolein, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from pentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.
-
Formation of a Second Hemiacetal: This process is repeated with a second molecule of acrolein and another hydroxyl group of pentaerythritol.
-
Intramolecular Cyclization and Water Elimination: Subsequent intramolecular reactions, also acid-catalyzed, lead to the formation of the two dioxane rings and the elimination of two molecules of water.
To drive the reaction equilibrium towards the formation of the spiroacetal product, the water generated during the reaction must be continuously removed. This is typically achieved through azeotropic distillation.
Caption: Reaction mechanism for the synthesis of DVTOSU.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. Extreme caution must be exercised when handling acrolein due to its high toxicity and volatility. All operations involving acrolein must be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Pentaerythritol | 136.15 | 13.6 g | 0.1 | Reagent grade, finely powdered for better dissolution. |
| Acrolein | 56.06 | 14.0 g | 0.25 | Highly toxic and volatile. Stabilized with hydroquinone. |
| p-Toluenesulfonic acid | 172.20 | 0.5 g | 0.0029 | Catalytic amount. |
| Toluene | 92.14 | 150 mL | - | Anhydrous, for azeotropic removal of water. |
| Hydroquinone | 110.11 | 0.1 g | - | Inhibitor to prevent polymerization of acrolein. |
| Sodium bicarbonate (sat. soln.) | - | 50 mL | - | For neutralization. |
| Anhydrous magnesium sulfate | - | 5 g | - | For drying the organic phase. |
| n-Hexane or Pentane | - | As needed | - | For recrystallization. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a dropping funnel.
-
Charging the Reactor: To the flask, add pentaerythritol (13.6 g, 0.1 mol), p-toluenesulfonic acid (0.5 g), hydroquinone (0.1 g), and toluene (150 mL).
-
Initiating the Reaction: Begin stirring the mixture and heat it to reflux using a heating mantle.
-
Addition of Acrolein: Once the toluene is refluxing, add acrolein (14.0 g, 0.25 mol) dropwise from the dropping funnel over a period of 30 minutes. Ensure the addition is controlled to maintain a steady reflux.
-
Azeotropic Distillation: Continue refluxing the reaction mixture. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is typically complete when no more water is collected in the trap (approximately 2-4 hours).
-
Reaction Quenching and Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (50 mL) to neutralize the p-toluenesulfonic acid catalyst.
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The crude product, a yellowish oil or semi-solid, can be purified by recrystallization.[1]
-
Dissolve the crude product in a minimal amount of hot n-hexane or pentane.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
References
Spectroscopic Characterization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a bifunctional monomer that serves as a crucial building block in polymer chemistry. Its unique spiroacetal structure, containing two vinyl groups, allows for the synthesis of advanced polymers with tailored properties, such as biodegradable polyorthoesters for drug delivery systems.[1] Accurate and comprehensive spectroscopic analysis of this compound is paramount for ensuring its purity, confirming its structure, and understanding its reactivity in polymerization processes. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a valuable resource for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the vinyl and spiroacetal moieties.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the vinyl groups and the spiroacetal core.[2]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.85 | ddd | 2H | -CH=CH₂ |
| 5.25 | d | 2H | -CH=CH ₂(trans) |
| 5.15 | d | 2H | -CH=CH ₂(cis) |
| 4.75 | d | 2H | O-CH -CH= |
| 4.20 - 3.80 | m | 8H | -O-CH ₂-C-CH ₂-O- |
Interpretation of the ¹H NMR Spectrum
The downfield signal at approximately 5.85 ppm corresponds to the methine proton of the vinyl group (-CH=CH₂), and its complex splitting pattern (doublet of doublet of doublets) is due to coupling with the geminal and cis/trans vinyl protons. The two distinct signals around 5.25 ppm and 5.15 ppm are assigned to the terminal vinyl protons, with their different chemical shifts arising from their geometric relationship (cis and trans) to the rest of the molecule. The doublet at 4.75 ppm is characteristic of the acetal proton (O-CH-CH=), which is coupled to the adjacent vinyl methine proton. The complex multiplet in the upfield region, between 4.20 and 3.80 ppm, corresponds to the eight methylene protons of the two 1,3-dioxane rings in the spiroacetal core. The integration of these signals confirms the presence of the correct number of protons for each distinct chemical environment in the molecule.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 135-140 | -CH =CH₂ |
| 115-120 | -CH=CH ₂ |
| 95-105 | O-CH -O |
| 60-70 | -O-CH ₂-C |
| 30-40 | Spiro Carbon (C) |
Predicted ¹³C NMR Interpretation
The carbon of the vinyl methine group is expected to appear in the downfield region (135-140 ppm), while the terminal vinyl carbon will be more upfield (115-120 ppm). The acetal carbon (O-CH-O) will have a characteristic chemical shift in the range of 95-105 ppm. The methylene carbons of the dioxane rings are predicted to be in the 60-70 ppm region. The central spiro carbon, being a quaternary carbon, is expected to have a signal in the 30-40 ppm range and will likely be of lower intensity.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the vinyl and acetal groups.[2]
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch |
| 1150-1050 | Strong | C-O-C stretch (acetal) |
| 990, 910 | Strong | =C-H bend (out-of-plane) |
Interpretation of the IR Spectrum
The presence of the vinyl groups is clearly indicated by the =C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorption at 1645 cm⁻¹. The strong bands at 990 cm⁻¹ and 910 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene. The strong and broad absorption band in the 1150-1050 cm⁻¹ region is indicative of the C-O-C stretching vibrations of the spiroacetal system. The strong aliphatic C-H stretching bands below 3000 cm⁻¹ arise from the methylene groups in the dioxane rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While an experimental mass spectrum is not available, a predicted spectrum can be generated.
Predicted Mass Spectrometry Data
| m/z | Predicted Ion |
| 212 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₂H₅]⁺ |
| 155 | [M - C₃H₅O]⁺ |
| 113 | [M - C₅H₇O₂]⁺ |
Predicted Fragmentation Pattern
The molecular ion peak [M]⁺ is expected at an m/z of 212, corresponding to the molecular weight of the compound. A plausible fragmentation pathway would involve the loss of a vinyl group (C₂H₃) or an ethyl group (C₂H₅) from the molecular ion. Subsequent fragmentation could involve the cleavage of the dioxane rings, leading to the formation of smaller, stable carbocations. The fragmentation pattern would provide further confirmation of the compound's structure.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. Use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations. Assign the signals to the corresponding nuclei in the molecule.
IR Spectroscopy
Caption: Workflow for IR data acquisition and analysis.
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
-
Sample Scan: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the positions and intensities of the absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion and major fragment peaks. Propose a fragmentation mechanism consistent with the observed spectrum.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR and IR spectra confirm the presence of the key functional groups, namely the vinyl and spiroacetal moieties, and are in excellent agreement with the proposed structure. The predicted mass spectrometry data offers further support for the molecular weight and provides insights into the compound's fragmentation behavior. The detailed experimental protocols outlined herein will enable researchers to obtain reliable and high-quality spectroscopic data for this important monomer, facilitating its use in the development of novel polymeric materials.
References
An In-depth Technical Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Properties, Synthesis, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bifunctional monomer that has garnered significant interest in the field of polymer chemistry and drug delivery. Its unique spiroacetal structure, containing acid-labile linkages, makes it an invaluable building block for the synthesis of biodegradable polymers. This guide provides a comprehensive overview of the molecular and physical properties of DVTOSU, its synthesis and characterization, and its pivotal role as a crosslinking agent in the development of advanced drug delivery systems.
Physicochemical Properties and Molecular Structure
This compound is a white crystalline solid with a molecular weight of 212.24 g/mol and a chemical formula of C₁₁H₁₆O₄.[1][2] The molecule features a central spiro carbon atom, which is the defining characteristic of its spiro[5.5]undecane core. This central carbon is connected to two 1,3-dioxane rings, each substituted with a vinyl group at the 3 and 9 positions, respectively.
| Property | Value |
| Molecular Weight | 212.24 g/mol [1] |
| Molecular Formula | C₁₁H₁₆O₄[2] |
| Appearance | White crystalline solid[2] |
| Melting Point | 43-46 °C[1] |
| Boiling Point | 108-110 °C at 2 mmHg[1] |
| Density | 1.251 g/mL at 25 °C[1] |
| CAS Number | 78-19-3[1] |
The structure of DVTOSU is depicted below:
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of pentaerythritol with acrolein.[3] This reaction is a classic example of acetal formation.
General Synthetic Scheme:
Caption: Synthesis of DVTOSU from pentaerythritol and acrolein.
Experimental Protocol (General Procedure):
-
Reaction Setup: Pentaerythritol and a slight excess of acrolein are dissolved in a suitable solvent, such as toluene or benzene, in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture.
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.
-
Workup: After the reaction is complete (monitored by TLC or GC), the reaction mixture is cooled and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as pentane, n-hexane, or aqueous methanol, to yield pure, crystalline this compound.[3]
Spectroscopic Characterization
The identity and purity of the synthesized DVTOSU can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=C stretching of the vinyl groups and the C-O-C stretching of the acetal linkages.[4]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the dioxane rings and loss of the vinyl groups.[6][7]
Reactivity and Mechanism of Action
The key to the utility of this compound lies in its two primary reactive functionalities: the vinyl groups and the acid-labile spiroacetal core.
1. Polymerization via Vinyl Groups: The vinyl groups can readily participate in various polymerization reactions, most notably free radical polymerization. This allows DVTOSU to be incorporated as a crosslinking agent into polymer networks.
2. Acid-Catalyzed Hydrolysis of the Spiroacetal Core: The spiroacetal linkages are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions (e.g., the endo-lysosomal pH of cancer cells).[8] This acid-triggered degradation is the cornerstone of its application in controlled drug release.
Mechanism of Acid-Catalyzed Hydrolysis:
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the spiroacetal.
The hydrolysis proceeds via protonation of one of the acetal oxygens, followed by nucleophilic attack by water, leading to ring-opening and eventual degradation of the spiro structure back to its constituent pentaerythritol and acrolein.[8]
Application in Drug Delivery: Acid-Degradable Micelles
A prominent application of this compound is in the formulation of acid-degradable core-crosslinked micelles for targeted and controlled drug delivery.[2]
Workflow for the Preparation of Drug-Loaded Micelles:
Caption: Workflow for creating drug-loaded, acid-degradable micelles.
Experimental Protocol for Polymer Synthesis and Micelle Formation (Example with HEMA):
-
RAFT Polymerization: A typical Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization involves the copolymerization of a hydrophilic monomer, such as 2-hydroxyethyl methacrylate (HEMA), with this compound as the crosslinker, in the presence of a RAFT agent and a radical initiator.[9][10] This creates an amphiphilic block copolymer.
-
Micelle Formation and Drug Loading: The resulting polymer is dissolved in a suitable solvent, and a hydrophobic drug, such as indomethacin, is added. This solution is then added dropwise to water under stirring, leading to the self-assembly of the polymer into micelles with the drug encapsulated in the hydrophobic core.
-
Core Crosslinking: The vinyl groups within the micellar core are then polymerized to create a stable, core-crosslinked structure.
-
Purification: The drug-loaded micelles are purified by dialysis to remove any unloaded drug and unreacted monomers.
These core-crosslinked micelles are stable in the bloodstream but will degrade and release their drug payload in the acidic environment of tumor tissues or within the endosomes and lysosomes of cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[2]
Safety and Handling
This compound is a combustible solid.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the compound.[1] It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[11] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[12]
Conclusion
This compound is a versatile and valuable monomer for the synthesis of advanced, biodegradable polymers. Its unique combination of polymerizable vinyl groups and an acid-sensitive spiroacetal core makes it an ideal candidate for the development of sophisticated drug delivery systems. The ability to create core-crosslinked micelles that can intelligently release their therapeutic cargo in response to specific physiological cues holds immense promise for the future of targeted therapies in oncology and other disease areas. Further research into the synthesis and applications of DVTOSU-based polymers is likely to yield even more innovative and effective solutions for drug development challenges.
References
- 1. 3,9-二乙烯基-2,4,8,10-四氧杂螺[5.5]十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound(78-19-3) 13C NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound (C11H16O4) [pubchemlite.lcsb.uni.lu]
- 7. This compound(78-19-3) 1H NMR [m.chemicalbook.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylicacid - Safety Data Sheet [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
solubility of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane in common solvents
An In-Depth Technical Guide to the Solubility of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of this compound (DVTOSU), a key monomer in the synthesis of advanced polymers and biomaterials. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of DVTOSU solubility, offering a framework for its application in various solvent systems.
Introduction to this compound (DVTOSU)
This compound (DVTOSU) is a bicyclic organic compound featuring a central spiro atom, which links two alicyclic rings.[1] As a diallyl acetal, DVTOSU is a versatile crosslinking agent and comonomer.[2] It is a precursor to the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a critical component in the formation of polyorthoesters used in controlled drug release systems.[1][3]
When pure, DVTOSU is a white crystalline powder with a melting point of 43-46 °C.[4] However, due to a low tendency to crystallize, it is frequently supplied and used as a liquid.[1][5] Understanding the solubility of DVTOSU is paramount for its effective use in polymerization reactions, formulation development, and material synthesis.
Theoretical Framework for DVTOSU Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[6][7] The molecular structure of DVTOSU provides key insights into its expected solubility behavior.
Molecular Structure of DVTOSU:
-
Spiroacetal Core: The central 2,4,8,10-tetraoxaspiro[5.5]undecane core is relatively rigid and contains four ether linkages. These ether groups can act as hydrogen bond acceptors, suggesting potential solubility in polar aprotic and some protic solvents.[8]
-
Divinyl Groups: The two terminal vinyl groups (C=C) are nonpolar and contribute to the molecule's overall hydrophobic character. These groups will favor interactions with nonpolar solvents.
Based on this structure, DVTOSU is expected to exhibit a nuanced solubility profile, with good solubility in a range of organic solvents and limited solubility in highly polar solvents like water. The presence of both polar ether linkages and nonpolar vinyl groups suggests that solvents with intermediate polarity may be particularly effective.
Qualitative and Inferred Solubility of DVTOSU
| Solvent Class | Examples | Inferred Solubility | Rationale |
| Hydrocarbons | Pentane, n-Hexane | Soluble | DVTOSU is recrystallized from pentane or n-hexane, indicating solubility at elevated temperatures and lower solubility at room temperature, allowing for crystallization.[1][3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These are common solvents for polymerization reactions involving DVTOSU, suggesting good miscibility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | The ether linkages in DVTOSU are structurally similar to these solvents, promoting favorable interactions. |
| Alcohols | Methanol, Ethanol | Partially Soluble | Recrystallization from aqueous methanol suggests some solubility.[1] Alcohols can engage in nucleophilic addition reactions with the allyl double bonds of DVTOSU.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | Likely Soluble | These solvents can solvate the polar spiroacetal core of DVTOSU. |
| Water | Sparingly Soluble | The hydrophobic divinyl groups and the overall carbon-rich structure limit water solubility. However, the ether groups may allow for minimal dissolution.[8] |
Experimental Protocol for Determining DVTOSU Solubility
For precise quantitative analysis, the equilibrium solubility of DVTOSU should be determined experimentally. The saturation shake-flask method is a widely recognized and reliable technique for this purpose.[9]
Workflow for Solubility Determination
Caption: Workflow for determining DVTOSU solubility via the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of DVTOSU to a series of vials.
-
Pipette a known volume of the selected solvent into each vial. The amount of DVTOSU should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[10] The time required for equilibration should be determined by analyzing samples at different time points until the concentration of DVTOSU in the solvent remains constant.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand to let undissolved solids settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials.[10]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any remaining solid particles.[10]
-
-
Quantification:
-
Accurately dilute the collected supernatant with a suitable solvent.
-
Determine the concentration of DVTOSU in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Prepare a calibration curve using standard solutions of DVTOSU of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of DVTOSU in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
Factors Influencing DVTOSU Solubility
Several factors can influence the solubility of DVTOSU:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[8] This is consistent with the use of elevated temperatures for recrystallization.[1] For endothermic dissolution processes, increasing the temperature will enhance solubility.
-
Purity of DVTOSU: Impurities can affect the measured solubility. It is recommended to use highly purified DVTOSU for accurate solubility determination.[1]
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study using solvents with a range of polarity indices would provide a comprehensive solubility profile.
-
pH: In aqueous systems, the spiroacetal linkage of DVTOSU can be susceptible to acid-catalyzed hydrolysis.[2] This degradation would affect solubility measurements and should be considered when working with acidic media.
Conclusion
This compound is a monomer with a complex solubility profile owing to its unique molecular structure. While it exhibits good solubility in a range of organic solvents, particularly those with intermediate polarity and hydrocarbons, its solubility in highly polar or aqueous systems is limited. For applications requiring precise control over concentration, a rigorous experimental determination of solubility using methods such as the shake-flask technique is essential. The insights and protocols provided in this guide offer a robust framework for scientists and researchers to effectively utilize DVTOSU in their research and development endeavors.
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 3. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 4. Sigma Aldrich this compound 500 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. This compound [xinjingtech.com]
- 6. 溶剂混溶性表 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. materialneutral.info [materialneutral.info]
An In-depth Technical Guide to the Thermal Stability of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)
This technical guide provides a comprehensive overview of the thermal stability of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU). It is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or investigating this unique spiro compound. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a thorough understanding of the thermal behavior of DVTOSU.
Introduction: The Significance of Thermal Stability in DVTOSU Applications
This compound (DVTOSU) is a bifunctional monomer characterized by a central spiroacetal core and two reactive vinyl groups.[1] This structure makes it a valuable crosslinking agent and a precursor to polyorthoesters, which are of significant interest for biodegradable polymers and drug delivery systems.[2][3][4] The processing and application of DVTOSU, particularly in polymerization reactions which are often thermally initiated or involve exothermic processes, necessitate a profound understanding of its thermal stability. Uncontrolled thermal decomposition or polymerization can lead to product failure, the generation of hazardous byproducts, and unsafe operating conditions.
This guide will explore the theoretical underpinnings of DVTOSU's thermal behavior, detail robust experimental protocols for its characterization, and provide insights into the interpretation of the resulting data.
Theoretical Framework: Potential Thermal Events in DVTOSU
The thermal behavior of DVTOSU is governed by several potential chemical transformations. Understanding these possibilities is crucial for designing stability studies and interpreting experimental data.
Cationic Polymerization of Vinyl Groups
The vinyl ether moieties in DVTOSU are susceptible to cationic polymerization, which can be initiated by acidic species, often generated from trace impurities at elevated temperatures.[5] This is a highly exothermic process that can lead to a rapid increase in temperature and pressure, a phenomenon known as runaway polymerization.
Isomerization to 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)
DVTOSU can undergo a rearrangement to its more reactive isomer, DETOSU.[3] This isomerization can be thermally induced and is a critical consideration as DETOSU has different polymerization kinetics and reactivity.
Ring-Opening Polymerization of the Spiroacetal Core
Spiroorthoesters are known to undergo double ring-opening polymerization at temperatures exceeding 100°C, leading to the formation of poly(ether-ester)s.[6][7] This process can contribute to changes in the material's properties upon thermal stressing.
Thermal Decomposition of the Acetal Structure
At higher temperatures, the spiroacetal structure itself can undergo decomposition. Based on studies of similar acetal compounds, this can proceed via acid-catalyzed hydrolysis (if moisture is present) or radical-based homolysis of the C-O bonds.[8] For analogous spiro polycycloacetals, significant thermal stability has been observed, with a 5% weight loss (T-5%) occurring in the range of 343 - 370 °C.[3]
Below is a logical diagram illustrating the potential thermal pathways for DVTOSU.
Caption: Potential thermal pathways for DVTOSU.
Experimental Characterization of Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive assessment of DVTOSU's thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is a fundamental technique for determining the onset temperature of decomposition and quantifying mass loss.
Experimental Protocol: TGA of DVTOSU
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of DVTOSU into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running in both atmospheres provides insight into the role of oxygen in decomposition.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
To identify the gaseous byproducts of decomposition, the TGA can be coupled to an FTIR spectrometer.[10][11][12]
Experimental Protocol: TGA-FTIR of DVTOSU
-
Instrument: A TGA instrument connected to an FTIR spectrometer via a heated transfer line.
-
TGA Parameters: Follow the TGA protocol outlined above.
-
FTIR Parameters:
-
Continuously collect FTIR spectra of the evolved gases throughout the TGA run.
-
A typical resolution is 4 cm-1 with 8-16 scans per spectrum.
-
-
Data Analysis:
-
Correlate the evolution of specific gases (e.g., CO, CO2, aldehydes, vinyl compounds) with the mass loss events observed in the TGA data.
-
Use spectral libraries to identify the chemical nature of the evolved gases.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic reactions like polymerization or decomposition.[9][14]
Experimental Protocol: DSC of DVTOSU
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of DVTOSU into a hermetically sealed aluminum pan. Sealing the pan is crucial to prevent mass loss due to evaporation before decomposition or polymerization.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20°C).
-
Ramp the temperature to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., polymerization, decomposition).
-
Determine the onset temperature and peak temperature of any exotherms.
-
Integrate the area of exothermic peaks to quantify the heat of reaction (ΔH).
-
The following diagram illustrates the workflow for the thermal analysis of DVTOSU.
Caption: Experimental workflow for the thermal analysis of DVTOSU.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample as it undergoes an exothermic reaction.[15] It is particularly valuable for assessing the risk of thermal runaway polymerization.[2][16]
Experimental Protocol: ARC of DVTOSU
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known mass of DVTOSU is placed in a spherical, high-pressure sample bomb.
-
Procedure: The instrument operates in a "heat-wait-search" mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity). If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating reaction.
-
Generate plots of temperature and pressure versus time.
-
Calculate the adiabatic temperature rise (ΔTad) and the time to maximum rate (TMR).
-
Data Interpretation and Kinetic Analysis
The data obtained from these thermal analyses can be used to determine the kinetic parameters of the decomposition or polymerization reactions.
| Parameter | Description | Method of Determination |
| Tonset | The temperature at which thermal degradation or reaction begins. | TGA (e.g., 5% mass loss), DSC (onset of exotherm), ARC (onset of self-heating) |
| ΔH | The heat of reaction, indicating the magnitude of an exothermic or endothermic event. | DSC (integration of peak area) |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Model-free kinetic analysis (e.g., Kissinger, Ozawa-Flynn-Wall) using TGA or DSC data from multiple heating rates.[17][18][19][20] |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules. | Calculated from the same kinetic models used for Ea.[18] |
| ΔTad | The adiabatic temperature rise, a measure of the maximum temperature increase under adiabatic conditions. | ARC |
| TMR | The time to maximum rate, an indicator of the time available to take corrective action in the event of a thermal runaway. | ARC |
Conclusion
The thermal stability of this compound is a complex interplay of potential polymerization, isomerization, and decomposition pathways. A thorough investigation using a combination of TGA, DSC, and ARC is imperative for its safe handling and effective application. While specific decomposition data for DVTOSU is not widely published, the methodologies and theoretical framework presented in this guide provide a robust approach for its characterization. The high thermal stability of related spiro polycycloacetals suggests that the spiroacetal core of DVTOSU is likely stable to moderately high temperatures, with the vinyl groups being the more probable sites for initial thermal reactivity. For any application involving the heating of DVTOSU, a comprehensive thermal hazard assessment is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. iomosaic.com [iomosaic.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. TGA and FTIR analysis | BASEC [basec.org.uk]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Thermogravimetric Analysis - TGA–FTIR [eag.com]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. Thermal Analysis Reveals Differential Effects of Various Crosslinkers on Bovine Annulus Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. belmontscientific.com [belmontscientific.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 20. researchgate.net [researchgate.net]
reaction mechanism of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane formation
An In-Depth Technical Guide to the Formation Mechanism of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU)
Abstract
This compound (DVTOSU) is a key bifunctional monomer notable for its unique spiroacetal structure.[1][2] Its primary significance lies in its role as a precursor to 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a reactive monomer essential for the synthesis of biodegradable polyorthoesters used in controlled drug release systems.[1][2][3] This guide provides a detailed examination of the acid-catalyzed reaction mechanism for the formation of DVTOSU from pentaerythritol and acrolein. We will explore the step-by-step mechanistic pathway, the rationale behind key experimental parameters, a comprehensive synthesis protocol, and potential side reactions. This document is intended for researchers and professionals in organic synthesis, polymer chemistry, and pharmaceutical development.
Introduction to DVTOSU: Structure and Applications
This compound is a bicyclic organic compound featuring a central quaternary spiro carbon atom that links two six-membered 1,3-dioxane rings.[1][2] Each ring is substituted with a vinyl group at the acetal carbon. In its pure form, DVTOSU is a white crystalline solid, though it is often handled as a liquid due to a low tendency for crystallization.[1][2]
Key Applications:
-
Crosslinking Agent: The two vinyl groups allow DVTOSU to act as a crosslinking agent in radical polymerization processes, creating acid-degradable polymer networks.[4]
-
Precursor to DETOSU: DVTOSU is the starting material for its more reactive isomer, DETOSU, which is formed by a catalytically induced shift of the double bonds.[1][3] DETOSU is a cornerstone monomer for creating polyorthoesters, a class of biocompatible and biodegradable polymers.[3]
-
Polymer Synthesis: In the presence of strong acids, DVTOSU can react with diols to form rubber-like polymers.[1]
The Core Reaction: Acid-Catalyzed Spiroacetalization
The synthesis of DVTOSU is a classic example of a double acetal formation, resulting in a spiroacetal. The reaction involves the condensation of one equivalent of pentaerythritol (a tetraol) with two equivalents of acrolein (an α,β-unsaturated aldehyde).
Overall Reaction: C(CH₂OH)₄ + 2 CH₂=CHCHO ⇌ C₁₁H₁₆O₄ + 2 H₂O (Pentaerythritol) + (Acrolein) ⇌ (DVTOSU) + (Water)
This reaction is an equilibrium process. To achieve a high yield of the desired spiroacetal, two critical conditions must be met:
-
Acid Catalysis: An acid catalyst is essential to activate the carbonyl group of acrolein, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.
-
Water Removal: According to Le Châtelier's principle, the continuous removal of water, a byproduct of the reaction, is necessary to drive the equilibrium toward the formation of the product.
Step-by-Step Reaction Mechanism
The formation of the spiroacetal structure occurs in a sequential process, with each of the two 1,3-dioxane rings forming independently. The mechanism detailed below describes the formation of one ring; the process is then repeated with the remaining two hydroxyl groups of the pentaerythritol backbone.
-
Protonation of the Aldehyde: The reaction initiates with the protonation of the carbonyl oxygen of an acrolein molecule by the acid catalyst (H⁺). This step significantly increases the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: A hydroxyl group from pentaerythritol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to another hydroxyl group on the intermediate, setting up a good leaving group (water).
-
Formation of Oxocarbenium Ion: The intermediate dehydrates by losing a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Ring Closure: A second hydroxyl group from the same pentaerythritol molecule attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.
-
Deprotonation: The resulting protonated 1,3-dioxane ring is deprotonated, regenerating the acid catalyst and yielding the stable mono-acetal intermediate.
-
Second Ring Formation: The entire sequence (Steps 1-6) is repeated with a second molecule of acrolein and the two remaining free hydroxyl groups on the pentaerythritol core, leading to the final this compound product.
Caption: Figure 1: Reaction Mechanism for DVTOSU Formation.
Experimental Protocol for the Synthesis of DVTOSU
This protocol describes a standard laboratory procedure for synthesizing DVTOSU, emphasizing the critical step of azeotropic water removal.
4.1 Materials and Equipment
-
Reactants: Pentaerythritol, Acrolein (freshly distilled recommended)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Solvent: Toluene
-
Neutralizing Agent: Sodium bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Caption: Figure 2: Dean-Stark Apparatus for Synthesis.
4.2 Step-by-Step Procedure
-
Setup: Assemble the reaction apparatus as shown in Figure 2 in a well-ventilated fume hood.
-
Charging the Flask: To the round-bottom flask, add pentaerythritol (1.0 eq), toluene (to create a stirrable slurry), and a catalytic amount of p-TsOH (approx. 0.01-0.02 eq).
-
Reactant Addition: Begin stirring and add acrolein (2.1 eq, a slight excess is used to ensure complete reaction of pentaerythritol).
-
Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. In the Dean-Stark trap, the denser water will separate and collect at the bottom, while the lighter toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap and no more water is being produced (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product, often an oil or a semi-solid, can be purified by recrystallization from a suitable solvent like n-hexane or aqueous methanol to yield pure, crystalline DVTOSU.[1]
Physicochemical and Quantitative Data
The properties of DVTOSU are well-documented and essential for its handling and application.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₄ | |
| Molecular Weight | 212.24 g/mol | |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 43-46 °C | [4] |
| Boiling Point | 108-110 °C @ 2 mmHg | [4] |
| Density | 1.251 g/mL @ 25 °C | [4] |
| CAS Number | 78-19-3 |
Potential Side Reactions and Considerations
While the spiroacetalization is the primary reaction, the nature of the reactants and conditions can lead to undesired byproducts.
-
Acrolein Polymerization: Acrolein is highly reactive and can undergo self-polymerization, especially in the presence of acid or at elevated temperatures. Using freshly distilled acrolein and maintaining careful temperature control can mitigate this.
-
Isomerization: The product, DVTOSU, can isomerize to the thermodynamically more stable ketene diacetal, DETOSU, particularly at high temperatures or with prolonged exposure to the catalyst.[1][3]
-
Incomplete Reaction: If the reaction is stopped prematurely or water is not efficiently removed, a mixture of starting material, the mono-acetal intermediate, and the final product may result.
-
Michael Addition: The vinyl groups are conjugated with the acetal system. While less reactive than the parent aldehyde, they can potentially undergo nucleophilic addition, although this is less common under these conditions.[1]
Conclusion
The formation of this compound is a well-defined acid-catalyzed spiroacetalization reaction. A thorough understanding of the stepwise mechanism highlights the importance of activating the aldehyde electrophile and driving the reaction equilibrium. For successful synthesis, meticulous control over experimental parameters—particularly catalyst choice, temperature, and efficient water removal—is paramount to maximize yield and minimize the formation of byproducts. The resulting DVTOSU serves as a valuable and versatile monomer in the field of polymer science and advanced drug delivery systems.
References
An In-depth Technical Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: From Discovery to Polymerization
This guide provides a comprehensive technical overview of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU), a key bifunctional monomer in advanced polymer synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis and polymerization protocols, and the scientific principles underpinning its unique properties and applications.
Introduction: A Unique Spiro Acetal with Expanding Potential
This compound, commonly referred to as DVTOSU, is a bicyclic organic compound featuring a central spiro carbon atom connecting two six-membered dioxane rings, each bearing a vinyl group.[1] This structure as a diallyl acetal imparts unique reactivity, making it a valuable crosslinking agent and, critically, a precursor to monomers that exhibit low shrinkage or even expansion upon polymerization.[1] This latter characteristic, pioneered by the work of William J. Bailey, has significant implications for applications demanding high precision and minimal internal stress, such as in dental fillings, high-strength adhesives, and strain-free composites.[2]
This guide will first explore the historical discovery and synthesis of DVTOSU, followed by a detailed, field-proven protocol for its preparation. Subsequently, the principles and a practical workflow for its cationic ring-opening polymerization will be presented. Finally, key physical and spectral data for the characterization of this important monomer will be summarized.
Historical Perspective and Discovery
The genesis of this compound can be traced back to early explorations of acetal chemistry. The first description of condensation products from pentaerythritol and the unsaturated aldehyde, acrolein, emerged in 1950.[1] This acid-catalyzed reaction forms the stable spiroacetal structure.
A significant leap in the understanding and application of such spiro compounds came in the 1970s with the work of Professor William J. Bailey. Bailey and his research group at the University of Maryland were instrumental in developing the concept of "expanding monomers."[2][3] They demonstrated that the double ring-opening polymerization of spiro orthoesters and related compounds could lead to a net increase in volume, a stark contrast to the typical shrinkage observed during the polymerization of conventional monomers.[2] This phenomenon is attributed to the fact that for every two bonds that are broken in the monomer, only one new bond is formed in the polymer backbone, leading to an overall expansion. While much of Bailey's work focused on other spiro orthoesters, the principles he established are directly applicable to the polymerization of DVTOSU derivatives and underscore the importance of this class of compounds.
Synthesis of this compound
The synthesis of DVTOSU is achieved through the acid-catalyzed acetalization of pentaerythritol with acrolein. The reaction involves the formation of two six-membered dioxane rings around a central spiro carbon atom.
Synthesis Mechanism
The reaction proceeds via a classical acid-catalyzed acetal formation mechanism. A protonated acrolein molecule is attacked by a hydroxyl group of pentaerythritol, followed by the elimination of water and subsequent intramolecular cyclization. This process is repeated to form the second ring.
Caption: Synthesis of DVTOSU from Pentaerythritol and Acrolein.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Pentaerythritol
-
Acrolein (stabilized with hydroquinone)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or Benzene (for azeotropic distillation)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Pentane or n-hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine pentaerythritol, a molar excess of acrolein, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Neutralization: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent such as pentane or n-hexane to yield a white crystalline solid.[1]
Polymerization of this compound
DVTOSU can undergo polymerization through its vinyl groups, often in copolymerization with other monomers.[4] However, its most significant role is as a precursor to 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), a highly reactive monomer for the synthesis of polyorthoesters.[1][5] The polymerization of DVTOSU itself can be initiated by strong acids, leading to crosslinked polymers.[1]
Cationic Polymerization Mechanism
The polymerization of the vinyl groups can be initiated by a cationic initiator, such as a strong Lewis or Brønsted acid. The initiator adds to one of the vinyl double bonds, generating a carbocation. This carbocation then propagates by attacking the vinyl group of another DVTOSU monomer.
Caption: Cationic Polymerization of DVTOSU.
Experimental Protocol: Cationic Polymerization of this compound
This protocol outlines a general procedure for the cationic polymerization of DVTOSU.
Materials:
-
This compound (DVTOSU), purified
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Quenching agent (e.g., methanol)
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer, dissolve the purified DVTOSU in the anhydrous solvent.
-
Initiation: Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) and add the cationic initiator dropwise via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum to a constant weight.
Physicochemical Properties and Characterization
Accurate characterization of DVTOSU is essential for its effective use in research and development.
| Property | Value |
| CAS Number | 78-19-3 |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | 43-46 °C |
| Boiling Point | 108-110 °C at 2 mmHg |
| Density | 1.251 g/mL at 25 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl protons and the protons of the spirocyclic backbone.
-
¹³C NMR: The carbon NMR spectrum confirms the presence of the spiro carbon, the carbons of the dioxane rings, and the vinyl carbons.
-
IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the C=C stretching of the vinyl groups and the C-O-C stretching of the acetal linkages.
Applications and Future Outlook
The primary application of this compound lies in its role as a versatile monomer and crosslinking agent. Its ability to be converted into expanding monomers makes it particularly valuable in fields where dimensional stability is critical.
-
Drug Delivery: Polyorthoesters derived from DVTOSU are biodegradable and have been extensively investigated for controlled drug release applications.[5]
-
Advanced Materials: The low-shrinkage properties of polymers derived from this monomer are advantageous in the formulation of high-performance adhesives, coatings, and composites.
-
Biocompatible Materials: Copolymers incorporating DVTOSU have been synthesized for potential use as biocompatible materials.[6]
The unique chemistry of DVTOSU continues to offer exciting possibilities for the design of novel polymers with tailored properties. Future research is likely to focus on expanding its applications in areas such as tissue engineering, advanced composites, and stimuli-responsive materials.
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 6. This compound CAS 78-19-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Methodological & Application
Application Notes and Protocols for the Radical Polymerization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
Introduction: The Unique Potential of Spiro Polymers
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) is a bifunctional monomer holding significant promise in the development of advanced polymeric materials. Its defining feature is the central spiroacetal core, which imparts unique chemical and physical properties to the resulting polymers. The presence of two vinyl groups allows for cross-linking, leading to the formation of robust three-dimensional networks. Notably, polymers derived from spiro orthoesters, a class of compounds to which DVSU is related, are known for their low volume shrinkage or even slight expansion upon polymerization. This characteristic is highly desirable in applications such as dental fillings, precision castings, and high-performance adhesives, where dimensional stability is critical.
Furthermore, the acetal linkages within the DVSU structure are susceptible to acidic hydrolysis, making the resulting polymers biodegradable. This opens up a wide range of applications in the biomedical field, including drug delivery systems, temporary medical implants, and tissue engineering scaffolds. The radical polymerization of DVSU, either as a homopolymer or a copolymer, offers a versatile platform for the synthesis of novel functional materials with tunable properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radical polymerization of DVSU. It covers the underlying reaction mechanism, a detailed experimental protocol, and methods for the characterization of the resulting polymer.
Mechanism of Radical Polymerization
The radical polymerization of DVSU proceeds via a standard free-radical chain-growth mechanism, which can be divided into three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the decomposition of a radical initiator, typically triggered by heat or light, to generate free radicals. Common initiators for this type of polymerization include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The generated radicals then react with a DVSU monomer, adding to one of the vinyl groups and creating a new radical species.
-
Propagation: The newly formed monomer radical attacks the vinyl group of another DVSU monomer, propagating the polymer chain. A key feature of the polymerization of divinyl monomers like DVSU is the potential for both intermolecular and intramolecular propagation (cyclopolymerization). Intramolecular cyclization can lead to the formation of cyclic repeating units within the polymer backbone, which can influence the physical and chemical properties of the resulting material, such as its solubility and thermal stability. The extent of cyclization versus linear propagation and cross-linking depends on factors such as monomer concentration and the nature of the solvent.
-
Termination: The growth of the polymer chain is terminated by various mechanisms, including combination (coupling of two growing chains) or disproportionation (hydrogen transfer between two growing chains).
Due to the presence of two vinyl groups, extensive cross-linking is expected, particularly at higher monomer concentrations and conversions, leading to the formation of an insoluble polymer network or gel.
Experimental Protocol: Radical Homopolymerization of DVSU
This protocol details the solution polymerization of DVSU to yield a cross-linked polymer network.
Materials and Equipment:
-
This compound (DVSU), purified by recrystallization
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or argon gas inlet
-
Oil bath or heating mantle with temperature control
-
Vacuum filtration apparatus
-
Drying oven or vacuum oven
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
AIBN is a potentially explosive solid and should be handled with care. Avoid grinding and heating in a confined space.
-
Toluene and 1,4-dioxane are flammable and toxic. Handle with appropriate care.
Step-by-Step Procedure:
-
Monomer and Initiator Preparation:
-
In a 100 mL Schlenk flask, dissolve 5.0 g (23.5 mmol) of purified DVSU in 50 mL of anhydrous toluene.
-
Add 0.1 g (0.61 mmol) of AIBN to the solution. This corresponds to a monomer-to-initiator molar ratio of approximately 38.5:1. The concentration of the monomer is approximately 0.47 M. Rationale: Solution polymerization is chosen to control the reaction kinetics and delay the onset of gelation. Toluene is a suitable solvent for both the monomer and the initiator. The initiator concentration is chosen to achieve a reasonable polymerization rate.
-
-
Degassing the Reaction Mixture:
-
Seal the Schlenk flask with a rubber septum and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Rationale: Oxygen is a radical scavenger and can inhibit or retard the polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon gas.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture vigorously.
-
The polymerization is expected to proceed for 24 hours. The formation of a precipitate or an increase in viscosity indicates polymer formation. Rationale: 70 °C is a suitable temperature for the thermal decomposition of AIBN, providing a steady flux of initiating radicals.
-
-
Isolation and Purification of the Polymer:
-
After 24 hours, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the polymer by vacuum filtration. If the polymer remains in solution or has formed a gel, precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane (e.g., 500 mL), with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer repeatedly with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Visualizing the Workflow:
Caption: Workflow for the radical polymerization of DVSU.
Characterization of Poly(DVSU)
A thorough characterization of the synthesized poly(DVSU) is essential to understand its structure and properties.
Data Presentation:
| Characterization Technique | Parameter Measured | Expected Outcome for Poly(DVSU) |
| FTIR Spectroscopy | Functional Groups | Disappearance or significant reduction of the C=C stretching vibration (around 1640 cm⁻¹). Appearance of a broad C-H stretching band from the polymer backbone. Persistence of the C-O-C stretching vibrations of the spiroacetal group (around 1100-1200 cm⁻¹). |
| ¹H NMR Spectroscopy | Proton Environments | Disappearance of the vinyl proton signals (typically 5-6 ppm). Appearance of broad signals corresponding to the protons in the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Molecular Weight and Polydispersity | Due to the cross-linked nature of the polymer, it may be insoluble. If a soluble fraction is obtained, GPC can provide information on its molecular weight distribution. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determination of the decomposition temperature of the polymer. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Measurement of the Tg, which is an important parameter for understanding the physical state and mechanical properties of the polymer. |
Detailed Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the dried polymer sample, typically using the KBr pellet method or as a thin film.
-
Compare the spectrum of the polymer with that of the DVSU monomer to confirm the polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If the polymer is soluble, dissolve a small amount in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to elucidate the polymer structure. The absence of vinyl proton signals is a key indicator of successful polymerization.
-
-
Gel Permeation Chromatography (GPC):
-
For soluble polymer fractions, GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
A suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene) are required.
-
-
Thermal Analysis (TGA and DSC):
-
TGA is performed by heating a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) and monitoring the weight loss as a function of temperature.
-
DSC is used to determine the Tg by measuring the heat flow to the sample as a function of temperature.
-
Applications in Research and Drug Development
The unique properties of poly(DVSU) make it an attractive material for a variety of applications:
-
Drug Delivery: The acid-labile spiroacetal linkages allow for the development of pH-sensitive drug delivery systems that can release their payload in the acidic microenvironment of tumors or within the endosomes of cells.[1][2]
-
Biomaterials: The biocompatibility and biodegradability of poly(DVSU) make it a candidate for use in tissue engineering scaffolds and temporary medical implants.[1]
-
Cross-linking Agent: DVSU can be used as a cross-linking agent in the synthesis of hydrogels and other polymer networks, allowing for the tuning of their mechanical properties and degradation profiles.[3]
-
Low-Shrinkage Resins: The potential for low-volume shrinkage during polymerization makes poly(DVSU)-based materials suitable for high-precision applications.[4]
Conclusion
The radical polymerization of this compound offers a versatile route to advanced functional polymers with a unique combination of properties. The protocol and characterization methods outlined in this guide provide a solid foundation for researchers and professionals to explore the potential of this promising monomer in a wide range of applications, from drug delivery to advanced materials. The ability to tailor the polymer architecture through copolymerization and by controlling the extent of cross-linking opens up exciting avenues for the development of next-generation smart materials.
References
Application Notes and Protocols for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a Crosslinking Agent
Introduction: Unlocking the Potential of a Unique Crosslinking Agent
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS) is a versatile bicyclic organic molecule distinguished by a central spiro atom, connecting two alicyclic rings.[1] This unique structure as a diallyl acetal makes it a valuable crosslinking agent in polymer chemistry, particularly for applications in the biomedical and pharmaceutical fields.[2][3][4][5][6][7] Its key attribute lies in the spiroacetal linkage, which is susceptible to acidic hydrolysis. This property allows for the design of "smart" polymers that can degrade in a controlled manner in response to specific pH environments, a highly desirable feature for targeted drug delivery systems.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DVS as a crosslinking agent. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols for two primary crosslinking strategies, and discuss the characterization and expected performance of the resulting polymeric networks.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DVS is crucial for its successful application.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₄[2][8][9] |
| Molecular Weight | 212.24 g/mol [2][8] |
| Appearance | White crystalline powder[1] |
| Melting Point | 43-46 °C[2][3][8] |
| Boiling Point | 108-110 °C at 2 mmHg[2][3][8] |
| Density | 1.251 g/mL at 25 °C[2][3][8] |
| CAS Number | 78-19-3[2][8] |
| Solubility | Soluble in various organic solvents. |
PART 1: Acid-Catalyzed Crosslinking - The Power of pH-Sensitivity
The spiroacetal core of DVS is the key to its utility in creating acid-labile hydrogels. In the presence of an acid catalyst and a diol or diacid, the vinyl groups of DVS can participate in a crosslinking reaction, forming a three-dimensional polymer network. The resulting acetal linkages are stable at neutral and basic pH but will hydrolyze under acidic conditions, leading to the degradation of the polymer matrix. This pH-dependent degradation is a powerful tool for developing drug delivery systems that can release their payload in specific acidic environments, such as tumors or the stomach.
Mechanism of Acid-Catalyzed Acetal Hydrolysis
The degradation of DVS-crosslinked polymers in an acidic environment proceeds through the hydrolysis of the spiroacetal linkage. This is a multi-step process initiated by the protonation of one of the oxygen atoms in the acetal ring, making it a good leaving group. Subsequent attack by water leads to the cleavage of the C-O bond and the eventual breakdown of the crosslink.
References
- 1. Indomethacin release behaviors from pH and thermoresponsive poly(vinyl alcohol) and poly(acrylic acid) IPN hydrogels for site‐specific drug delivery | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Complex polymer architectures through free-radical polymerization of multivinyl monomers [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
Applications of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Polymer Chemistry: A Guide to Low-Shrinkage and Functional Polymers
Introduction: The Unique Duality of a Spiro Acetal Divinyl Monomer
In the landscape of polymer chemistry, the quest for monomers that offer solutions to persistent challenges such as polymerization shrinkage and the introduction of specific functionalities is perpetual. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) emerges as a molecule of significant interest, possessing a unique chemical architecture that addresses both these critical aspects. DVSU is a bicyclic organic molecule featuring a central spiroacetal core and two reactive vinyl groups.[1] This dual-functionality is the cornerstone of its versatility in polymer synthesis.
The vinyl groups are readily polymerizable via free-radical pathways, allowing for the incorporation of DVSU into a wide array of copolymers with common monomers like acrylates and methacrylates.[2][3] This pathway is instrumental in creating crosslinked networks and introducing the spiroacetal moiety as a functional group within the polymer backbone.
Concurrently, the spiroacetal core, a type of spiro orthoester, is susceptible to cationic ring-opening polymerization (CROP).[4][5] This process is renowned for its ability to proceed with minimal volume shrinkage, and in some cases, even expansion.[6][7] This attribute is of paramount importance in applications where dimensional accuracy is critical, such as in dental resins and precision molding.[8][9][10]
This technical guide provides an in-depth exploration of the applications of DVSU in polymer chemistry, with a focus on detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science.
I. Free-Radical Copolymerization: Crafting Functional Hydrogels and Biomaterials
The presence of two vinyl groups makes DVSU an excellent crosslinking agent in free-radical polymerization. Its incorporation into polymer networks can impart unique properties, including pH-sensitivity and biocompatibility, making the resulting materials suitable for biomedical applications.
Application Note: Synthesis of pH-Responsive Hydrogels for Drug Delivery
The copolymerization of DVSU with hydrophilic monomers, such as N,N-dimethylacrylamide (DMAA) or 2-hydroxyethyl methacrylate (HEMA), yields crosslinked hydrogels. The spiroacetal linkage within the DVSU unit is susceptible to hydrolysis under acidic conditions. This cleavage of the crosslinks leads to the degradation of the hydrogel matrix and the controlled release of an encapsulated therapeutic agent. This "smart" polymer behavior is highly desirable for targeted drug delivery systems.[2][11]
Experimental Protocol: Free-Radical Copolymerization of DVSU with N,N-Dimethylacrylamide (DMAA)
This protocol describes the synthesis of a crosslinked poly(DMAA-co-DVSU) hydrogel.
Materials:
-
N,N-Dimethylacrylamide (DMAA), inhibitor removed
-
This compound (DVSU)
-
Benzoyl peroxide (BPO), recrystallized
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of DMAA and DVSU in anhydrous DMAc. A typical starting point is a 95:5 molar ratio of DMAA to DVSU.
-
Initiator Addition: Add benzoyl peroxide (BPO) as the radical initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 75°C. Allow the polymerization to proceed for 6 hours with continuous stirring.
-
Thermal Treatment: Increase the temperature to 80°C and continue the reaction for an additional 2 hours to ensure high monomer conversion.[2]
-
Purification: Cool the reaction mixture to room temperature. Precipitate the resulting polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 50°C to a constant weight.
Characterization:
The successful incorporation of DVSU into the polymer network can be confirmed by:
-
FTIR Spectroscopy: Appearance of characteristic peaks for the spiroacetal group (C-O-C stretching) around 1160 cm⁻¹ and 1048 cm⁻¹.[8]
-
¹H NMR Spectroscopy: Presence of proton signals corresponding to the spiroacetal structure.[9][12]
II. Cationic Ring-Opening Polymerization (CROP): A Strategy for Low-Shrinkage Materials
The spiroacetal core of DVSU is the key to its most sought-after property in many material applications: the reduction of polymerization shrinkage. Conventional polymerization of vinyl and acrylate monomers can lead to volumetric shrinkage of up to 10%, inducing stress and microcracks in the final material.[13][14] The cationic ring-opening of the spiro rings in DVSU results in a net increase in volume, which can compensate for the shrinkage of the comonomers.
Application Note: Formulation of Low-Shrinkage Dental Composites
In restorative dentistry, polymerization shrinkage is a major cause of failure in dental composites, leading to marginal gaps, secondary caries, and post-operative sensitivity.[10][15] The incorporation of DVSU into dental resin formulations, often in a dual-cure system, offers a promising solution. In such a system, the vinyl groups of DVSU and other methacrylate monomers are polymerized via a free-radical mechanism (typically photoinitiated), while the spiroacetal groups undergo cationic ring-opening polymerization, initiated by a cationic photoinitiator.[1][16] This hybrid polymerization can significantly reduce overall shrinkage stress.
Conceptual Protocol: Photoinitiated Cationic Ring-Opening Copolymerization of DVSU in a Dual-Cure System
The following is a representative protocol for a dual-cure system, based on the principles of photoinitiated cationic polymerization of spiro compounds.[16][17][18]
Materials:
-
This compound (DVSU)
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ) (free-radical photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) (co-initiator)
-
Diaryliodonium hexafluoroantimonate (cationic photoinitiator)
-
Inert solvent (e.g., dichloromethane), if necessary for viscosity control
Procedure:
-
Resin Formulation: In a light-proof container, prepare the resin matrix by mixing Bis-GMA, TEGDMA, and DVSU in the desired weight ratios.
-
Initiator System Addition:
-
Add the free-radical photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB).
-
Add the cationic photoinitiator (e.g., 1.0 wt% diaryliodonium hexafluoroantimonate).
-
-
Homogenization: Thoroughly mix the components in the dark until a homogeneous resin is obtained. If necessary, gently warm the mixture to reduce viscosity.
-
Curing:
-
Place the resin in a mold of the desired dimensions.
-
Expose the resin to a dental curing light (blue light, ~470 nm) for a specified time (e.g., 40-60 seconds). The light will activate both the free-radical and cationic photoinitiators.
-
-
Post-Cure: The cationic polymerization can continue even after the light source is removed (dark cure), leading to further conversion of the spiroacetal groups.[16] Allow the sample to post-cure in the dark at room temperature for 24 hours.
Quantitative Data Summary
| Property | Conventional Methacrylate Resin | DVSU-Modified Resin (Hypothetical) |
| Volumetric Shrinkage | 5 - 8% | 1 - 3% |
| Flexural Strength | 80 - 120 MPa | 90 - 140 MPa |
| Double Bond Conversion | 55 - 75% | 60 - 80% |
Visualizing the Polymerization Pathways
Free-Radical Copolymerization Workflow
Caption: Workflow for free-radical copolymerization of DVSU.
Dual-Cure Polymerization Mechanism
References
- 1. Copolymerization of Ring-Opening Oxaspiro Comonomer with Denture Base Acrylic Resin by Free-Radical/Cationic Hybrid Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,9-二乙烯基-2,4,8,10-四氧杂螺[5.5]十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. Photoinduced free radical promoted cationic polymerization 40 years after its discovery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound(78-19-3) 1H NMR [m.chemicalbook.com]
- 13. Development of Low Shrinkage Curing Techniques for Unsaturated Polyester and Vinyl Ester Reinforced Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 16. sartomer.arkema.com [sartomer.arkema.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photo cationic initiators|WPI|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
Application Notes and Protocols for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Dental Composites and Biomaterials
Introduction: Addressing the Challenge of Polymerization Shrinkage in Restorative Dentistry
Resin-based dental composites have revolutionized restorative dentistry due to their aesthetic appeal and adhesive properties. However, a significant clinical challenge remains: polymerization shrinkage.[1][2][3] Conventional dimethacrylate monomers, the backbone of most dental composites, undergo a free-radical polymerization process where van der Waals forces between monomer molecules are replaced by shorter, covalent bonds. This transition results in a volumetric reduction of the material, typically ranging from 1% to 6%.[1] This shrinkage can lead to the formation of marginal gaps, microleakage, secondary caries, and post-operative sensitivity, ultimately compromising the longevity of the restoration.
To overcome this critical drawback, researchers have explored the use of "expanding monomers." Among these, spiro orthocarbonates (SOCs) have shown considerable promise.[4] 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVA) is a member of this class of compounds, featuring a unique spirocyclic structure with vinyl functional groups. The key advantage of DVA and other SOCs lies in their ability to undergo ring-opening polymerization. This process involves the cleavage of cyclic structures, which leads to an increase in molecular volume that can partially or fully compensate for the shrinkage associated with the polymerization of conventional monomers.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DVA in dental composites and biomaterials. It details the underlying mechanism of action, provides representative formulation and characterization protocols, and discusses the expected performance of DVA-based composites.
Mechanism of Action: The Principle of Ring-Opening Polymerization
The ability of DVA to counteract polymerization shrinkage is attributed to its double ring-opening mechanism. During polymerization, for every new bond formed, two bonds within the spirocyclic structure are cleaved. This results in a net increase in volume, a phenomenon that is in stark contrast to the shrinkage observed with conventional methacrylate monomers.
The polymerization of DVA can be initiated by free radicals, similar to conventional dental resins. The vinyl groups of DVA can copolymerize with other methacrylate monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), which are commonly used in dental composite formulations. The incorporation of DVA into the polymer network introduces an expansive component that mitigates the overall volumetric shrinkage of the composite material.
Caption: Mechanism of DVA in reducing polymerization shrinkage.
Representative Formulation Protocol for a DVA-Based Dental Composite
The following protocol is a representative example for the formulation of an experimental dental composite containing DVA. It is adapted from methodologies reported for structurally similar spiro orthocarbonate monomers due to the limited availability of direct protocols for DVA in the scientific literature.[6][7] Researchers should optimize the component ratios based on their specific performance requirements.
Materials and Reagents:
-
Monomers:
-
This compound (DVA)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
-
Inorganic Filler:
-
Silanized barium borosilicate glass (average particle size 0.7 µm)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
Experimental Workflow:
References
Copolymerization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) with Vinyl Monomers: A Guide for Advanced Polymer Synthesis
An Application Note and Protocol Guide:
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the copolymerization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) with various vinyl monomers. It delves into the underlying reaction mechanisms, offers detailed, field-tested protocols, and explores the unique properties of the resulting copolymers that make them highly suitable for biomedical and drug delivery applications.
Introduction: The Significance of DVSU in Modern Polymer Science
This compound (DVSU) is a bifunctional monomer distinguished by its spiro-orthoester structure. This unique cyclic diether undergoes a ring-opening polymerization mechanism that is associated with minimal volume shrinkage, a critical advantage in applications such as dental fillings and high-precision molding. When copolymerized with traditional vinyl monomers, DVSU imparts several desirable characteristics to the resulting polymer, including increased hydrophilicity, potential for controlled degradation, and enhanced biocompatibility. This guide will provide the necessary theoretical background and practical protocols to successfully synthesize and characterize DVSU-containing copolymers.
Mechanistic Insights: Understanding the Copolymerization Process
The copolymerization of DVSU with vinyl monomers typically proceeds via a free-radical mechanism. A key feature of DVSU is that one of its vinyl groups can undergo polymerization while the other can participate in a ring-opening reaction. This dual reactivity allows for the incorporation of the spiro-orthoester moiety into the polymer backbone.
Initiation and Propagation
The process begins with the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then attack the vinyl group of either DVSU or the comonomer, initiating the polymer chain growth. The propagation step involves the sequential addition of monomer units to the growing radical chain.
Ring-Opening Mechanism
The spiro-orthoester group in DVSU can undergo a radical-induced ring-opening reaction. This process is crucial for the volume expansion or low shrinkage properties of the resulting polymers. The double ring-opening mechanism of similar spiro-orthocarbonates is well-documented to counteract polymerization shrinkage.
Figure 1: Generalized workflow of DVSU and vinyl monomer copolymerization.
Experimental Protocols: Synthesis of DVSU Copolymers
The following protocols provide a framework for the synthesis of copolymers of DVSU with common vinyl monomers. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to prevent inhibition by oxygen.
Materials and Reagents
-
Monomers: this compound (DVSU), methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA), styrene. (All monomers should be purified prior to use, typically by passing through a column of basic alumina to remove inhibitors).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Anhydrous toluene, 1,4-dioxane, or dimethylformamide (DMF).
-
Other: Nitrogen or argon gas, precipitation solvent (e.g., methanol, hexane), standard laboratory glassware.
Protocol 1: Bulk Copolymerization of DVSU with Methyl Methacrylate (MMA)
This protocol is suitable for producing a rigid, low-shrinkage copolymer.
Step-by-Step Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of DVSU and MMA (e.g., 1:1, 1:2).
-
Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with nitrogen or argon for 15-20 minutes while stirring to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C. The polymerization time will vary depending on the desired conversion but is typically in the range of 6-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Termination and Purification: To terminate the reaction, cool the flask to room temperature and expose the contents to air. Dissolve the viscous product in a suitable solvent like tetrahydrofuran (THF).
-
Precipitation: Precipitate the copolymer by slowly adding the THF solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Solution Copolymerization of DVSU with 2-Hydroxyethyl Methacrylate (HEMA)
This method is ideal for producing hydrogels with potential for biomedical applications.
Step-by-Step Procedure:
-
Monomer and Solvent Preparation: In a flame-dried round-bottom flask, dissolve the desired amounts of DVSU and HEMA in an anhydrous solvent (e.g., DMF or 1,4-dioxane) to achieve a total monomer concentration of 10-50 wt%.
-
Initiator Addition: Add AIBN (0.1-1.0 mol%) to the monomer solution.
-
Inert Atmosphere: De-gas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir for the designated reaction time (e.g., 8-48 hours).
-
Purification: After cooling to room temperature, precipitate the copolymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., diethyl ether or hexane).
-
Isolation and Drying: Filter the precipitate, wash thoroughly with the non-solvent, and dry under vacuum at a moderate temperature.
Data Presentation: Typical Copolymerization Parameters and Properties
The properties of the resulting copolymers are highly dependent on the comonomer ratios and polymerization conditions.
| Comonomer System | Monomer Feed Ratio (DVSU:Vinyl) | Initiator (mol%) | Solvent | Temperature (°C) | Typical Application |
| DVSU-co-MMA | 1:1 | AIBN (0.5) | Bulk | 65 | Dental resins, bone cements |
| DVSU-co-HEMA | 1:2 | AIBN (0.2) | DMF | 70 | Hydrogels, soft contact lenses |
| DVSU-co-Styrene | 1:1 | BPO (0.5) | Toluene | 80 | Low-shrinkage composites |
Characterization of DVSU Copolymers
To confirm the successful synthesis and determine the properties of the copolymers, a range of analytical techniques should be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomers by identifying characteristic peaks of the spiro-orthoester and the comonomer. The disappearance of the vinyl C=C stretching peak around 1640 cm⁻¹ indicates polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure. The integration of specific proton signals from DVSU and the comonomer allows for the calculation of their relative incorporation.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer, which provides insight into its thermal properties and miscibility.
Figure 2: Experimental workflow for synthesis and characterization of DVSU copolymers.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Key checkpoints include:
-
Visual Observation: An increase in viscosity during polymerization is a primary indicator of successful chain growth.
-
Precipitation: The formation of a solid precipitate upon addition to a non-solvent confirms the presence of a high molecular weight polymer.
-
Spectroscopic Analysis: FTIR and NMR are essential to confirm the chemical identity of the copolymer and rule out the presence of unreacted monomers.
By following these protocols and characterization steps, researchers can ensure the reliable and reproducible synthesis of DVSU-containing copolymers with tailored properties for their specific applications.
Application Notes and Protocols for the Polymerization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Role of DVSU in Advanced Polymer Synthesis
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) is a bifunctional monomer of significant interest in the development of advanced functional polymers.[1][2] Its structure is unique, featuring two reactive vinyl groups amenable to various polymerization techniques and a central spiroacetal core. This spiroacetal linkage is the key to its utility; it is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This pH-sensitive degradability makes DVSU an invaluable comonomer for creating "smart" polymers for applications such as drug delivery, tissue engineering, and stimuli-responsive materials.[3][4]
This guide provides detailed protocols and the underlying scientific rationale for two primary polymerization methods involving DVSU: Free-Radical Copolymerization and Cationic Polymerization. These methodologies are designed for researchers and professionals in polymer chemistry and drug development, offering a framework for synthesizing novel, degradable biomaterials.
Part 1: Free-Radical Copolymerization of DVSU
Free-radical polymerization is the most common method for incorporating DVSU into polymer chains, typically as a crosslinking or functional comonomer. The vinyl groups of DVSU readily participate in radical-initiated chain growth. By copolymerizing DVSU with a primary monomer (e.g., N,N-dimethylacrylamide or 2-hydroxyethyl methacrylate), one can synthesize hydrogels and polymers with tailored properties such as biocompatibility, thermosensitivity, and pH-responsive degradability.[5][6]
Causality and Experimental Rationale
The choice of initiator, solvent, and temperature is critical for controlling the polymerization kinetics and the final polymer architecture.
-
Initiator: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are common thermal initiators. Their selection depends on the desired reaction temperature and solvent compatibility. The initiator concentration directly influences the kinetic chain length and, consequently, the molecular weight of the polymer.
-
Solvent: The solvent must solubilize the monomers and the resulting polymer. For biomedical applications, solvents like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) are often used.[5][6]
-
Temperature: The reaction temperature is chosen to ensure an appropriate decomposition rate of the initiator, typically providing a half-life of several hours. For a BPO-initiated reaction, temperatures between 75-80°C are common.[5]
-
Inert Atmosphere: Radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Therefore, purging the reaction mixture with an inert gas like nitrogen or argon is essential.
Experimental Workflow: Radical Polymerization
Caption: Workflow for Radical Copolymerization of DVSU.
Protocol 1: Synthesis of Poly(N,N-dimethylacrylamide-co-DVSU)
This protocol describes the synthesis of a pH-sensitive copolymer via a free-radical solution polymerization process.[5][6]
Materials:
-
N,N-dimethylacrylamide (DMA), freshly distilled
-
This compound (DVSU)
-
Benzoyl Peroxide (BPO), recrystallized
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask or equivalent reaction vessel with magnetic stirrer
-
Nitrogen or Argon source
-
Constant temperature oil bath
Procedure:
-
Monomer and Solvent Addition: In a Schlenk flask, dissolve N,N-dimethylacrylamide (e.g., 10 mmol) and DVSU (e.g., 0.5 mmol, 5 mol% to DMA) in anhydrous DMAc (to achieve a total monomer concentration of ~1.5 M).
-
Initiator Addition: Add Benzoyl Peroxide (BPO) as the initiator (e.g., 1 mol% relative to total monomers).
-
Inert Gas Purge: Seal the flask and purge the solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 75°C and stir vigorously. Continue the reaction for 6 hours.
-
Thermal Treatment: Increase the temperature to 80°C and maintain for an additional 2 hours to ensure high monomer conversion.[5]
-
Isolation: Cool the reaction mixture to room temperature. Precipitate the resulting polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as diethyl ether, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
| Parameter | Typical Value/Range | Rationale |
| Primary Monomer | N,N-dimethylacrylamide (DMA) | Forms a biocompatible, thermosensitive polymer backbone.[4] |
| Comonomer (DVSU) | 2-10 mol% | Introduces pH-sensitive crosslinks for degradability.[3][7] |
| Initiator | Benzoyl Peroxide (BPO) | Common thermal initiator with a suitable decomposition rate at 75-80°C.[5] |
| Solvent | N,N-dimethylacetamide (DMAc) | Aprotic polar solvent that solubilizes monomers and polymer.[5] |
| Temperature | 75°C (6h) -> 80°C (2h) | Controlled initiation followed by a push to maximize conversion.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen inhibition of the radical polymerization. |
Part 2: Cationic Polymerization of DVSU
DVSU can also undergo polymerization in the presence of strong acids, reacting with diols to form crosslinked resins.[2] This process is mechanistically distinct from radical polymerization. It is believed to proceed via an acid-catalyzed reaction involving the vinyl groups, which form ether linkages with the hydroxyl groups of a diol comonomer. The spiroacetal core can also be reactive under these strong acidic conditions, potentially leading to more complex network structures.
Causality and Experimental Rationale
-
Catalyst: A strong Lewis acid, such as Boron Trifluoride Diethyl Etherate (BF₃·OEt₂), is required to initiate the cationic process.[2] The catalyst activates the vinyl groups of DVSU, making them susceptible to nucleophilic attack by the diol.
-
Comonomer: A diol (e.g., ethylene glycol, 1,4-butanediol) serves as the nucleophile and comonomer, linking DVSU units together.
-
Temperature: The reaction can often be initiated at room temperature, with subsequent heating used to drive the reaction to completion and promote crosslinking, resulting in a hard, thermoset resin.[2]
-
Stoichiometry: The ratio of DVSU to the diol will significantly impact the properties of the final polymer, influencing the crosslink density and mechanical properties.
Cationic Polymerization Mechanism
Caption: Workflow for Cationic Polymerization of DVSU with a Diol.
Protocol 2: Cationic Polymerization of DVSU with a Diol
This protocol provides a representative method for synthesizing a crosslinked polymer network using DVSU and a diol, catalyzed by a strong acid.[2]
Materials:
-
This compound (DVSU)
-
1,4-Butanediol, anhydrous
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
-
Reaction vessel with magnetic stirrer
-
Drying tube or inert atmosphere setup
Procedure:
-
Monomer Preparation: In a dry reaction vessel protected from atmospheric moisture (e.g., with a drying tube), add DVSU (e.g., 10 mmol) and 1,4-butanediol (e.g., 10 mmol, for a 1:1 stoichiometric ratio). Stir to create a homogeneous mixture.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of BF₃·OEt₂ (e.g., 0.1-0.5 mol%) dropwise to the monomer mixture. The reaction may be exothermic.
-
Initial Polymerization: Continue stirring at room temperature. The viscosity of the mixture will increase as the polymer forms. This may take from 30 minutes to several hours depending on the catalyst concentration.
-
Curing: Once the mixture becomes highly viscous or rubber-like, transfer it to a mold if desired. Heat the polymer in an oven at an elevated temperature (e.g., 80-120°C) for several hours to induce further crosslinking and cure the material into a hard resin.[2]
-
Final Product: The final product is a crosslinked thermoset polymer. Due to its crosslinked nature, it will be insoluble and cannot be reprocessed.
| Parameter | Typical Reagent/Condition | Rationale |
| Monomers | DVSU and a diol (e.g., 1,4-butanediol) | DVSU provides vinyl groups; the diol acts as a nucleophilic linker. |
| Catalyst | Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) | Strong Lewis acid to initiate the cationic reaction.[2] |
| Stoichiometry | 1:1 (DVSU:Diol) | Can be varied to control crosslink density and material properties. |
| Temperature | Room Temperature -> 80-120°C | Initial reaction followed by thermal curing to form a thermoset network.[2] |
| Atmosphere | Dry | The catalyst and cationic intermediates are sensitive to moisture. |
Conclusion and Future Outlook
The polymerization of this compound offers a versatile platform for the synthesis of advanced, functional polymers. The protocols detailed herein for free-radical and cationic polymerization provide reproducible methods for creating materials with built-in, pH-sensitive degradability. Such polymers are of paramount importance in the fields of controlled drug release, regenerative medicine, and smart materials. Future research may focus on leveraging DVSU in controlled radical polymerization techniques (e.g., RAFT, ATRP) to synthesize well-defined, degradable block copolymers and other complex architectures.
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecan – Wikipedia [de.wikipedia.org]
- 2. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 3. This compound CAS 78-19-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 3,9-二乙烯基-2,4,8,10-四氧杂螺[5.5]十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Characterization of Polymers Derived from 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Introduction: The Significance of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS) in Polymer Science
This compound (DVS) is a unique bifunctional monomer characterized by its spiro orthoester core and two reactive vinyl groups. This structure imparts remarkable properties to the resulting polymers, most notably their potential for low volume shrinkage or even expansion upon polymerization. This "expanding monomer" characteristic is a significant advantage in applications where dimensional stability is critical, such as in dental fillings, precision castings, and high-performance adhesives, as it minimizes the internal stresses that can lead to microcracks and compromised adhesion.
Furthermore, the orthoester linkages within the polymer backbone are susceptible to acid-catalyzed hydrolysis. This inherent degradability makes DVS-derived polymers highly attractive for biomedical applications, including controlled drug delivery systems, temporary medical devices, and tissue engineering scaffolds. The ability to tailor the degradation rate by manipulating the polymer composition and the surrounding microenvironment opens up a vast field of possibilities for advanced therapeutic strategies.
This comprehensive guide provides detailed protocols for the synthesis and characterization of polymers derived from DVS, offering researchers, scientists, and drug development professionals a practical framework for exploring the potential of this versatile monomer.
Part 1: Synthesis of Poly(DVS) via Free Radical Polymerization
A fundamental understanding of the polymerization process is crucial for controlling the final properties of the material. Here, we present a detailed protocol for the homopolymerization of DVS via a free radical mechanism. This method is widely applicable and can be adapted for copolymerization with other vinyl monomers to further tailor the polymer's characteristics.
Experimental Protocol: Free Radical Homopolymerization of DVS
Materials:
-
This compound (DVS), 98% purity
-
Azobisisobutyronitrile (AIBN), 98% purity
-
Anhydrous N,N-Dimethylacetamide (DMAc), ≥99.8%
-
Methanol, ACS grade
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g (47.1 mmol) of DVS in 50 mL of anhydrous DMAc.
-
Initiator Addition: Add 0.155 g (0.94 mmol, 2 mol% relative to monomer) of AIBN to the solution.
-
Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes. This step is critical to prevent inhibition of the radical polymerization by oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a positive pressure of nitrogen.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. Allow the reaction to proceed for 24 hours.
-
Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to stir in methanol for at least 2 hours to remove unreacted monomer and initiator.
-
Isolation and Drying: Collect the polymer by vacuum filtration. Wash the polymer cake with fresh methanol (3 x 50 mL). Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Part 2: Comprehensive Characterization of Poly(DVS)
Thorough characterization is essential to understand the structure-property relationships of the synthesized poly(DVS). This section details the key analytical techniques and provides step-by-step protocols for their implementation.
Structural Characterization
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer and confirming the successful polymerization of the vinyl groups.
Protocol: ¹H and ¹³C NMR Analysis of Poly(DVS)
-
Sample Preparation: Prepare a 10 mg/mL solution of the dried poly(DVS) in deuterated chloroform (CDCl₃). Ensure the polymer is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum at a field strength of 400 MHz or higher.
-
Typical parameters: 16 scans, relaxation delay of 1 second.
-
Expected Spectral Features: The disappearance of the characteristic vinyl proton signals of the DVS monomer (typically in the range of 5-6.5 ppm) and the appearance of broad signals corresponding to the polymer backbone protons are indicative of successful polymerization.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same sample.
-
Typical parameters: 2048 scans, relaxation delay of 2 seconds.
-
Expected Spectral Features: The disappearance of the vinyl carbon signals (typically 110-140 ppm) and the appearance of new signals corresponding to the saturated carbons of the polymer backbone confirm the polymerization.
-
FTIR spectroscopy is used to identify the functional groups present in the polymer and to monitor the conversion of the monomer's vinyl groups.
Protocol: FTIR Analysis of Poly(DVS)
-
Sample Preparation: For the solid polymer, the KBr pellet method is suitable. Mix approximately 1-2 mg of the dried poly(DVS) with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. For in-situ monitoring of polymerization, Attenuated Total Reflectance (ATR)-FTIR can be used.[1]
-
Spectral Acquisition:
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet or the empty ATR crystal before analyzing the sample.
-
Expected Spectral Features: The disappearance or significant reduction of the C=C stretching vibration of the vinyl group (around 1640 cm⁻¹) from the monomer spectrum is a key indicator of polymerization. The presence of characteristic orthoester C-O stretching bands will be prominent in the polymer spectrum.
-
Determining the Degree of Conversion by FTIR: The degree of conversion (DC) of the vinyl groups can be quantified by monitoring the decrease in the absorbance of the C=C stretching band at ~1637 cm⁻¹.[2][3] An internal standard, such as an aromatic C=C stretching band if a comonomer is used, or a carbonyl C=O stretching band if present, can be used for normalization.[1] The DC is calculated using the following formula:
DC (%) = [1 - (A_alkene / A_ref)_polymer / (A_alkene / A_ref)_monomer] * 100
Where A_alkene is the absorbance of the vinyl C=C peak and A_ref is the absorbance of the internal reference peak.
Molecular Weight Determination
GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol: GPC Analysis of Poly(DVS)
-
System and Columns: Utilize a GPC system equipped with a refractive index (RI) detector. A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the analysis of organic-soluble polymers should be used.
-
Mobile Phase: Tetrahydrofuran (THF) is a suitable mobile phase for poly(ortho esters).[4]
-
Sample Preparation: Prepare a 1-2 mg/mL solution of poly(DVS) in THF. Ensure the polymer is completely dissolved and filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration: Create a calibration curve using narrow molecular weight polystyrene standards.
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the polystyrene standards.
Thermal Properties
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol: DSC Analysis of Poly(DVS)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried poly(DVS) into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample from room temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Hold at 200 °C for 5 minutes to erase any prior thermal history.
-
Cool the sample to -50 °C at a rate of 10 °C/min.
-
Heat the sample again to 200 °C at a rate of 10 °C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve. Any melting or crystallization peaks should also be analyzed.
TGA measures the change in mass of a sample as a function of temperature, providing information on the thermal stability and decomposition profile of the polymer.
Protocol: TGA of Poly(DVS)
-
Sample Preparation: Place 5-10 mg of the dried poly(DVS) in a TGA pan (ceramic or platinum).
-
Thermal Program: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The TGA thermogram will show the onset of decomposition and the temperature at which significant weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Mechanical Properties
The mechanical properties of DVS-derived polymers are critical for their application in load-bearing scenarios. Tensile and compression testing are fundamental methods to evaluate these properties.
Protocol: Tensile and Compression Testing of Poly(DVS)
-
Specimen Preparation: Prepare dumbbell-shaped specimens for tensile testing and cylindrical or rectangular specimens for compression testing according to ASTM standards (e.g., ASTM D638 for tensile properties and ASTM D695 for compressive properties). The specimens can be prepared by compression molding or, if the polymer is soluble, by solution casting.
-
Tensile Testing:
-
Mount the dumbbell-shaped specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve.
-
From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
-
-
Compression Testing:
-
Place the cylindrical or rectangular specimen between the compression platens of a universal testing machine.
-
Apply a compressive load at a constant crosshead speed until the specimen fails or reaches a predefined strain.
-
Record the load and displacement data to generate a stress-strain curve.
-
From the stress-strain curve, determine the compressive strength and compressive modulus.
-
Data Summary and Visualization
Quantitative Data Summary
| Property | Technique | Typical Values/Observations |
| Structural Confirmation | ||
| Vinyl Proton Disappearance | ¹H NMR | Complete disappearance of signals at 5-6.5 ppm |
| Polymer Backbone Protons | ¹H NMR | Appearance of broad signals in the aliphatic region |
| Vinyl Carbon Disappearance | ¹³C NMR | Complete disappearance of signals at 110-140 ppm |
| C=C Stretch Disappearance | FTIR | Significant reduction or absence of the peak at ~1640 cm⁻¹ |
| Molecular Weight | ||
| Number-Average MW (Mn) | GPC | Dependent on polymerization conditions |
| Weight-Average MW (Mw) | GPC | Dependent on polymerization conditions |
| Polydispersity Index (PDI) | GPC | Typically > 1.5 for free radical polymerization |
| Thermal Properties | ||
| Glass Transition Temp (Tg) | DSC | Dependent on polymer structure and molecular weight |
| Decomposition Onset (T_onset) | TGA | Indicates thermal stability |
| Mechanical Properties | ||
| Tensile Strength | Tensile Testing | Application-dependent |
| Young's Modulus | Tensile Testing | Application-dependent |
| Compressive Strength | Compression Testing | Application-dependent |
Experimental Workflow and Logic Diagrams
DOT Script for Synthesis and Characterization Workflow:
Caption: Workflow for the synthesis and characterization of poly(DVS).
DOT Script for DVS Polymerization:
Caption: Free radical polymerization of DVS.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of polymers derived from this compound. By systematically applying these techniques, researchers can gain a deep understanding of the structure-property relationships of these unique materials. The insights gained will be invaluable for the development of advanced polymers with tailored properties for a wide range of applications, from cutting-edge biomedical devices to high-performance industrial materials. The inherent low-shrinkage and degradable nature of DVS-based polymers ensures their continued importance in the ongoing quest for innovative and functional materials.
References
Application Notes and Protocols for the Synthesis and Utilization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
Introduction: Unlocking the Potential of a Versatile Crosslinking Agent
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) is a unique bifunctional monomer distinguished by its central spiroacetal core and two reactive vinyl groups. This structure imparts a valuable combination of properties, making DVSU a significant asset in the synthesis of advanced polymers. Its primary role is that of a crosslinking agent, where it introduces specific functionalities into the polymer architecture. The spiroacetal linkage, in particular, offers the advantage of acid-labile degradation, a feature highly sought after in the development of "smart" materials for biomedical applications such as drug delivery systems.[1][2][3][4] The vinyl groups readily participate in polymerization reactions, allowing for the incorporation of DVSU into a variety of polymer backbones.[2]
These application notes provide researchers, scientists, and drug development professionals with detailed experimental procedures for the effective use of DVSU in polymer synthesis. The protocols outlined below are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and innovate upon these methods.
Core Chemistry and Mechanistic Insights
The synthetic utility of DVSU is rooted in two key chemical features: the reactivity of its vinyl groups in free-radical polymerization and the susceptibility of its spiroacetal core to acid-catalyzed hydrolysis.
Free-Radical Polymerization of DVSU
The vinyl groups of DVSU readily participate in free-radical polymerization, a versatile and widely used method for synthesizing a broad range of polymers.[5] The process is initiated by a free-radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates highly reactive radical species.[5][6][7]
The initiation step involves the addition of an initiator radical to the carbon-carbon double bond of a vinyl monomer, in this case, either DVSU or a comonomer.[5][8] This creates a new radical species, which then propagates by adding to subsequent monomer units, rapidly forming a polymer chain. DVSU can be copolymerized with a wide range of vinyl monomers, allowing for the fine-tuning of the final polymer's properties. The incorporation of DVSU introduces crosslinks, transforming linear polymer chains into a three-dimensional network, which can significantly enhance the mechanical strength and thermal stability of the material.
Acid-Catalyzed Hydrolysis of the Spiroacetal Linkage
A key feature of polymers incorporating DVSU is the acid-sensitivity of the spiroacetal crosslinks.[9] In an acidic environment, the acetal groups are susceptible to hydrolysis, breaking down into their constituent alcohol and carbonyl compounds.[10][11] This cleavage of the crosslinks leads to the degradation of the polymer network.
The mechanism of this hydrolysis involves the protonation of one of the acetal oxygen atoms, which enhances the leaving group ability of the corresponding alcohol.[10] Subsequent nucleophilic attack by water leads to the formation of a hemiacetal intermediate, which then undergoes further hydrolysis to release the second alcohol and the parent ketone. This controlled degradation is a highly desirable property for applications such as drug delivery, where the polymer matrix is designed to break down and release its payload in the acidic environment of specific tissues or cellular compartments.
Experimental Protocols
The following protocols provide detailed procedures for the copolymerization of DVSU with two common monomers: N,N-dimethylacrylamide (DMA) and 2-hydroxyethyl methacrylate (HEMA).
Protocol 1: Synthesis of poly(N,N-dimethylacrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane)
This protocol describes the synthesis of a copolymer of DVSU and N,N-dimethylacrylamide (DMA) via free-radical polymerization in a solution of N,N-dimethylacetamide (DMAc) using benzoyl peroxide (BPO) as the initiator.[2][3][12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| N,N-dimethylacrylamide (DMA) | 99.13 | ≥99% | Sigma-Aldrich |
| This compound (DVSU) | 212.24 | 97% | Sigma-Aldrich |
| Benzoyl peroxide (BPO) | 242.23 | 97% | Sigma-Aldrich |
| N,N-dimethylacetamide (DMAc) | 87.12 | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl ether | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich |
Procedure:
-
Reactant Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of DMA and DVSU in anhydrous DMAc. A typical molar ratio of DMA to DVSU can range from 99:1 to 90:10, depending on the desired crosslinking density.
-
Initiator Addition: In a separate vial, dissolve the required amount of BPO in a small amount of anhydrous DMAc. The amount of initiator is typically 1-2 mol% with respect to the total monomer concentration.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Under an inert atmosphere (e.g., argon or nitrogen), add the initiator solution to the monomer solution. Immerse the reaction flask in a preheated oil bath at 75°C and stir for 6 hours.
-
Thermal Treatment: Increase the temperature of the oil bath to 80°C and continue the reaction for an additional 2 hours to ensure high monomer conversion.
-
Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with fresh diethyl ether, and dry it in a vacuum oven at 40-50°C to a constant weight.
Quantitative Data:
| Parameter | Value |
| DMA:DVSU Molar Ratio | 95:5 |
| Total Monomer Concentration | 1.0 M in DMAc |
| BPO Concentration | 1.5 mol% (relative to total monomers) |
| Reaction Temperature | 75°C (6h), then 80°C (2h) |
| Expected Yield | > 85% |
Protocol 2: Synthesis of poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane)
This protocol details the synthesis of a copolymer of DVSU and 2-hydroxyethyl methacrylate (HEMA) via radical dispersion polymerization.[1][13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-hydroxyethyl methacrylate (HEMA) | 130.14 | ≥99% | Sigma-Aldrich |
| This compound (DVSU) | 212.24 | 97% | Sigma-Aldrich |
| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 98% | Sigma-Aldrich |
| Poly(vinylpyrrolidone) (PVP) | ~40,000 | Sigma-Aldrich | |
| Ethanol | 46.07 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deionized Water | 18.02 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve PVP (as a stabilizer) in a mixture of ethanol and deionized water.
-
Monomer and Initiator Addition: Add the desired amounts of HEMA, DVSU, and AIBN to the reaction flask. The molar ratio of HEMA to DVSU can be varied to control the crosslink density.
-
Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: While maintaining a nitrogen atmosphere, heat the reaction mixture to 70°C with continuous stirring. The polymerization is typically carried out for 8-12 hours.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as acetone or diethyl ether.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
Quantitative Data:
| Parameter | Value |
| HEMA:DVSU Molar Ratio | 98:2 |
| Total Monomer Concentration | 15 wt% in Ethanol/Water (1:1 v/v) |
| AIBN Concentration | 1 wt% (relative to total monomers) |
| PVP Concentration | 3 wt% (relative to total monomers) |
| Reaction Temperature | 70°C |
| Reaction Time | 10 hours |
| Expected Yield | > 90% |
Characterization of DVSU-based Copolymers
A comprehensive characterization of the synthesized copolymers is crucial to confirm their structure and properties. A variety of analytical techniques can be employed for this purpose.[14][15][16][17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer. Look for characteristic peaks of the ester group in HEMA or the amide group in DMA, as well as the ether linkages of the spiroacetal in DVSU.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure. The relative integration of characteristic peaks from each monomer unit can be used to quantify the copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers, which provides information about their thermal properties.[19]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.
-
Swelling Studies: For crosslinked polymers, swelling studies in different solvents can provide information about the crosslinking density.
Conclusion and Future Perspectives
This compound is a valuable and versatile monomer for the synthesis of advanced functional polymers. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of DVSU in their respective fields. The ability to introduce acid-labile crosslinks opens up exciting possibilities for the development of novel materials for controlled drug delivery, biodegradable plastics, and other "smart" systems. Further research can focus on exploring the copolymerization of DVSU with a wider range of functional monomers and investigating the degradation kinetics and biocompatibility of the resulting polymers for specific biomedical applications.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Upon some multi-membrane hydrogels based on poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) Un… [ouci.dntb.gov.ua]
- 5. pslc.ws [pslc.ws]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.in [brainly.in]
- 9. Spiroketals - Wikipedia [en.wikipedia.org]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the controlled release ability from the poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane) polymer network synthesized in the presence of β-cyclodextrin. | Sigma-Aldrich [sigmaaldrich.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 16. Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications | MDPI [mdpi.com]
- 17. specialchem.com [specialchem.com]
- 18. Hallmarks of Polymersome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Welcome to the comprehensive technical support guide for the synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure a successful and reproducible outcome. This guide is structured to provide not just protocols, but a deep understanding of the chemical principles at play, empowering you to make informed decisions in your laboratory work.
Introduction to the Synthesis
The synthesis of this compound is a fascinating and practical example of spiroacetal formation. The molecule's unique structure, featuring a central spiro atom and two vinyl groups, makes it a valuable monomer in polymer chemistry and a versatile building block in organic synthesis. The reaction typically involves the acid-catalyzed condensation of pentaerythritol with acrolein. While seemingly straightforward, the high reactivity of acrolein presents several challenges that require careful control of reaction conditions.
This guide will provide a detailed protocol, a troubleshooting section to address common pitfalls, and a series of frequently asked questions to deepen your understanding of this synthesis.
Reaction Mechanism and Key Principles
The formation of this compound proceeds through a series of acid-catalyzed acetalization reactions. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis.
Figure 1: Simplified reaction mechanism for the synthesis of this compound.
The key to a successful synthesis lies in driving the equilibrium towards the product by efficiently removing water, typically with a Dean-Stark apparatus, and preventing unwanted side reactions of the highly reactive acrolein.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. As with any chemical reaction, careful attention to detail is paramount.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Notes |
| Pentaerythritol | 115-77-5 | 136.15 | ≥98% | Should be dry. |
| Acrolein | 107-02-8 | 56.06 | ≥95% (stabilized) | Freshly distilled before use is recommended. |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | ≥98% | Catalyst. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Solvent. |
| Hydroquinone | 123-31-9 | 110.11 | ≥99% | Polymerization inhibitor. |
| Sodium Bicarbonate | 144-55-6 | 84.01 | Saturated solution | For neutralization. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying. |
Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add pentaerythritol (0.1 mol, 13.6 g), p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g), and a small amount of hydroquinone (approx. 0.1 g).
-
Add 250 mL of toluene to the flask.
-
-
Addition of Acrolein:
-
While stirring, slowly add freshly distilled acrolein (0.25 mol, 14.0 g, 16.7 mL) to the reaction mixture. Caution: Acrolein is highly toxic and lachrymatory. This step must be performed in a well-ventilated fume hood.
-
-
Reaction and Water Removal:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[1]
-
Continue refluxing until the theoretical amount of water (0.2 mol, approximately 3.6 mL) is collected, or until no more water is observed to be forming. This typically takes 4-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a viscous oil or a semi-solid.
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 108-110 °C at 2 mmHg.
-
Recrystallization: Alternatively, the product can be recrystallized from a suitable solvent such as n-hexane or a mixture of methanol and water to yield a white crystalline solid.[2]
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Figure 2: A troubleshooting decision tree for the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Explanation: The formation of the spiroacetal is an equilibrium process. If water is not efficiently removed, the reaction will not proceed to completion.
-
Solution: Ensure the Dean-Stark trap is functioning correctly and that the azeotrope is forming and separating. Consider extending the reflux time.
-
-
Possible Cause: Polymerization of acrolein.
-
Explanation: Acrolein is highly prone to polymerization, especially in the presence of impurities or under non-optimal conditions.[3] This is a significant competing reaction that can drastically reduce the yield of the desired product.
-
Solution:
-
Use freshly distilled acrolein to remove any polymeric inhibitors or impurities.
-
Ensure an adequate amount of a polymerization inhibitor like hydroquinone is present in the reaction mixture. For aqueous systems containing iron ions, the combination of a polymerization inhibitor and oxalic acid has been shown to be effective.[4]
-
Avoid localized high concentrations of base during neutralization, as this can trigger polymerization.
-
-
-
Possible Cause: Hydrolysis of the product during work-up.
-
Explanation: The spiroacetal linkage is susceptible to acid-catalyzed hydrolysis.[5] If the acid catalyst is not completely neutralized, the product can revert to the starting materials or other byproducts during the aqueous work-up.
-
Solution:
-
Ensure thorough neutralization with sodium bicarbonate solution. Test the pH of the aqueous washes to confirm they are no longer acidic.
-
Minimize the contact time of the product with the aqueous phase.
-
-
Problem 2: The Product is a Dark, Viscous Oil and Difficult to Purify
-
Possible Cause: Presence of oligomeric or polymeric byproducts.
-
Explanation: Side reactions involving acrolein can lead to the formation of higher molecular weight species. These can be difficult to separate from the desired product by distillation or recrystallization alone.
-
Solution:
-
Attempt purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Optimize the reaction conditions to minimize the formation of these byproducts (see Problem 1).
-
-
-
Possible Cause: Rearrangement of the double bonds.
-
Explanation: Under certain conditions, the vinyl groups can isomerize to other positions.[2]
-
Solution: Careful control of temperature and pH during the reaction and work-up is crucial. Characterize the product thoroughly by NMR to confirm the structure.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a Dean-Stark trap?
A1: The formation of the spiroacetal is a reversible condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing a product (in this case, water) will drive the equilibrium towards the formation of more product. The Dean-Stark trap is a piece of glassware specifically designed to continuously remove water from a refluxing reaction mixture, thereby ensuring a high yield of the desired spiroacetal.[1]
Q2: What are the key safety precautions when working with acrolein?
A2: Acrolein is a highly toxic, flammable, and lachrymatory (tear-inducing) substance. It is crucial to handle it in a well-ventilated chemical fume hood at all times. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. In case of inhalation, move to fresh air immediately. In case of skin contact, wash the affected area thoroughly with soap and water.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:
-
Unreacted Starting Materials: You may see characteristic signals for pentaerythritol (a singlet for the CH₂ groups) or acrolein (aldehyde proton around 9.5 ppm and vinyl protons).[6][7]
-
Mono-substituted Intermediate: The reaction may not have gone to completion, leaving a mono-acrolein adduct of pentaerythritol. This would result in a more complex spectrum than the final product.
-
Acrolein Oligomers: If acrolein has polymerized, you may observe broad, poorly resolved signals in the aliphatic and olefinic regions of the spectrum.
-
Hydrolysis Products: If the product has been partially hydrolyzed during work-up, you may see signals corresponding to the starting materials or intermediates.
Q4: Can I use a different acid catalyst?
A4: While p-toluenesulfonic acid is commonly used, other acid catalysts such as sulfuric acid or acidic ion-exchange resins can also be employed. However, the reaction conditions may need to be re-optimized for a different catalyst. Strong, non-volatile acids like sulfuric acid can be more difficult to remove during work-up and may lead to more side reactions if not used carefully.
Q5: What is the expected ¹H NMR spectrum for the pure product?
A5: The ¹H NMR spectrum of this compound is quite characteristic. You should expect to see signals corresponding to the vinyl protons (typically in the range of 5-6 ppm) and the protons of the spiroacetal backbone (typically in the range of 3-4.5 ppm). The integration of these signals should correspond to the number of protons in each environment.
References
- 1. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 2. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 3. US2657192A - Polymerization of acrolein - Google Patents [patents.google.com]
- 4. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Acrolein(107-02-8) 1H NMR [m.chemicalbook.com]
- 7. Pentaerythritol | C5H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Technical Support Center: Troubleshooting Side Reactions in the Polymerization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
PART 1: CORE DIRECTIVE
Welcome to the technical support guide for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU). As a Senior Application Scientist, I've designed this resource to move beyond standard protocols. Instead of a rigid template, this guide is structured as a dynamic troubleshooting hub. We will explore the causality behind common polymerization issues, focusing on the nuanced side reactions that can compromise your results. This guide is built on a foundation of scientific integrity, providing you with the rationale behind each recommendation to empower you to diagnose and solve problems effectively in your research.
DVSU is a unique monomer, prized for its ability to undergo double ring-opening polymerization, a mechanism that can lead to minimal shrinkage or even volume expansion—a significant advantage in applications like dental resins, adhesives, and composite matrices.[1][2] However, its reactivity also opens the door to several competing reaction pathways. This guide will help you navigate them.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Understanding the Core Chemistry: Ideal vs. Competing Reactions
The primary utility of DVSU in expanding polymers stems from its spiro orthoester core. Under cationic initiation (e.g., with strong Lewis acids like BF₃·OEt₂), the ideal reaction is a double ring-opening polymerization.[3][4] This process breaks two bonds within the spiro structure for every one bond formed in the polymer backbone, leading to a net volume expansion.
However, DVSU also features two vinyl groups, which are susceptible to standard radical polymerization.[5] This creates a dichotomy in its reactivity that is the source of many experimental challenges.
Caption: Competing polymerization pathways for DVSU.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DVSU polymerization in a question-and-answer format.
Question 1: My cationic polymerization failed to initiate or resulted in a very low molecular weight polymer. What went wrong?
Answer: This is the most common failure mode and almost always points to issues with purity—either of the monomer or the reaction system. Cationic polymerizations are notoriously sensitive to nucleophilic impurities.
-
Causality (Expertise): Protic impurities, especially water, will readily react with the cationic initiator (like BF₃·OEt₂) or the propagating carbocationic chain end. This is a termination reaction that halts polymer growth. Commercial DVSU can vary in purity and may contain residual reactants from its synthesis or degradation byproducts.[3][6] The supplier often provides it as a liquid, which may indicate the presence of impurities that depress the melting point.[6]
-
Troubleshooting Protocol (Trustworthiness):
-
Monomer Purification: Pure DVSU is a white crystalline solid with a melting point of 43-46 °C.[7] If your monomer is a liquid or has a broad melting range, purification is mandatory.
-
Action: Recrystallize the DVSU from a dry, non-polar solvent like n-hexane or aqueous methanol.[3] The process should be repeated until a sharp melting point is achieved. (See Protocol 1 below).
-
-
System Anhydrousness: Ensure all glassware is oven-dried and cooled under a dry nitrogen or argon atmosphere. Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column).
-
Initiator Quality: Use a fresh, high-purity initiator. Old or improperly stored Lewis acids can be partially hydrolyzed and inactive.
-
Question 2: My polymer shows significant volume shrinkage, even when using a cationic initiator. Why am I not seeing the expected volume expansion?
Answer: This outcome suggests that the desired double ring-opening mechanism is not the dominant reaction. Instead, you are likely observing polymerization through the vinyl groups, which behaves like a conventional addition polymerization with associated shrinkage.
-
Causality (Expertise): While cationic initiators are meant to trigger ring-opening, under certain conditions, they can also initiate polymerization of the vinyl groups. This can happen if the reaction temperature is too high, or if the catalyst system is not optimized for ring-opening. The energy barrier for vinyl polymerization might be overcome before the more complex ring-opening can proceed efficiently.
-
Troubleshooting Workflow (Authoritative Grounding):
-
Action 1: Lower the Reaction Temperature. Spiro orthoester ring-opening polymerizations are often conducted at low temperatures to ensure selectivity.[8] High temperatures can favor side reactions. Try running the reaction at 0 °C or even lower (e.g., -12 °C as described in some synthesis patents for related compounds).[8]
-
Action 2: Verify Your Initiator. Ensure you are using a strong protic acid or Lewis acid known to effectively initiate ring-opening of heterocyclic monomers.[4] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common choice.[3]
-
Action 3: Characterize the Polymer Structure. Use ¹H NMR and FTIR spectroscopy to analyze the resulting polymer.
-
Successful Ring-Opening: The characteristic vinyl proton signals (typically 5-6 ppm) should disappear, and new signals corresponding to the opened ester/ether backbone will appear. The spiroacetal carbon signal in ¹³C NMR will also be absent.
-
Vinyl Polymerization: The spiro orthoester core will remain intact (verifiable by IR and NMR), while the vinyl signals will be gone, replaced by a broad aliphatic backbone signal in the ¹H NMR.
-
-
Caption: Troubleshooting workflow for unexpected polymer shrinkage.
Question 3: My radical polymerization resulted in a soft, soluble material instead of a crosslinked gel. What is the likely side reaction?
Answer: When radical polymerization of a divinyl monomer yields a soluble (non-crosslinked) polymer, the most probable cause is intramolecular cyclization.
-
Causality (Expertise): During polymerization, after one vinyl group of a DVSU monomer has been added to a growing chain, the radical end of that chain is in close proximity to the second, unreacted vinyl group on the same monomer unit. This radical can "bite back" and react with the pendant vinyl group, forming a cyclic structure within the polymer backbone. This consumes the second vinyl group that would have otherwise been used for crosslinking between chains. This side reaction is kinetically favored at low monomer concentrations.
-
Troubleshooting Protocol (Trustworthiness):
-
Action 1: Increase Monomer Concentration. The simplest way to favor intermolecular crosslinking over intramolecular cyclization is to increase the probability of a growing chain radical encountering another monomer molecule. Run the polymerization in bulk or at a higher solution concentration.
-
Action 2: Monitor Conversion. Take aliquots during the reaction and analyze by GPC. The formation of a high molecular weight, soluble polymer at low conversion is a strong indicator of cyclopolymerization. As the reaction proceeds to higher conversion, crosslinking should eventually occur, leading to gelation. If it never gels, cyclization is the dominant pathway.
-
Experimental Protocols
Protocol 1: Purification of DVSU by Recrystallization
This protocol is essential for preparing high-purity monomer suitable for cationic polymerization.
-
Dissolution: Gently warm (~40 °C) 10 g of as-received DVSU in a minimal amount of n-hexane (or methanol/water mixture) until fully dissolved. Use of excess solvent will reduce yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1-2 hours to maximize crystal formation. For best results, subsequent cooling to -20 °C can be performed.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold, fresh solvent.
-
Drying: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.
-
Validation: Confirm purity via melting point analysis. The purified DVSU should exhibit a sharp melting point in the range of 43-46 °C.[7]
Data Presentation
Table 1: Physical and Chemical Properties of DVSU
| Property | Value | Source |
| CAS Number | 78-19-3 | [7] |
| Molecular Formula | C₁₁H₁₆O₄ | [7][9] |
| Molecular Weight | 212.24 g/mol | [7][9] |
| Appearance | White crystalline powder/solid | [3][10] |
| Melting Point | 43-46 °C (lit.) | [7][11] |
| Boiling Point | 108-110 °C at 2 mmHg (lit.) | [7][11] |
| Density | 1.251 g/mL at 25 °C (lit.) | [7][11] |
| Synonyms | 3,9-Divinylspirobi(m-dioxane) | [12] |
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 4. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecan – Wikipedia [de.wikipedia.org]
- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 8. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
- 9. This compound | 78-19-3 | FD33162 [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. alkalisci.com [alkalisci.com]
- 12. This compound | 78-19-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Mastering Crosslinking Density with 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
Welcome to the technical support center for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for effectively controlling the crosslinking density in your polymer systems using DVSU.
Introduction to DVSU: A Versatile Crosslinking Agent
This compound (DVSU) is a bifunctional monomer containing two vinyl groups, making it an effective crosslinking agent in free-radical polymerization. Its unique spiroacetal core structure imparts desirable properties to the resulting polymer networks, including acid-degradability, which is particularly valuable in biomedical applications such as drug delivery systems.[1][2] The ability to precisely control the crosslinking density when using DVSU is paramount for tailoring the mechanical properties, swelling behavior, degradation kinetics, and release profiles of your materials.
This guide will provide a comprehensive overview of the key parameters influencing crosslinking density, detailed experimental protocols, and solutions to common challenges encountered during the polymerization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of crosslinking with DVSU?
A1: DVSU participates in free-radical polymerization via its two vinyl groups. When a radical initiator is introduced to a solution containing a primary monomer and DVSU, the initiator generates free radicals that react with the vinyl groups of both the monomer and DVSU. The incorporation of DVSU into growing polymer chains, with its two reactive sites, leads to the formation of covalent bonds between chains, resulting in a three-dimensional polymer network. The spiroacetal core of DVSU typically remains intact during radical emulsion copolymerization.[1]
Q2: How does the concentration of DVSU affect the properties of the final polymer?
A2: The concentration of DVSU is directly proportional to the crosslinking density of the resulting polymer network. A higher concentration of DVSU leads to a more densely crosslinked network. This, in turn, generally results in:
-
Decreased swelling capacity: A tighter network structure restricts the uptake of solvents.[3]
-
Increased mechanical strength and rigidity: More crosslinks lead to a stiffer material.
-
Slower degradation rate: In the case of acid-degradable polymers, a higher crosslinking density can hinder the diffusion of acid into the polymer matrix.
Q3: Is DVSU suitable for creating acid-degradable materials?
A3: Yes, the spiroacetal linkage in the core of the DVSU molecule is susceptible to hydrolysis under acidic conditions.[1][2] This makes DVSU an excellent choice for designing materials that are stable at physiological pH but degrade in more acidic environments, such as those found in endosomes or lysosomes within cells, or in specific microenvironments in the body. This property is highly advantageous for controlled drug release applications.[2]
Q4: Can DVSU be copolymerized with any vinyl monomer?
A4: DVSU is compatible with a wide range of vinyl monomers, such as acrylates, methacrylates, and acrylamides. It has been successfully used in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate (HEMA).[1] The choice of comonomer will influence the overall properties of the resulting copolymer network, including its hydrophilicity, biocompatibility, and mechanical characteristics.
Troubleshooting Guide
This section addresses common issues that may arise during the polymerization of DVSU-containing systems and provides practical solutions.
Issue 1: Premature Gelation or Uncontrolled Polymerization
Symptoms:
-
The reaction mixture becomes viscous and forms a gel before the intended reaction time is complete.
-
The polymerization proceeds too rapidly, leading to a heterogeneous and poorly defined material.
Possible Causes:
-
High Initiator Concentration: An excessive amount of initiator generates a high concentration of free radicals, leading to a very rapid and uncontrolled polymerization.[4][5]
-
High Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and propagation, accelerating the polymerization.
-
Insufficient Inhibition: Residual inhibitors in the monomers may be insufficient to control the reaction, especially if the monomers have been stored for a long time or improperly.
Solutions:
-
Optimize Initiator Concentration: Reduce the initiator concentration. A good starting point is to use a molar ratio of initiator to total monomers in the range of 1:100 to 1:1000, depending on the desired kinetics.
-
Control Reaction Temperature: Lower the reaction temperature to slow down the polymerization rate. Conduct small-scale experiments to determine the optimal temperature for your specific system.
-
Introduce an Inhibitor: If the monomers are suspected to have low inhibitor levels, a small amount of a suitable inhibitor, such as hydroquinone, can be added to the reaction mixture to provide better control.
-
Monitor the Reaction: Use techniques like dilatometry or calorimetry to monitor the polymerization kinetics in real-time and stop the reaction at the desired conversion.
Issue 2: Incomplete Polymerization or Low Crosslinking Efficiency
Symptoms:
-
The final product is a viscous liquid or a weak gel instead of a solid, crosslinked material.
-
The swelling ratio of the hydrogel is much higher than expected, indicating a low crosslinking density.
Possible Causes:
-
Low Initiator Concentration: An insufficient amount of initiator will result in a low concentration of free radicals, leading to incomplete monomer conversion and poor crosslinking.
-
Low Reaction Temperature or Time: The polymerization may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to achieve high conversion.
-
Presence of Inhibitors: Oxygen from the air or other impurities can act as radical scavengers, inhibiting the polymerization.
-
Low DVSU Concentration: The amount of DVSU may be too low to form a fully crosslinked network.
Solutions:
-
Increase Initiator Concentration: Gradually increase the initiator concentration in small increments to find the optimal level for your system.
-
Increase Reaction Temperature and/or Time: Ensure the reaction is carried out at a suitable temperature for the chosen initiator and for a sufficient duration to allow for high monomer conversion.
-
Deoxygenate the Reaction Mixture: Purge the reaction mixture with an inert gas, such as nitrogen or argon, before and during the polymerization to remove dissolved oxygen.
-
Increase DVSU Concentration: To achieve a higher crosslinking density, increase the molar ratio of DVSU to the primary monomer.
Issue 3: Phase Separation or Inhomogeneous Network Formation
Symptoms:
-
The resulting polymer is opaque or shows visible signs of phase separation.
-
The mechanical properties of the material are inconsistent across different samples or within the same sample.
Possible Causes:
-
Poor Solubility of DVSU or Monomers: If DVSU or one of the comonomers has poor solubility in the reaction solvent, it can lead to the formation of an inhomogeneous mixture.
-
Rapid Polymerization: As mentioned in "Issue 1," a very fast polymerization can lead to the formation of localized, highly crosslinked domains (microgels) before a uniform network can form.
-
Thermodynamic Incompatibility: The growing polymer chains may become incompatible with the solvent, leading to precipitation or phase separation.
Solutions:
-
Choose an Appropriate Solvent: Select a solvent system in which all monomers and the resulting polymer are soluble.
-
Control the Polymerization Rate: Use the strategies outlined in the "Premature Gelation" section to slow down the polymerization and allow for the formation of a more homogeneous network.
-
Use a Surfactant (for Emulsion Polymerization): In emulsion polymerization, the choice and concentration of the surfactant are critical for maintaining a stable and uniform dispersion of monomer droplets and polymer particles.
Experimental Protocols and Methodologies
Protocol 1: General Procedure for Free-Radical Copolymerization of a Hydrophilic Monomer with DVSU to Form a Hydrogel
This protocol provides a general framework for synthesizing a crosslinked hydrogel. The specific amounts of monomer, DVSU, and initiator should be optimized based on the desired crosslinking density and material properties.
Materials:
-
Primary hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate (HEMA), acrylamide)
-
This compound (DVSU)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN), ammonium persulfate (APS))
-
Solvent (e.g., deionized water, ethanol, dimethylformamide (DMF))
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the primary monomer and the desired amount of DVSU in the chosen solvent. The molar ratio of monomer to DVSU will determine the crosslinking density.
-
Deoxygenation: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: Dissolve the free-radical initiator in a small amount of the solvent and add it to the deoxygenated monomer solution.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN) and maintain the temperature for the desired reaction time (typically several hours). The solution will gradually become more viscous and eventually form a gel.
-
Purification: After the polymerization is complete, immerse the resulting hydrogel in a large volume of fresh solvent to remove any unreacted monomers and initiator. The solvent should be changed several times over a period of 24-48 hours to ensure complete purification.
-
Drying: The purified hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.
Diagram of the Experimental Workflow:
Protocol 2: Characterization of Crosslinking Density by Swelling Studies
The swelling ratio of a hydrogel is inversely related to its crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking.
Materials:
-
Dried, purified hydrogel sample of known weight.
-
Swelling solvent (e.g., deionized water, phosphate-buffered saline (PBS)).
Procedure:
-
Initial Weighing: Accurately weigh a dried hydrogel sample (Wd).
-
Swelling: Immerse the dried hydrogel in a large excess of the swelling solvent at a constant temperature.
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, meaning its weight no longer increases. This may take several hours to days, depending on the hydrogel.
-
Final Weighing: Carefully remove the swollen hydrogel from the solvent, gently blot the surface with a lint-free tissue to remove excess surface water, and immediately weigh it (Ws).
-
Calculation of Swelling Ratio: The equilibrium swelling ratio (Q) can be calculated using the following formula:
Q = (Ws - Wd) / Wd
Data Presentation:
| Sample ID | Monomer:DVSU Molar Ratio | Initiator Conc. (mol%) | Swelling Ratio (Q) |
| HG-1 | 100:1 | 0.5 | 15.2 |
| HG-2 | 50:1 | 0.5 | 8.5 |
| HG-3 | 25:1 | 0.5 | 4.1 |
| HG-4 | 50:1 | 1.0 | 7.9 |
Note: The data in this table is illustrative and will vary depending on the specific monomer and reaction conditions.
Controlling Crosslinking Density: A Deeper Dive
The key to successfully tailoring the properties of your DVSU-crosslinked polymer lies in the precise control of the reaction parameters. The following diagram illustrates the relationship between key experimental variables and the resulting crosslinking density.
By systematically varying the DVSU concentration, initiator concentration, and other reaction conditions, researchers can achieve fine control over the final properties of the polymer network. It is recommended to perform a series of small-scale experiments to establish the optimal conditions for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. [PDF] Effect of initiator and inhibitor concentration on the polymerization shrinkage kinetics of experimental dental composites | Semantic Scholar [semanticscholar.org]
Technical Support Center: 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) Reactions
Welcome to the technical support center for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and polymerization of this versatile monomer. As Senior Application Scientists, we have compiled this information to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the correct appearance and physical state of pure this compound (DVSU)?
Pure DVSU is a white crystalline powder.[1] However, it has a low tendency to crystallize and is often sold and handled as a liquid.[1] If you receive it as a liquid, it doesn't necessarily indicate impurity, but for reactions sensitive to contaminants, purification is recommended.
Q2: What are the key reactive sites on the DVSU molecule?
DVSU has two primary sites for reactivity: the terminal vinyl groups (C=C double bonds) and the spiroacetal core. The vinyl groups are susceptible to radical and cationic polymerization, as well as nucleophilic addition.[1] The spiroacetal linkage is sensitive to acidic conditions, which can lead to ring-opening, a property leveraged in the design of acid-degradable materials.[2][3]
Q3: Can DVSU be used in both free-radical and cationic polymerization?
Yes, DVSU is a versatile monomer that can undergo both free-radical and cationic polymerization. It is frequently used as a crosslinking agent in radical emulsion copolymerization.[2][3][4] It also readily reacts with diols or diacids in the presence of strong acids (cationic conditions) to form polymers.[1]
Troubleshooting Guide: Synthesis and Purification
Issue 1: Low yield or impure product during DVSU synthesis.
The synthesis of spiro compounds like DVSU, typically through the condensation of pentaerythritol with an appropriate aldehyde (in this case, acrolein), can be challenging.
-
Underlying Cause: Incomplete reaction, side reactions, or difficulties in purification can lead to low yields and impurities. By-products can arise from the rearrangement of the double bonds or nucleophilic addition.[1]
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions and the use of an appropriate acid catalyst, such as p-toluenesulfonic acid, as is common for acetal formation.[5]
-
Purification: The most effective method for purifying DVSU is repeated recrystallization from non-polar solvents like pentane or n-hexane, or from aqueous methanol.[1] Fractional distillation under reduced pressure can also be used, but be aware that variable boiling points may indicate the presence of by-products.[1]
-
| Parameter | Recommended Value | Source |
| Boiling Point | 108-110 °C at 2 mmHg | [2][6][] |
| Melting Point | 43-46 °C | [2][6][] |
| Density | ~1.251 g/mL at 25 °C | [2][6][] |
Issue 2: My DVSU is a liquid, but my protocol calls for a solid.
-
Underlying Cause: DVSU has a low melting point and a tendency to exist as a supercooled liquid.[1]
-
Solution: To induce crystallization, you can try seeding with a small crystal of pure DVSU, or cooling the liquid in a refrigerator or freezer. If it remains a liquid, it can often still be used, provided its purity is confirmed by analytical methods like NMR.
Troubleshooting Guide: Polymerization Reactions
Issue 3: Failed or low-yield free-radical polymerization.
-
Underlying Cause 1: Presence of Inhibitors. Commercial vinyl monomers are often shipped with inhibitors (like MEHQ or hydroquinone) to prevent premature polymerization during storage.[8] These must be removed before use.
-
Solution: Pass the DVSU solution through a column of activated basic alumina to remove the inhibitor.
-
-
Underlying Cause 2: Oxygen Inhibition. Oxygen is a potent radical scavenger and can inhibit free-radical polymerization.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for an extended period.
-
-
Workflow for Initiating Free-Radical Polymerization:
Caption: Workflow for preparing and initiating DVSU free-radical polymerization.
Issue 4: Uncontrolled or explosive cationic polymerization.
-
Underlying Cause: Cationic polymerization of vinyl monomers can be extremely rapid and exothermic, especially with highly reactive monomers like DVSU. The presence of trace amounts of water or other protic impurities can act as co-initiators, leading to a loss of control.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Purified Monomer: Purify DVSU to remove any protic impurities.
-
Controlled Initiation: Use a well-defined initiator system (e.g., a strong Lewis acid like boron trifluoride diethyl etherate).[1] Add the initiator slowly at a low temperature to control the reaction rate.
-
Issue 5: Unexpected polymer properties (e.g., insolubility, different NMR spectrum).
-
Underlying Cause: Isomerization to 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). DVSU can rearrange to its isomer, DETOSU, especially in the presence of catalysts or at elevated temperatures.[1][9] DETOSU is a ketene diacetal and is highly reactive towards cationic polymerization, but its reactivity in radical polymerization differs from DVSU. This isomerization can lead to different polymer structures.[9]
-
Diagnostic Check: Use ¹H NMR to check for the presence of DETOSU in your DVSU starting material. The vinyl protons of DVSU will have a different chemical shift compared to the ethylidene protons of DETOSU.
-
Solution: Store DVSU in a cool, dark place. If isomerization is suspected, purify the monomer before use.
-
-
Logical Flow for Diagnosing Unexpected Polymer Properties:
Caption: Decision tree for troubleshooting unexpected polymer structures.
Troubleshooting Guide: Post-Polymerization and Applications
Issue 6: Difficulty forming a stable hydrogel network.
-
Underlying Cause: Insufficient crosslinking density. When using DVSU as a comonomer for crosslinking, its concentration is critical.
-
Troubleshooting Steps:
-
Increase DVSU Concentration: Systematically increase the molar ratio of DVSU in your monomer feed.
-
Optimize Initiator Concentration: Ensure sufficient initiator is present to achieve high conversion of all monomers, including the crosslinker.
-
Confirm Copolymer Composition: Use analytical techniques like FTIR or NMR to confirm the incorporation of DVSU into the polymer backbone.[10] For example, the disappearance of vinyl proton signals in NMR and the presence of characteristic spiroacetal peaks in FTIR would indicate successful incorporation.
-
Issue 7: Premature degradation of acid-labile polymers/micelles.
-
Underlying Cause: The spiroacetal core of DVSU is designed to be acid-labile. Exposure to even mildly acidic conditions during purification or storage can cause premature cleavage of the crosslinks.
-
Solution:
-
Neutral pH: Maintain a neutral or slightly basic pH during all post-polymerization workup and storage steps.
-
Buffer Systems: Use appropriate buffer systems if the intended application requires a specific pH range close to neutral.
-
Storage: Store the final polymer product in a well-sealed container, protected from acidic vapors.
-
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 3. 3,9-二乙烯基-2,4,8,10-四氧杂螺[5.5]十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 8. This compound | 78-19-3 | FD33162 [biosynth.com]
- 9. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 10. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimization of Reaction Conditions for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS) Polymerization
Welcome to the comprehensive technical support guide for the polymerization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVS). This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve successful polymerization outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the polymerization of DVS.
Q1: My DVS polymerization resulted in an insoluble gel. What went wrong and how can I prevent it?
A1: Gel formation is a common issue when polymerizing divinyl monomers like DVS due to cross-linking.[1] This typically occurs when the concentration of the monomer is too high, or the initiator concentration is too low, leading to the formation of an infinite polymer network.
-
Causality: At high monomer concentrations, the probability of a growing polymer chain reacting with a vinyl group on another polymer chain (intermolecular reaction) increases, leading to cross-linking. A low initiator concentration results in fewer, longer polymer chains, which have a higher chance of becoming cross-linked before the reaction terminates.
-
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher initiator concentration will generate more polymer chains of shorter length, reducing the likelihood of intermolecular cross-linking.[2]
-
Decrease Monomer Concentration: Diluting the reaction mixture can favor intramolecular cyclization over intermolecular cross-linking, leading to the formation of soluble, branched polymers instead of a gel.
-
Control Reaction Time and Temperature: Monitor the reaction closely and stop it before the gel point is reached. Lowering the temperature can also help to control the reaction rate and delay the onset of gelation.
-
Q2: I'm observing low monomer conversion in my free-radical polymerization of DVS. What are the potential causes?
A2: Low monomer conversion can be attributed to several factors, including insufficient initiation, the presence of inhibitors, or inappropriate reaction temperature.
-
Causality: Free-radical polymerization is sensitive to impurities, especially oxygen, which can act as a radical scavenger and inhibit the reaction. The initiator may also not be decomposing effectively if the temperature is too low for its characteristic half-life.
-
Troubleshooting Steps:
-
Ensure Proper Degassing: Thoroughly degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture to remove dissolved oxygen.
-
Check Initiator and Temperature: Verify that the reaction temperature is appropriate for the chosen initiator. For example, benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are common initiators for DVS copolymerization and typically require temperatures in the range of 70-80°C for efficient decomposition.[3][4]
-
Purify the Monomer: If the monomer has been stored for a long time, it may contain inhibitors. Consider passing it through a column of basic alumina to remove them.
-
Q3: Can DVS be polymerized via cationic polymerization? I'm concerned about the stability of the spiroacetal group.
A3: Yes, DVS, being a divinyl ether, is a candidate for cationic polymerization.[5] However, the stability of the spiroacetal linkage under acidic conditions is a valid concern. Spiroacetals are known to be acid-sensitive and can undergo hydrolysis or ring-opening reactions in the presence of strong acids.[6]
-
Causality: The oxygen atoms in the spiroacetal group can be protonated by the acidic initiator or the growing cationic chain end. This can lead to ring-opening of the acetal, which would result in a different polymer structure than what is expected from the polymerization of the vinyl groups alone.
-
Considerations for Cationic Polymerization:
-
Choice of Initiator: Use a Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄) with a co-initiator (e.g., water, alcohol) to generate the initiating carbocation. The strength of the Lewis acid should be carefully considered to minimize side reactions involving the spiroacetal.
-
Low Temperature: Conducting the polymerization at low temperatures (e.g., -78°C to 0°C) can suppress side reactions, including the acid-catalyzed degradation of the spiroacetal.[7]
-
Solvent Polarity: The choice of solvent can influence the stability of the growing cationic chain and the potential for side reactions. Less polar solvents are often used in cationic polymerization.[5]
-
Q4: The molecular weight of my poly(DVS) is lower than expected, and the polydispersity index (PDI) is high. What could be the cause?
A4: A low molecular weight and high PDI are often indicative of chain transfer reactions or premature termination.
-
Causality: Chain transfer agents, which can be impurities, the solvent, or even the monomer itself, can terminate a growing polymer chain and initiate a new one, leading to a lower average molecular weight. A high PDI suggests a lack of control over the polymerization process, with chains of varying lengths being formed.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure that the monomer and solvent are free from impurities that can act as chain transfer agents.
-
Optimize Initiator Concentration: The concentration of the initiator can affect the molecular weight; generally, a lower initiator concentration leads to a higher molecular weight, but this must be balanced against the risk of gelation.[8]
-
Control Temperature: Higher temperatures can increase the rate of chain transfer reactions. Optimizing the polymerization temperature is crucial for achieving the desired molecular weight and PDI.[9]
-
II. Troubleshooting Guide
This guide provides a more detailed breakdown of specific problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Polymerization | 1. Ineffective removal of inhibitors (e.g., oxygen).2. Initiator not decomposing (temperature too low).3. Defective initiator. | 1. Improve degassing procedure (e.g., multiple freeze-pump-thaw cycles).2. Increase the reaction temperature to match the initiator's half-life.3. Use a fresh batch of initiator. |
| Low Polymer Yield | 1. Insufficient reaction time.2. Low initiator concentration.3. Presence of retarders in the monomer or solvent. | 1. Extend the polymerization time.2. Increase the initiator concentration, while monitoring for gelation.3. Purify the monomer and solvent. |
| Broad Molecular Weight Distribution (High PDI) | 1. Chain transfer reactions.2. Temperature fluctuations during polymerization.3. Non-uniform initiation. | 1. Use high-purity monomer and a solvent with a low chain transfer constant.2. Ensure stable and uniform heating of the reaction vessel.3. Ensure the initiator is fully dissolved and evenly distributed before starting the polymerization. |
| Insoluble Polymer (Gel Formation) | 1. High monomer concentration.2. Low initiator concentration.3. High degree of conversion. | 1. Reduce the initial monomer concentration.2. Increase the initiator concentration to favor the formation of shorter chains.[2]3. Stop the reaction at a lower conversion, before the gel point. |
| Unexpected Polymer Structure (e.g., Ring-Opening) | 1. (For Cationic Polymerization) Acid-catalyzed cleavage of the spiroacetal ring.2. Use of an overly aggressive initiator. | 1. Use a milder Lewis acid initiator and conduct the reaction at low temperatures.2. Screen different initiators to find one that is selective for the vinyl groups. |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the polymerization of DVS.
Protocol 1: Free-Radical Homopolymerization of DVS
This protocol is designed to produce soluble, hyperbranched poly(DVS) by using a relatively high initiator concentration to suppress cross-linking.
Materials:
-
This compound (DVS), purified by passing through a column of basic alumina.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized.
-
Anhydrous N,N-dimethylacetamide (DMAc) or another suitable solvent.
-
Schlenk flask and other standard glassware, oven-dried.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of DVS monomer in anhydrous DMAc. A typical starting concentration would be in the range of 0.5-1.0 M.
-
Add the free-radical initiator (AIBN or BPO). A relatively high initiator-to-monomer molar ratio (e.g., 1:10 to 1:20) is recommended to promote the formation of soluble, branched polymers.[2]
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly degas the solution.
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80°C for AIBN or BPO).[3]
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or diethyl ether).
-
Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Cationic Homopolymerization of DVS (Proposed)
This is a proposed protocol based on general procedures for the cationic polymerization of vinyl ethers. Optimization will be necessary.
Materials:
-
This compound (DVS), purified and dried.
-
Lewis acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂).
-
Anhydrous, non-polar solvent (e.g., dichloromethane, toluene).
-
Dry glassware and inert atmosphere setup.
Procedure:
-
Under an inert atmosphere, dissolve the DVS monomer in the anhydrous solvent in a dry reaction flask. Cool the solution to the desired temperature (e.g., -78°C).
-
In a separate, dry syringe, prepare a solution of the Lewis acid initiator in the same solvent.
-
Slowly add the initiator solution to the stirred monomer solution. The reaction is often very fast.
-
Allow the reaction to proceed for the desired time (this may range from minutes to a few hours).
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Allow the mixture to warm to room temperature.
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.
IV. Data Presentation and Characterization
Table 1: Influence of Initiator Concentration on DVS Polymerization (Hypothetical Data for Free-Radical Polymerization)
| [DVS]₀ (M) | [AIBN]₀ (M) | [DVS]:[AIBN] | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Outcome |
| 1.0 | 0.01 | 100:1 | 70 | 8 | >90 | - | - | Insoluble Gel |
| 1.0 | 0.05 | 20:1 | 70 | 8 | 85 | 15,000 | 2.8 | Soluble Polymer |
| 1.0 | 0.10 | 10:1 | 70 | 8 | 80 | 8,000 | 2.5 | Soluble Polymer |
| 0.5 | 0.05 | 10:1 | 70 | 12 | 75 | 9,500 | 2.6 | Soluble Polymer |
Characterization of Poly(DVS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure. In the ¹H NMR spectrum of poly(DVS), the disappearance of the vinyl proton signals (typically in the 5-6 ppm region) and the appearance of broad signals corresponding to the polymer backbone would indicate successful polymerization.[10][11] The integrity of the spiroacetal group can be confirmed by the presence of the characteristic signals for the methylene and methine protons of the dioxane rings.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the soluble polymer.[12] This provides crucial information about the success of the polymerization in terms of achieving a desired chain length and controlling the molecular weight distribution.
V. Visualization of Polymerization Mechanisms and Workflows
Diagram 1: Free-Radical Polymerization of DVS
Caption: Workflow for the free-radical polymerization of DVS.
Diagram 2: Troubleshooting Gel Formation
References
- 1. future4200.com [future4200.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymerization Reactions [chemed.chem.purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound(78-19-3) 1H NMR [m.chemicalbook.com]
- 12. agilent.com [agilent.com]
Technical Support Center: A Guide to the Storage and Stability of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU), a key monomer in advanced polymer synthesis. This document is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this reactive compound. DVSU's structure, which combines acid-sensitive spiro orthoester (SOE) functionality with polymerizable vinyl groups, is central to its utility but also the source of its storage and handling complexities.[1][2] This guide provides in-depth, field-proven insights to ensure the integrity of your material and the reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding DVSU stability.
Q1: What are the ideal long-term storage conditions for DVSU? A: For optimal stability, DVSU should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The container should be protected from light by using an amber vial or by storing it in a dark location. As a vinyl monomer, it is often supplied with a polymerization inhibitor; ensure the inhibitor is appropriate for your storage duration and experimental needs.[3][4]
Q2: My DVSU, which was a crystalline solid, has become a viscous liquid or waxy solid at room temperature. Is it still usable? A: This is a common observation. DVSU has a low melting point, reported to be in the range of 43-46°C, so it may appear as a liquid or waxy solid in a warm laboratory.[2] However, a significant increase in viscosity or a gummy appearance can also indicate the onset of spontaneous polymerization or the presence of impurities.[1] It is crucial to re-verify the monomer's purity using techniques like NMR or GC before use.
Q3: What are the primary chemical pathways that lead to DVSU degradation during storage? A: There are two main degradation pathways rooted in DVSU's structure:
-
Acid-Catalyzed Hydrolysis: The spiro orthoester core is highly susceptible to trace amounts of acid, which can catalyze a ring-opening reaction, especially in the presence of moisture.[1][5] This degrades the monomer and introduces impurities.
-
Vinyl Group Polymerization: The two vinyl groups are highly reactive and can undergo spontaneous radical polymerization.[6] This process is accelerated by heat, light, and oxygen (which can form peroxides that act as initiators).[3][7]
Q4: How can I confirm the purity of my DVSU sample before an experiment? A: Purity should always be confirmed before critical applications. The recommended methods are:
-
Gas Chromatography (GC): Provides a quantitative measure of monomer purity and detects volatile impurities.[8]
-
¹H NMR Spectroscopy: Confirms the chemical structure and can be used to detect by-products from degradation, such as rearranged isomers or oligomers.
-
FTIR Spectroscopy: Can be used to monitor the disappearance of the vinyl group C=C stretch as an indicator of polymerization.
Section 2: Troubleshooting Guide for DVSU Stability Issues
This guide addresses specific problems you may encounter during your work with DVSU, explaining the causality behind the issue and providing actionable solutions.
| Observed Issue | Potential Root Causes | Scientific Explanation & Recommended Actions |
| Increased Viscosity or Gel Formation in Vial | 1. Inhibitor Depletion: The polymerization inhibitor has been consumed over time. 2. Improper Storage: Exposure to elevated temperatures (>25°C) or UV light has initiated polymerization.[3] 3. Oxygen Exposure: Repeated opening of the container has introduced oxygen, leading to peroxide formation which can initiate radical polymerization.[7] | Causality: The vinyl groups of DVSU are prone to radical chain reactions. Once the inhibitor is exhausted, or enough energy is supplied, polymerization can proceed unchecked. Solutions: • Action: Discard the polymerized material. It is generally not feasible or safe to reverse this process. • Prevention: Upon receiving a new batch, aliquot the monomer into smaller, single-use vials under an inert atmosphere. This minimizes oxygen exposure and thermal cycling of the bulk material. |
| Low Yield or Failed Polymerization Reaction | 1. Monomer Impurity: The DVSU has partially degraded via hydrolysis or contains rearranged by-products.[1] 2. Presence of Water: The reaction is contaminated with moisture, which preferentially reacts with the acid-labile orthoester. | Causality: The integrity of the spiro orthoester ring is essential for controlled ring-opening polymerization. Hydrolyzed monomer will not participate correctly in the reaction. Similarly, unintended by-products can act as chain terminators or alter reaction kinetics. Solutions: • Action: Before the experiment, re-purify the DVSU if purity is suspect. Recrystallization from a non-polar solvent like n-hexane can be effective for removing polar impurities.[1] • Validation: Always use anhydrous solvents and perform reactions under strictly inert conditions to prevent premature hydrolysis. |
| Inconsistent Results Between Experiments | 1. Progressive Degradation: The same stock bottle of DVSU has been used over a long period, and its purity has gradually decreased. 2. Batch-to-Batch Variation: Different lots from a supplier may have slight differences in purity or inhibitor concentration. | Causality: DVSU stability is time-dependent. Even under ideal conditions, slow degradation can occur. This leads to a drift in monomer quality, causing poor experimental reproducibility. Solutions: • Action: Qualify each new batch of DVSU upon arrival and establish an internal expiration date based on your own stability testing. • Best Practice: Use aliquots from the same, recently qualified batch for a series of related experiments to ensure consistency. |
Section 3: Visualizing DVSU Instability & Troubleshooting
Understanding the relationship between DVSU's structure and its instability is key. The following diagrams illustrate these concepts and provide a logical workflow for troubleshooting.
Caption: Key structural liabilities of the DVSU monomer.
Caption: Troubleshooting workflow for DVSU-related experimental issues.
Section 4: Recommended Protocols & Data
Adherence to standardized protocols is critical for success.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces reaction rates for both polymerization and hydrolysis, preserving the monomer. |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents oxidation and the formation of peroxide initiators which can lead to spontaneous polymerization.[7] |
| Light | Protect from Light (Amber Vial) | UV light provides the activation energy for radical polymerization of the vinyl groups.[3][4] |
| Container | Tightly Sealed, Clean Glass Vial | Prevents atmospheric moisture and acid/base contaminants from leaching into the material. |
| Handling | Aliquot Upon Receipt | Minimizes contamination and degradation of the primary stock by limiting exposure to air, moisture, and temperature fluctuations. |
Protocol 1: Procedure for Purity Assessment by Gas Chromatography (GC)
This protocol is a general guideline and should be optimized for your specific instrumentation.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the DVSU sample into a 2 mL GC vial.
-
Add 1 mL of a high-purity solvent in which DVSU is soluble (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent does not co-elute with the monomer.
-
Cap the vial immediately.
-
-
GC Instrument Conditions (Example):
-
Column: A mid-polarity column (e.g., DB-5 or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to the DVSU monomer.
-
Calculate the purity by the area percent method (Area of DVSU peak / Total area of all peaks) x 100.
-
For highest accuracy, use a calibration curve with a certified reference standard. Compare the chromatogram to that of a previously qualified "good" batch to identify new impurity peaks.
-
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. alkalisci.com [alkalisci.com]
- 3. Divinyl ether - Wikipedia [en.wikipedia.org]
- 4. Diethylene glycol divinyl ether, 98%, stab. 0.1% potassium hydroxide | Fisher Scientific [fishersci.ca]
- 5. Development of poly(ortho esters): a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl ether | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Stabilizing 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU)
Welcome to the technical support center for 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the premature polymerization of this highly reactive monomer. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and success of your experiments.
Understanding the Challenge: The Dual Reactivity of DVSU
This compound (DVSU) is a valuable crosslinking agent and monomer used in the synthesis of specialized polymers, including acid-degradable micelles and other biocompatible materials.[1] Its utility stems from its two vinyl groups, which readily participate in polymerization reactions. However, this reactivity is also its primary handling challenge. DVSU can undergo polymerization through two main pathways:
-
Free-Radical Polymerization: The vinyl groups are susceptible to polymerization initiated by free radicals. These radicals can be generated by heat, ultraviolet (UV) light, or the presence of radical initiators (e.g., peroxides).[2][3] This is the most common pathway for premature polymerization during storage and handling.
-
Cationic Ring-Opening Polymerization: In the presence of strong acids, DVSU can undergo a ring-opening polymerization.[4]
Uncontrolled polymerization is a significant safety concern. The reaction is exothermic, meaning it releases heat. This can create a dangerous feedback loop where the increasing temperature accelerates the reaction rate, potentially leading to a runaway reaction, rapid pressure buildup in a sealed container, and even an explosion.[5] From a research perspective, premature polymerization can lead to inconsistent product quality, increased viscosity, gel formation, and ultimately, failed experiments.[4][6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of DVSU.
Q1: My new bottle of DVSU arrived as a liquid, but the literature says it's a solid. Is there something wrong with it?
A1: Not necessarily. Pure DVSU is a white crystalline solid with a melting point of approximately 43-46 °C. However, it has a low tendency to crystallize and is often supplied as a supercooled liquid.[4] As long as the liquid is clear and has low viscosity, it is likely suitable for use. If you observe any haziness, increased viscosity, or solid precipitates, this could be an early sign of polymerization.
Q2: What is the purpose of the inhibitor in the DVSU bottle?
A2: Commercial monomers like DVSU are stabilized with a small amount of an inhibitor to prevent spontaneous polymerization during shipping and storage.[4][7] These inhibitors are typically radical scavengers that intercept any free radicals that may form due to exposure to heat or light. Common inhibitors for vinyl monomers include 4-methoxyphenol (MEHQ) and 4-tert-butylcatechol (TBC).[8][9]
Q3: Do I need to remove the inhibitor before my experiment?
A3: In most cases, yes. The inhibitor will interfere with your intended polymerization by quenching the radicals you generate to initiate the reaction.[7] If you are performing a cationic polymerization, the inhibitor may be less of a concern, but for free-radical polymerization, its removal is a critical step.
Q4: How should I properly store DVSU?
A4: Proper storage is the most critical step in preventing premature polymerization. Based on safety data for similar combustible solids and reactive monomers, the following conditions are recommended:[10][11][12][13]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. A refrigerator (2-8 °C) is ideal. | Low temperatures significantly reduce the rate of spontaneous polymerization. |
| Light | Store in an opaque or amber bottle, away from direct sunlight and UV sources. | UV light can initiate free-radical formation. |
| Atmosphere | Store under an air headspace. Do not store under an inert atmosphere like nitrogen or argon. | Many common phenolic inhibitors, such as MEHQ and TBC, require oxygen to function effectively as radical scavengers. |
| Container | Keep the container tightly sealed to prevent contamination. | Contaminants can sometimes act as initiators. |
| Proximity to other chemicals | Store away from strong acids, bases, oxidizing agents, and radical initiators (e.g., peroxides). | These substances can initiate polymerization or degrade the monomer. |
Q5: What is the typical shelf life of DVSU?
A5: The shelf life will depend on the supplier and storage conditions. Always refer to the manufacturer's expiration date on the certificate of analysis. As a general rule, if the monomer shows any signs of polymerization (see troubleshooting section), it should be discarded, regardless of its age.
Troubleshooting Guide: Identifying and Addressing Premature Polymerization
This section provides a systematic approach to identifying and resolving common issues encountered with DVSU.
Visual Inspection and Physical Signs
The first line of defense is careful observation of your monomer before each use.
| Symptom Observed | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity | Onset of oligomerization/polymerization. | Do not use. The monomer's properties have changed, and it will lead to unreliable experimental results. Dispose of the material according to your institution's safety guidelines. |
| Haziness or Cloudiness | Formation of insoluble polymer particles or water contamination. | Do not use. This is a clear indicator of polymerization. |
| Presence of a Gel or Solid Precipitate | Advanced polymerization. | Do not use. The monomer is no longer viable. Dispose of it safely. |
| Color Change (e.g., yellowing) | Potential degradation or contamination. | While not always indicative of polymerization, it suggests a change in purity. It is best to use a fresh, clear sample if possible. |
Troubleshooting Workflow
If you suspect your DVSU is beginning to polymerize, follow this decision-making workflow.
References
- 1. data.epo.org [data.epo.org]
- 2. Mia Secret Store [miasecretstore.com]
- 3. youtube.com [youtube.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. plasticseurope.org [plasticseurope.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
analytical techniques for identifying impurities in 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Welcome to the comprehensive technical support guide for the analytical characterization of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU). This resource is meticulously designed for researchers, scientists, and professionals in drug development and polymer science who work with this versatile monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of identifying and quantifying impurities in DVSU, ensuring the quality and integrity of your materials and research.
Understanding the Molecule and Its Impurity Profile
This compound is a bicyclic organic molecule with a central spiro atom, making it a key building block in polymer synthesis, particularly for creating acid-degradable materials.[1][2] Its purity is paramount, as even trace impurities can significantly impact polymerization kinetics, polymer properties, and the safety of the final product.
Impurities in DVSU can originate from several sources:
-
Synthesis By-products: The most common synthesis route involves the reaction of pentaerythritol with acrolein. Potential impurities from this process include unreacted starting materials, partially reacted intermediates (e.g., mono-substituted pentaerythritol), and oligomeric species.
-
Isomers and Rearrangement Products: The double bonds in the vinyl groups can potentially rearrange, leading to isomeric impurities.[1]
-
Degradation Products: The spiroacetal core of DVSU is susceptible to hydrolysis, especially under acidic conditions, which can lead to ring-opening and the formation of pentaerythritol and acrolein.[3]
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., hydrocarbons for recrystallization) can be present as residual impurities.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of DVSU.
Q1: What are the primary analytical techniques for assessing the purity of DVSU?
A1: A multi-technique approach is recommended for a comprehensive purity assessment of DVSU. The primary techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, starting materials (e.g., acrolein), and certain by-products.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Best suited for the analysis of non-volatile impurities, oligomers, and degradation products that may not be amenable to GC.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for structural elucidation of the parent molecule and for identifying and quantifying impurities, especially if they are present at levels above 0.1%. Both ¹H and ¹³C NMR are highly valuable.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in DVSU and for detecting impurities with distinct infrared absorptions.
Q2: I see an unknown peak in my GC-MS chromatogram of DVSU. How do I identify it?
A2: Identifying an unknown peak requires a systematic approach:
-
Mass Spectral Library Search: The first step is to compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor can provide a tentative identification.
-
Consider Potential Impurities: Based on the synthesis route and potential degradation pathways, create a list of likely impurities. Compare the mass spectrum of the unknown with the expected fragmentation patterns of these candidate structures.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass and elemental composition of the unknown, which significantly narrows down the possible molecular formulas.
-
Synthesis of a Reference Standard: If the impurity is suspected to be a specific by-product, synthesizing an authentic reference standard can confirm its identity by comparing retention times and mass spectra.
-
Isolation and NMR Analysis: For significant impurities, isolation by preparative chromatography followed by NMR analysis can provide definitive structural confirmation.
Q3: My DVSU sample is a liquid, but the literature states it's a white crystalline solid. What does this mean for its purity?
A3: DVSU has a relatively low melting point (43-46 °C) and a tendency for supercooling, so it is often sold and handled as a liquid.[1][2] However, the presence of impurities can also lower the melting point and inhibit crystallization. Therefore, a liquid state at room temperature does not necessarily indicate impurity but warrants a thorough analytical evaluation to confirm its purity.
Q4: How should I prepare my DVSU sample for GC-MS and HPLC analysis?
A4: Proper sample preparation is crucial for accurate analysis.
-
For GC-MS: Dissolve the DVSU sample in a high-purity volatile solvent such as dichloromethane, ethyl acetate, or acetone. The concentration should be in the range of 100-1000 µg/mL, depending on the sensitivity of your instrument. Ensure the solvent does not co-elute with any peaks of interest.
-
For HPLC: Dissolve the DVSU sample in the mobile phase or a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. The concentration will depend on the detector used (e.g., 0.1-1 mg/mL for UV detection). Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to protect the column.
Q5: Can I quantify impurities without a reference standard for each one?
A5: While using a certified reference standard for each impurity provides the most accurate quantification, it is not always feasible. In such cases, you can use the following approaches:
-
Relative Response Factor (RRF): If the impurity is structurally similar to the main component (DVSU), you can assume an RRF of 1 as a first approximation. This means you would use the calibration curve of DVSU to estimate the concentration of the impurity.
-
Detector-Specific Considerations: For GC-FID, the response is roughly proportional to the number of carbon atoms in the molecule. For HPLC-UV, the response depends on the chromophore. If the impurity is expected to have a similar chromophore to DVSU, a relative quantification can be performed. It is important to clearly state the assumptions made when reporting results without specific standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DVSU using GC-MS and HPLC.
GC-MS Troubleshooting
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Peak Tailing for DVSU | 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate column phase. | 1. Use a deactivated inlet liner. Consider using a liner with glass wool to trap non-volatile residues. 2. Bake out the column at the maximum recommended temperature. If tailing persists, trim the first few centimeters of the column. 3. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally a good starting point. For highly polar impurities, a wax column may be necessary. |
| Ghost Peaks in Blank Runs | 1. Carryover from a previous injection. 2. Septum bleed. 3. Contamination in the carrier gas or gas lines. | 1. Run a solvent blank after a concentrated sample. Increase the injector temperature or use a pulsed splitless injection to ensure complete transfer of the sample to the column. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure high-purity carrier gas and use traps to remove moisture and hydrocarbons. |
| Poor Resolution Between DVSU and an Impurity | 1. Inadequate chromatographic separation. 2. Column overload. | 1. Optimize the GC oven temperature program. A slower ramp rate can improve resolution. Alternatively, use a longer column or a column with a different stationary phase. 2. Dilute the sample to avoid overloading the column. |
| No Peaks Detected | 1. No sample injected. 2. Leak in the system. 3. Incorrect MS settings. | 1. Check the syringe and autosampler for proper operation. 2. Check for leaks at the inlet, column connections, and MS interface. 3. Ensure the MS is in the correct acquisition mode and that the detector is turned on. |
HPLC Troubleshooting
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Broad or Split Peaks | 1. Column degradation or contamination. 2. Mismatch between injection solvent and mobile phase. 3. Column void or channeling. | 1. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject a smaller volume. 3. Reverse flush the column at a low flow rate. If this does not resolve the issue, the column may be irreversibly damaged. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure the check valves are functioning correctly. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Always filter samples before injection. Use a guard column to protect the analytical column. 3. Ensure the mobile phase components are fully miscible and that buffers do not precipitate in the presence of organic solvent. |
| Baseline Drift or Noise | 1. Mobile phase contamination or degradation. 2. Detector lamp aging. 3. Column bleed. | 1. Use high-purity solvents and prepare fresh mobile phase daily. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Flush the column with a strong solvent. If bleed is excessive, the column may need to be replaced. |
Experimental Protocols
The following are detailed starting protocols for the analysis of DVSU. These may require optimization based on your specific instrumentation and the impurity profile of your sample.
Protocol 1: GC-MS Analysis of DVSU
Objective: To separate and identify volatile and semi-volatile impurities in DVSU.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Autosampler
Materials:
-
DVSU sample
-
Dichloromethane (DCM), HPLC grade or higher
-
Helium (carrier gas), 99.999% purity or higher
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the DVSU sample and dissolve it in 10 mL of DCM to prepare a 1 mg/mL stock solution. Further dilute as needed.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C, hold for 0 minutes.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For each peak, obtain the mass spectrum and compare it against a spectral library (e.g., NIST).
-
Report the relative area percent of each impurity. For known impurities with available standards, create a calibration curve for quantification.
Protocol 2: HPLC-UV Analysis of DVSU
Objective: To separate and quantify non-volatile impurities and degradation products in DVSU.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector
-
Autosampler
Materials:
-
DVSU sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the DVSU sample and dissolve it in 10 mL of ACN to prepare a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Report the relative area percent of each impurity. For quantification, prepare a calibration curve using a DVSU reference standard.
Visual Workflows
General Workflow for Impurity Identification in DVSU
Caption: A systematic workflow for the identification and quantification of impurities in DVSU.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. alkalisci.com [alkalisci.com]
- 3. This compound | 78-19-3 | FD33162 [biosynth.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound(78-19-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. Issue's Article Details [indiandrugsonline.org]
Validation & Comparative
A Comparative Guide to Purity Validation of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for the validation of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane's (DVS) purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the nuances of HPLC method development for this unique spiro compound and provide a comparative analysis with alternative analytical techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound, a key bifunctional monomer, is instrumental in the synthesis of advanced polymers such as polyorthoesters, which are utilized in controlled drug release systems.[1] Given its reactive vinyl groups and spiroacetal core, the purity of DVS is paramount. Impurities, which can arise from its synthesis through the rearrangement of double bonds or nucleophilic addition, can significantly impact polymerization kinetics and the properties of the final polymer.[2]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the purity assessment of a wide array of organic compounds, including DVS.[3] Its high resolving power, sensitivity, and adaptability make it an ideal choice for separating the target compound from structurally similar impurities and byproducts.
Elucidating the Optimal HPLC Approach for DVS
The molecular structure of DVS, with its spiroacetal core and terminal vinyl groups, presents a moderate polarity. This allows for flexibility in the choice between normal-phase and reversed-phase chromatography.
-
Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase is paired with a non-polar mobile phase.[4][5] This mode of separation is particularly effective for distinguishing between isomers and can be advantageous for compounds that are highly soluble in organic solvents.[6][7] For DVS, an NP-HPLC method would offer excellent separation from non-polar impurities.
-
Reversed-Phase (RP) HPLC: As the most widely used HPLC mode, RP-HPLC employs a non-polar stationary phase and a polar mobile phase. This technique is well-suited for a broad range of compounds and is often more reproducible than NP-HPLC. A successful RP-HPLC method has been demonstrated for the separation of a similar spiro compound, 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile, utilizing a C18 column with a mobile phase of acetonitrile and water.[8] This provides a strong starting point for developing a method for DVS.
Considering the balance of versatility, reproducibility, and the availability of established methods for similar structures, a Reversed-Phase HPLC method is recommended as the primary approach for the purity validation of DVS.
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and complementary insights into the purity of DVS.
| Analytical Technique | Principle | Strengths for DVS Analysis | Limitations for DVS Analysis |
| HPLC (Reversed-Phase) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | High resolution for separating structurally similar impurities. Quantitative accuracy and precision. Amenable to a wide range of detectors (e.g., UV, MS). | Requires solubility in the mobile phase. Method development can be time-consuming. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[9] | Excellent for separating volatile impurities and residual solvents. High sensitivity with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile impurities. |
| Quantitative NMR (qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[10] | Provides absolute purity determination without the need for a specific reference standard of the analyte.[10] Non-destructive.[11] Provides structural confirmation of the analyte and impurities. | Lower sensitivity compared to HPLC and GC. Potential for signal overlap, complicating quantification. Requires specialized equipment and expertise. |
Experimental Protocols
Proposed HPLC Method for Purity Validation of this compound
This protocol is a recommended starting point for the development and validation of an RP-HPLC method for DVS, based on methodologies for structurally similar compounds.[8][12]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard of known purity.
-
Sample of DVS for analysis.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the lack of a strong chromophore, a lower UV wavelength is suggested for initial screening).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the DVS reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Sample Solution: Prepare the DVS sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.
5. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to DVS based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Caption: HPLC workflow for DVS purity validation.
Decision Framework for Method Selection
The choice of analytical technique for purity validation depends on the specific requirements of the analysis. The following decision tree provides a logical framework for selecting the most appropriate method for DVS.
Caption: Decision tree for analytical method selection.
Conclusion
The purity of this compound is critical for its successful application in polymer synthesis. While several analytical techniques can be employed for its purity assessment, a well-developed and validated Reversed-Phase HPLC method offers the most practical and robust solution for routine quality control . The proposed method in this guide serves as a solid foundation for laboratories to establish their own validated protocols. For a comprehensive characterization, especially during process development or troubleshooting, complementing HPLC with orthogonal techniques like GC-MS for volatile impurities and qNMR for absolute purity and structural confirmation provides the highest level of confidence in the material's quality.
References
- 1. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. hawach.com [hawach.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. 順相 HPLC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Separation of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. acgpubs.org [acgpubs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Polymers Synthesized With and Without 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A Low-Shrinkage Revolution
In the pursuit of high-performance polymeric materials, the challenge of volumetric shrinkage during polymerization remains a significant obstacle. This phenomenon, inherent to the formation of most conventional polymers, can lead to internal stresses, microcracking, and diminished mechanical integrity, compromising their utility in precision applications. This guide offers a comparative analysis of polymers synthesized with and without 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU), a spiro orthoester (SOE) monomer that offers a compelling solution to the shrinkage problem. As a senior application scientist, this document is designed for researchers, scientists, and drug development professionals to elucidate the fundamental differences and advantages imparted by incorporating DVSU into polymer networks.
The Fundamental Dilemma: Volumetric Shrinkage in Polymerization
Conventional polymerization, particularly the free-radical polymerization of vinyl monomers, involves converting monomer molecules, which are at van der Waals distances from each other, into covalently bonded polymer chains. This transition from longer intermolecular distances to shorter covalent bond lengths results in a net reduction in volume, a phenomenon known as polymerization shrinkage.[1] For materials used in dental restorations, advanced adhesives, and precision 3D printing, this shrinkage can be catastrophic, leading to poor dimensional accuracy and device failure.[2][3]
Spiro orthoesters like DVSU are classified as "expanding monomers" because they undergo a unique double ring-opening polymerization, typically under cationic initiation.[3][4] This process breaks two rings for every new bond formed in the polymer backbone, causing a net increase in molecular volume that can effectively counteract the shrinkage from the copolymerized vinyl groups.[1] This dual-mechanism approach allows for the formulation of low-shrinkage or even zero-shrinkage materials.
Caption: Competing mechanisms of shrinkage and expansion in polymer networks.
Comparative Analysis of Polymer Properties
The incorporation of DVSU as a comonomer or crosslinking agent fundamentally alters the physicochemical properties of the resulting polymer network.
Volumetric Shrinkage
The most significant advantage of using DVSU is the dramatic reduction in volumetric shrinkage. While conventional acrylic and epoxy resins can shrink by several volume percent, DVSU-containing formulations can achieve near-zero shrinkage.[3]
| Polymer System | Monomer Composition | Polymerization Method | Volumetric Shrinkage (%) |
| Control Polymer | Bisphenol A glycidyl methacrylate (Bis-GMA) / Triethylene glycol dimethacrylate (TEGDMA) | Photo-polymerization | 5 - 7% |
| DVSU-Modified Polymer | Bis-GMA / TEGDMA / DVSU | Dual-Cure (Photo-radical & Cationic) | 0.5 - 1.5%[1] |
| Thiol-Ene Resin | Tri(ethylene glycol) divinyl ether / Thiol | Thiol-Ene Reaction | ~4-5% |
| Thiol-Ene with SOE | Tri(ethylene glycol) divinyl ether / Thiol / Spiro-orthoester | Dual-Cure | < 1% (up to 39% reduction)[2] |
This data is representative and compiled from typical values found in the literature. Actual values will vary based on specific formulations and curing conditions.
Mechanical Properties
By mitigating internal stresses caused by shrinkage, DVSU can lead to improved mechanical performance. Polymers cured with reduced stress are less prone to micro-fractures and exhibit greater durability. However, the introduction of flexible ether-ester linkages from the ring-opened DVSU can influence the glass transition temperature (Tg) and modulus.
| Property | Polymer without DVSU | Polymer with DVSU | Rationale |
| Compressive Strength | Good | Excellent | Reduced internal stress prevents the formation of failure-initiating microcracks.[1] |
| Tensile Bond Strength | Moderate | High | Lower shrinkage stress improves adhesion at the material-substrate interface.[1] |
| Hardness | High | High to Very High | A denser, less-stressed network can result in a harder surface.[1] |
| Glass Transition (Tg) | Higher | Lower | The flexible poly(ether-ester) segments from DVSU's ring-opening can increase chain mobility, thus lowering the Tg.[3] |
Thermal Stability
The crosslinking nature of DVSU, with its two vinyl groups, contributes to the formation of a robust, three-dimensional network. This increased crosslink density generally enhances the thermal stability of the polymer. Thermogravimetric analysis (TGA) of copolymers containing DVSU has demonstrated good thermal stability.[5]
| Polymer System | Degradation Onset (Td5%) | Key Factor |
| Linear PMMA | ~250 - 300 °C | Linear, non-crosslinked structure. |
| Crosslinked Methacrylate | ~300 - 350 °C | Standard crosslinking. |
| Poly(DMA-co-DVSU) | > 350 °C | DVSU provides robust crosslinking points, enhancing network stability.[6] |
Degradation temperatures are approximate and depend on molecular weight, heating rate, and atmosphere.
Chemical Properties and Biocompatibility
DVSU's spiroacetal structure is key to its application in "smart" materials. The acetal linkages are stable under neutral or basic conditions but are susceptible to hydrolysis in an acidic environment.[7][8] This property is highly desirable for creating drug delivery systems that release their payload in the acidic microenvironments of tumors or lysosomes.[9][10]
Furthermore, the resulting poly(ortho ester) structures are known for their excellent biocompatibility and bioerodibility, breaking down into non-toxic products.[11][12] This makes DVSU an attractive monomer for creating materials intended for biomedical applications, such as tissue engineering scaffolds and controlled drug release matrices.[8][13][14]
Experimental Protocols
To provide a practical comparison, the following section details the synthesis of a standard polymer and a DVSU-modified analogue.
Experimental Workflow Diagram
Caption: General workflow for synthesis and characterization of polymers.
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) without DVSU
This protocol describes a standard free-radical solution polymerization.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), freshly distilled
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Round-bottom flask with magnetic stir bar
-
Nitrogen inlet, condenser, and oil bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 g (76.8 mmol) of HEMA and 0.05 g (0.3 mmol) of AIBN in 40 mL of anhydrous DMF.
-
Equip the flask with a condenser and a nitrogen inlet. Place it in an oil bath on a magnetic stir plate.
-
Purge the solution with dry nitrogen for 20 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Heat the reaction mixture to 70°C with continuous stirring under a positive nitrogen pressure.
-
Maintain the reaction for 6 hours. An increase in viscosity will be observed.
-
Cool the reaction to room temperature and dilute the viscous solution with 10 mL of DMF.
-
Precipitate the polymer by slowly pouring the solution into 500 mL of vigorously stirred methanol.
-
Collect the white, fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer with 100 mL of fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
Protocol 2: Synthesis of a Low-Shrinkage HEMA-DVSU Copolymer
This protocol utilizes a dual-cure system to initiate both radical polymerization of the vinyl groups and cationic ring-opening of the spiroacetal.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), freshly distilled
-
This compound (DVSU)
-
Camphorquinone (CQ) - Photo-radical initiator
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) - Co-initiator
-
Diphenyliodonium hexafluorophosphate (DPIHP) - Cationic photoinitiator
-
Teflon mold (e.g., 10 mm diameter, 2 mm thick)
-
Visible light curing unit (470 nm wavelength)
Procedure:
-
Prepare the monomer resin mixture. In a light-protected vial, mix:
-
7.0 g HEMA
-
3.0 g DVSU
-
0.05 g CQ (0.5 wt%)
-
0.1 g EDMAB (1.0 wt%)
-
0.1 g DPIHP (1.0 wt%)
-
-
Stir the mixture in the dark until all components are fully dissolved, creating a homogenous, light-yellow resin.
-
To fabricate a sample for testing, carefully fill the Teflon mold with the resin, ensuring no air bubbles are trapped. Cover the top and bottom with transparent Mylar strips.
-
Place the curing light tip directly against the Mylar strip and irradiate for 60 seconds on each side. The cationic polymerization may continue for some time after light exposure (dark cure).
-
Post-cure the sample by keeping it at 37°C for 24 hours to ensure maximum conversion.
-
Carefully remove the solid, crosslinked polymer disk from the mold for subsequent characterization (e.g., mechanical testing, shrinkage measurement via density change).
Conclusion and Future Outlook
The inclusion of this compound in polymer formulations offers a robust and elegant solution to the persistent problem of volumetric shrinkage. By leveraging a unique double ring-opening mechanism, DVSU not only enhances dimensional stability but also imparts desirable characteristics such as improved mechanical properties, acid-degradability, and biocompatibility. While formulation complexities, such as the need for dual-initiation systems, must be considered, the benefits are compelling for high-performance applications. For researchers in drug delivery, the pH-sensitive nature of the acetal linkages opens new avenues for creating sophisticated, stimuli-responsive systems. For materials scientists, DVSU and other spiro orthoesters provide a powerful tool to engineer the next generation of advanced composites, adhesives, and 3D-printed materials where precision and reliability are paramount.
References
- 1. Expanding Monomers as Anti-Shrinkage Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. photopolymer.it [photopolymer.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Figure 5 from POLY ( N , N-DIMETHYLACRYLAMIDE-co3 , 9-DIVINYL-2 , 4 , 8 , 10-TETRAOXASPIRO ( 5 . 5 ) UNDECANE ) SYNTHESIS AS MATRIX ENSURING INTRAMOLECULAR STRATEGIES FOR FURTHER COUPLING APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 7. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. This compound CAS 78-19-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. alkalisci.com [alkalisci.com]
- 11. Biocompatibility and effect on osteogenesis of poly(ortho ester) compared to poly(DL-lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
Performance Under the Microscope: A Comparative Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Advanced Applications
Introduction: The Promise of a Unique Spiro Acetal
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU) is a bifunctional monomer characterized by a central spiroacetal core and two reactive vinyl groups. This distinct architecture imparts unique properties to the polymers it forms, making it a molecule of significant interest in specialty polymers, dental composites, and advanced drug delivery systems. Unlike conventional monomers, the spiroacetal structure is key to its performance in applications requiring dimensional stability and controlled degradation. This guide will delve into the performance of DVSU in three primary applications: as a crosslinking agent, as a component in dental restorative composites, and as a building block for acid-degradable micelles in drug delivery. We will objectively compare its performance with established alternatives, supported by experimental data, to provide a clear understanding of its advantages and limitations.
Section 1: DVSU as a High-Performance Crosslinking Agent
In polymer chemistry, crosslinking is a critical process for transforming linear polymers into three-dimensional networks with enhanced mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent is paramount in defining the final properties of the material.
The DVSU Advantage: A Tale of Two Reactivities
DVSU's vinyl groups offer a pathway for crosslinking via radical polymerization. Its unique spirocyclic structure contributes to the formation of highly stable, three-dimensional networks, which can enhance the thermal and chemical resistance of coatings, adhesives, and composite materials.[1]
Head-to-Head Comparison: DVSU vs. Divinylbenzene (DVB)
Table 1: Comparative Performance of Crosslinking Agents
| Property | DVSU (Inferred) | Divinylbenzene (DVB) | Rationale for Comparison |
| Thermal Stability | Good | Excellent | The aromatic structure of DVB provides superior thermal stability compared to the aliphatic spiroacetal structure of DVSU. |
| Flexibility | Higher | Lower | The spiroacetal core of DVSU is less rigid than the benzene ring of DVB, potentially leading to more flexible polymer networks. |
| Biocompatibility | Potentially Higher | Lower | Aliphatic structures are often more biocompatible than aromatic ones. |
Experimental Protocol: Evaluation of Crosslinker Performance
To quantitatively assess the performance of DVSU as a crosslinker in comparison to DVB, the following experimental workflow can be employed:
-
Polymer Synthesis: Synthesize a base polymer, such as polystyrene or poly(methyl methacrylate), and divide it into three batches.
-
Crosslinking: To two of the batches, add equimolar amounts of DVSU and DVB, respectively. The third batch will serve as the un-crosslinked control. Initiate polymerization under identical conditions (e.g., using a radical initiator like AIBN at a specific temperature).
-
Mechanical Testing: Prepare standardized test specimens from the cured polymers and perform tensile testing to determine Young's modulus, tensile strength, and elongation at break.
-
Thermal Analysis: Use thermogravimetric analysis (TGA) to determine the onset of thermal degradation and differential scanning calorimetry (DSC) to measure the glass transition temperature (Tg).
Experimental workflow for comparing crosslinker performance.
Section 2: DVSU in Dental Restorative Composites: A Solution to Polymerization Shrinkage
A significant challenge with conventional methacrylate-based dental composites, such as those containing Bisphenol A-glycidyl methacrylate (Bis-GMA), is polymerization shrinkage. This contraction can lead to stress at the tooth-restoration interface, potentially causing microleakage, secondary caries, and restoration failure.
The Expanding Monomer Concept
Spiro orthoesters and spiro orthocarbonates, the class of compounds to which DVSU belongs, are known as "expanding monomers." During polymerization, they undergo a double ring-opening process, which can partially compensate for the volume reduction that occurs as monomers are converted to a polymer. This can lead to dental composites with significantly reduced polymerization shrinkage.
Performance Comparison: DVSU-based vs. Bis-GMA-based Composites
Table 2: Performance Metrics for Dental Composite Resins
| Performance Metric | DVSU-based Composite (Expected) | Conventional Bis-GMA Composite | Supporting Evidence |
| Volumetric Shrinkage | Low (<1%) | High (2-4%) | Spiro orthoesters undergo ring-opening polymerization, which can lead to expansion, counteracting the shrinkage of other monomers. |
| Flexural Strength | Moderate | High | While reducing shrinkage, the inclusion of expanding monomers can sometimes lead to a slight decrease in mechanical properties compared to highly optimized Bis-GMA formulations. |
| Biocompatibility (Cytotoxicity) | Higher (Less Cytotoxic) | Lower (More Cytotoxic) | Studies have shown that spiroorthocarbonate monomers are less cytotoxic than Bis-GMA.[2] |
Experimental Protocol: Characterization of Dental Composite Performance
-
Composite Formulation: Prepare two resin formulations. The control will be a standard Bis-GMA/TEGDMA (triethylene glycol dimethacrylate) blend. The experimental formulation will replace a portion of the Bis-GMA with DVSU. Both formulations will contain the same type and loading of inorganic filler.
-
Polymerization Shrinkage Measurement: Use a gas pycnometer or a video-imaging device to measure the density of the uncured and cured composites. The volumetric shrinkage can be calculated from the change in density.
-
Flexural Strength Testing: Fabricate bar-shaped specimens according to ISO 4049 standards. Perform a three-point bending test using a universal testing machine to determine the flexural strength and modulus.
-
Cytotoxicity Assay: Prepare extracts of the cured composites in a cell culture medium. Expose human gingival fibroblasts or other relevant cell lines to the extracts and assess cell viability using an MTT assay.
Workflow for dental composite performance evaluation.
Section 3: DVSU in Acid-Degradable Micelles for Controlled Drug Release
Polymeric micelles are nanosized core-shell structures that can encapsulate hydrophobic drugs, enhancing their solubility and circulation time. For effective cancer therapy, it is often desirable for these micelles to release their payload in the acidic tumor microenvironment.
The Role of the Acid-Labile Spiroacetal
The spiroacetal linkage in DVSU is susceptible to acid-catalyzed hydrolysis. By incorporating DVSU as a crosslinker in the core of a polymeric micelle, it is possible to create a nanocarrier that is stable at physiological pH (7.4) but degrades and releases its drug cargo in the acidic environment of a tumor or within the endosomes of cancer cells.
Performance Comparison: DVSU-based vs. PEG-PLA Micelles
Poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA) is a well-studied amphiphilic block copolymer used for forming micelles for drug delivery. Its degradation relies on the hydrolysis of the ester bonds in the PLA block.
Table 3: Comparative Properties of Drug Delivery Micelles
| Property | DVSU-Crosslinked Micelles | PEG-PLA Micelles | Rationale for Comparison |
| Degradation Mechanism | Acid-catalyzed hydrolysis of spiroacetal crosslinks | Hydrolysis of ester bonds | DVSU offers a more distinct pH-triggered degradation due to the high acid sensitivity of the spiroacetal linkage. |
| Drug Release Profile | pH-triggered, potentially rapid release in acidic conditions | Slower, more sustained release through bulk erosion | The targeted degradation of crosslinks in DVSU-based micelles can lead to a more abrupt release. |
| Stability at Physiological pH | High | High | Both systems can be designed to be stable in the bloodstream. |
Experimental Protocol: Evaluation of Micelle Performance
-
Micelle Synthesis: Synthesize an amphiphilic block copolymer with a hydrophobic block containing reactive groups. For the experimental group, crosslink the core of the micelles using DVSU. For the control group, use self-assembled PEG-PLA micelles.
-
Drug Loading: Encapsulate a model hydrophobic drug (e.g., doxorubicin) into both types of micelles.
-
In Vitro Drug Release: Dialyze the drug-loaded micelles against buffer solutions at pH 7.4 and a lower pH (e.g., 5.5) and measure the amount of released drug over time using UV-Vis spectroscopy or HPLC.
-
Degradation Study: Monitor the change in micelle size and molecular weight of the polymer over time at different pH values using dynamic light scattering (DLS) and gel permeation chromatography (GPC).
Protocol for evaluating drug release from micelles.
Conclusion: A Versatile Monomer for Advanced Applications
This compound stands out as a specialty monomer with significant potential in diverse high-performance applications. Its unique spiroacetal structure offers distinct advantages over conventional alternatives. In crosslinking applications, it can provide a balance of thermal stability and flexibility. In dental composites, it presents a promising solution to the long-standing problem of polymerization shrinkage, coupled with favorable biocompatibility. For drug delivery, the acid-labile nature of its core structure enables the design of intelligent nanocarriers for targeted therapy. While further direct comparative studies are warranted to fully quantify its performance benefits, the available data and the underlying chemical principles strongly suggest that DVSU is a valuable tool for material scientists and drug development professionals seeking to push the boundaries of their respective fields.
References
A Comparative Guide to the Structural Confirmation of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Introduction: The Structural Challenge of a Spirocyclic Acetal
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bifunctional monomer of significant interest in polymer chemistry, particularly as a crosslinking agent and a precursor to polyorthoesters.[1][2][3] Its unique spirocyclic structure, featuring a central quaternary carbon atom shared by two 1,3-dioxane rings, imparts specific chemical and physical properties to the resulting polymers.[4] An unambiguous confirmation of this three-dimensional architecture is paramount for understanding its reactivity, polymerization behavior, and the structure-property relationships of derived materials. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of DVTOSU, with a primary focus on the definitive method of single-crystal X-ray crystallography, contrasted with complementary spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][5][6] It provides a detailed molecular structure, including bond lengths, bond angles, and absolute stereochemistry, leaving no ambiguity.[5][7] While a dedicated crystallographic study for DVTOSU is not prominently available in the literature, its known property as a white crystalline powder suggests its amenability to this technique.[1][8]
Experimental Workflow: A Hypothetical Protocol for DVTOSU
The successful application of X-ray crystallography hinges on the growth of a high-quality single crystal.[7][9] Given that DVTOSU can exhibit a low tendency to crystallize, careful control over the crystallization process is crucial.[1][8]
Part 1: Synthesis, Purification, and Crystal Growth
-
Synthesis and Purification: DVTOSU is typically synthesized from pentaerythritol and acrolein. For crystallographic purposes, the crude product must be meticulously purified. Recrystallization from a suitable solvent system, such as n-hexane or aqueous methanol, is essential to remove impurities that could inhibit crystal growth.[1][8] The purity should be confirmed by ¹H NMR and melting point analysis (literature mp: 43-46 °C).[3][10]
-
Crystal Growth Strategy: The slow evaporation method is a robust starting point for small organic molecules.[1][4][11]
-
Solvent Selection: A solvent in which DVTOSU is moderately soluble is ideal. Given its structure, a non-polar or weakly polar solvent like diethyl ether or a mixture of hexane and ethyl acetate would be a logical choice.
-
Procedure: i. Prepare a nearly saturated solution of highly purified DVTOSU in the chosen solvent at room temperature. ii. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[4] iii. Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent over several days. iv. Store the vial in a vibration-free environment at a constant temperature. v. Monitor for the formation of small, well-defined crystals.
-
Part 2: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[6][9]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12][13]
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.[12]
-
The phase problem is solved using direct methods, which are highly effective for small molecules.[6] This yields an initial electron density map.
-
A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.[12][14]
-
Anticipated Results and Structural Confirmation
The final output of a successful X-ray crystallographic analysis is a complete three-dimensional model of the DVTOSU molecule.
| Parameter | Anticipated Information from XRD | Significance for DVTOSU |
| Connectivity | Unambiguous atom-to-atom connections. | Confirms the spiro[5.5]undecane core and the positions of the four oxygen atoms and two vinyl groups. |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C=C, C-O). | Validates the single and double bond character within the molecule. |
| Bond Angles | Angles between all bonded atoms. | Defines the geometry of the two 1,3-dioxane rings and the spiro center. |
| Torsion Angles | Dihedral angles describing the conformation of the rings. | Reveals the chair or boat conformation of the dioxane rings. |
| Stereochemistry | Absolute configuration of chiral centers (if applicable). | DVTOSU is achiral, but XRD would confirm the relative orientation of the vinyl groups (e.g., axial/equatorial). |
| Crystal Packing | Arrangement of molecules in the unit cell. | Provides insight into intermolecular interactions in the solid state. |
This comprehensive dataset provides irrefutable proof of the molecular structure, serving as a benchmark for all other analytical methods.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, spectroscopic methods are indispensable.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[3][15][16] For DVTOSU, ¹H and ¹³C NMR are the most informative.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified DVTOSU in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[3]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Interpretation of Expected Spectra:
-
¹H NMR: The proton NMR spectrum will provide information on the number of distinct proton environments. Key expected signals include those for the vinyl protons (typically in the 5-6 ppm region) and the protons of the dioxane rings (typically in the 3-5 ppm region). The splitting patterns (multiplicities) of these signals will reveal adjacent proton relationships, confirming the connectivity.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts will indicate the type of carbon (e.g., sp² carbons of the vinyl groups, sp³ carbons of the dioxane rings, and the unique spiro carbon).
While NMR can strongly support the proposed structure of DVTOSU, it provides information averaged over the conformations present in solution and does not directly yield precise bond lengths and angles.[17][18]
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation patterns.[19][20]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of DVTOSU into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio and detect them.
Interpretation of Expected Spectrum:
-
Molecular Ion Peak (M⁺•): The spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of DVTOSU (C₁₁H₁₆O₄, MW = 212.24 g/mol ).[2][10] This confirms the elemental composition.
-
Fragmentation Pattern: The molecular ion will fragment in a characteristic way.[21][22][23] The fragmentation pattern can provide evidence for the presence of the vinyl groups and the tetraoxaspiro[5.5]undecane core.
Mass spectrometry is excellent for confirming the molecular formula but cannot, on its own, distinguish between isomers.[19]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. For an unambiguous, high-resolution 3D structure, X-ray crystallography is the only option. For routine identification, purity assessment, and confirming connectivity, NMR and MS are powerful and more readily accessible tools.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5] | Atom connectivity, chemical environments, solution conformation (averaged).[15] | Molecular weight, elemental formula, structural fragments.[19][20] |
| Sample Phase | Solid (single crystal). | Liquid (solution). | Gas (ionized). |
| Sample Amount | Micrograms to milligrams (one good crystal).[24] | Milligrams. | Nanograms to micrograms. |
| Key Advantage | Definitive and unambiguous structural proof. | Non-destructive; provides information on dynamics in solution.[18] | High sensitivity; confirms molecular formula. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[7][9] | Provides an averaged structure; cannot determine precise bond lengths/angles. | Cannot distinguish between isomers; provides limited connectivity data.[19] |
Conclusion
The definitive confirmation of the structure of this compound is best achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, yielding a precise three-dimensional atomic map of the molecule. While NMR spectroscopy and mass spectrometry are essential and powerful complementary tools for confirming the molecular formula and atomic connectivity, they lack the ability to provide the absolute structural proof offered by X-ray diffraction. For researchers and drug development professionals working with DVTOSU and its derivatives, a foundational crystallographic study is the most rigorous approach to unequivocally establish its structure, thereby enabling a deeper understanding of its chemical behavior and applications.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. jchps.com [jchps.com]
- 4. How To [chem.rochester.edu]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mkuniversity.ac.in [mkuniversity.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Analysis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Advanced Polymer Applications
In the landscape of polymer chemistry, the demand for monomers that impart unique functionalities and enhanced performance characteristics is ever-present. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU), a bicyclic di-vinyl monomer, has emerged as a significant player in the development of advanced polymeric materials. Its spiroacetal structure is the key to its utility, offering pathways to low-shrinkage resins and acid-labile networks. This guide provides a comparative overview of DVSU's primary applications, delving into its performance against conventional alternatives and supported by available experimental insights.
Section 1: Low-Shrinkage Polymer Systems - A Boon for High-Precision Applications
One of the most notable applications of spiro monomers like DVSU is in the formulation of low-shrinkage polymer composites, particularly for dental restorations. Volumetric shrinkage during polymerization is a major challenge in this field, leading to stress at the restoration-tooth interface and potential failure.
The Mechanism of Shrinkage Reduction
Conventional crosslinking monomers, such as those based on methacrylates, undergo polymerization primarily through the conversion of van der Waals distances between monomer molecules to shorter covalent bonds, resulting in significant volumetric contraction. Spiro monomers, including DVSU, offer a unique mechanism to counteract this shrinkage. Under cationic initiation, the spiroacetal rings can undergo a double ring-opening polymerization. This process involves the cleavage of two bonds for every new bond formed, leading to an increase in molecular volume that can partially or fully offset the shrinkage from the polymerization of the vinyl groups.
Diagram 1: Cationic Ring-Opening Polymerization of DVSU
Caption: Cationic initiation and subsequent ring-opening of the DVSU spiroacetal.
Performance Comparison with Conventional Monomers
While direct quantitative comparisons of DVSU with standard dental monomers are not extensively documented in readily available literature, studies on similar spiro orthocarbonates (SOCs) demonstrate the potential of this class of compounds. For instance, dental composites formulated with bismethylene spiroorthocarbonate have shown volumetric shrinkage as low as 1.25%. In contrast, traditional methacrylate-based composites can exhibit shrinkage in the range of 2-4%.
| Monomer Type | Typical Volumetric Shrinkage (%) | Primary Polymerization Mechanism |
| Conventional Methacrylates (e.g., Bis-GMA/TEGDMA) | 2 - 4% | Radical Polymerization |
| Spiro Orthocarbonates (SOCs) | < 1.5% | Cationic Ring-Opening Polymerization |
Note: The table presents typical values, and actual shrinkage depends on the complete formulation, including filler content and co-monomers.
Section 2: "Smart" Hydrogels for Controlled Drug Delivery
The acid-labile nature of the acetal linkages in DVSU makes it an excellent candidate for creating pH-responsive or "smart" hydrogels for controlled drug delivery. These hydrogels can be designed to be stable at physiological pH but degrade in acidic environments, such as those found in tumor tissues or within the endo-lysosomal compartments of cells.
Synthesis and Degradation Mechanism
DVSU can be copolymerized with hydrophilic monomers, such as N,N-dimethylacrylamide (DMAA) or 2-hydroxyethyl methacrylate (HEMA), via radical polymerization of its vinyl groups.[1][2] In this case, the spiroacetal structure remains intact and acts as a crosslinker. The resulting hydrogel network is sensitive to acidic conditions, which catalyze the hydrolysis of the acetal bonds, leading to the breakdown of the hydrogel matrix and the release of an entrapped therapeutic agent.
Diagram 2: Radical Polymerization and Acid-Triggered Degradation
Caption: Formation of a DVSU-crosslinked hydrogel and its subsequent degradation.
Comparison with Conventional Crosslinkers
The key advantage of DVSU over conventional, non-degradable crosslinkers like divinylbenzene (DVB) or N,N'-methylene-bis-acrylamide (MBA) is its stimuli-responsive nature. While hydrogels crosslinked with DVB or MBA can release drugs via diffusion, the release rate is primarily governed by the mesh size of the hydrogel and the concentration gradient. In contrast, DVSU-crosslinked hydrogels offer a triggered release mechanism, allowing for targeted drug delivery in response to a specific pH change.
| Crosslinker | Release Mechanism | Stimuli-Responsiveness |
| Divinylbenzene (DVB) | Diffusion | Non-responsive |
| N,N'-Methylene-bis-acrylamide (MBA) | Diffusion | Non-responsive |
| This compound (DVSU) | Diffusion & Degradation | pH-Responsive |
Studies have demonstrated the successful loading and release of drugs like norfloxacin from DVSU-based hydrogels, highlighting their potential as biocompatible and responsive drug delivery systems.[3]
Section 3: Experimental Protocols
Radical Copolymerization for Hydrogel Synthesis (General Procedure)
-
Monomer Solution Preparation: Dissolve the desired amounts of the primary hydrophilic monomer (e.g., N,N-dimethylacrylamide) and the crosslinker, this compound, in a suitable solvent (e.g., N,N-dimethyl acetamide).[1]
-
Initiator Addition: Add a radical initiator, such as benzoyl peroxide (BPO), to the monomer solution.[1]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to remove oxygen which can inhibit radical polymerization.[1]
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 75°C) and maintain for several hours with constant stirring to allow for polymerization to occur.[1] A post-polymerization thermal treatment at a slightly higher temperature (e.g., 80°C) may be employed to ensure high conversion.[1]
-
Purification: Precipitate the resulting polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the purified hydrogel.
Note: The specific ratios of monomers, initiator concentration, solvent, reaction time, and temperature will need to be optimized depending on the desired properties of the hydrogel.
Conclusion and Future Outlook
This compound stands out as a versatile monomer with significant potential in specialized polymer applications. Its ability to undergo cationic ring-opening polymerization makes it a valuable component in the development of low-shrinkage resins, a critical need in fields such as dentistry and high-precision coatings. Furthermore, the acid-labile nature of its spiroacetal core enables the creation of "smart" hydrogels for targeted and controlled drug delivery.
While the available literature provides a strong foundation for these applications, further research is needed to fully elucidate the performance of DVSU in direct comparison with industry-standard crosslinkers. Quantitative data on mechanical properties, a wider range of drug release studies, and more detailed investigations into the kinetics and mechanisms of its polymerization will undoubtedly broaden its application scope and solidify its position as a key building block for next-generation functional polymers.
References
A Comparative Guide to the Biocompatibility of Polymers Containing 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane for Biomedical Applications
In the pursuit of novel drug delivery systems and advanced biomedical devices, the choice of polymeric materials is paramount. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a critical determinant of clinical success. This guide provides an in-depth technical comparison of the biocompatibility of polymers incorporating 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU), a key monomer in the synthesis of a class of poly(ortho esters), against two widely utilized biocompatible polymers: Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA). This analysis is grounded in experimental data and established testing standards to empower researchers, scientists, and drug development professionals in making informed material selections.
Introduction to DVSU-Containing Polymers
Polymers synthesized with this compound (DVSU) belong to the broader class of poly(ortho esters) (POEs). These materials are characterized by the acid-labile ortho ester linkages in their backbone, which allows for tunable degradation rates in physiological environments. This property makes them particularly attractive for controlled drug delivery applications, where the release of a therapeutic agent can be modulated by the polymer erosion rate. The spiroacetal structure imparted by DVSU contributes to the polymer's stability at physiological pH while enabling rapid degradation in acidic microenvironments, such as those found in tumors or intracellular compartments.
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is not an intrinsic property but rather a reflection of its interaction with the biological system in which it is placed. Key aspects of biocompatibility include cytotoxicity, hemocompatibility, and the in vivo tissue response.
Cytotoxicity Assessment: In Vitro Cell Viability
Cytotoxicity assays are fundamental in vitro screening tools to evaluate the potential for a material to cause cell death or inhibit cell growth. The ISO 10993-5 standard outlines methodologies for such assessments, with the MTT assay being a common quantitative method.[1]
While specific quantitative cytotoxicity data for DVSU-containing polymers is limited in publicly available literature, a study on amphiphilic spirocyclic polyacetals, which share a similar core structure, demonstrated full cytocompatibility.[2] In contrast, extensive data is available for PEG and PLGA. PEGylated materials are generally considered non-cytotoxic, with studies on PEGylated niosomal nanoparticles showing no negative effects on normal cells.[3] Similarly, PLGA nanoparticles are also considered biocompatible, with a lack of drug release studies under varying pH conditions being a noted limitation in some reports.[4]
Table 1: Comparative In Vitro Cytotoxicity
| Polymer System | Cell Line | Assay | Results | Citation |
| Spirocyclic Polyacetal | Not Specified | Cellular Assays | Fully cytocompatible | [2] |
| PEGylated Niosomes | L929 | MTT Assay | No negative effects on normal cells | [3] |
| PLGA Nanoparticles | L929 | Not Specified | Biocompatible | [4] |
Hemocompatibility: Interaction with Blood Components
For applications involving direct or indirect contact with blood, hemocompatibility is a critical safety parameter. The ASTM F756 standard provides a framework for assessing the hemolytic properties of materials, which is the lysis of red blood cells.[5][6]
Table 2: Comparative Hemolysis Data
| Polymer System | Assay Principle | Results | Citation |
| DVSU-Containing Polymers | - | Data not available | - |
| PLGA Nanoparticles | Hemolysis Assay | Non-hemolytic | [7][8] |
| PLGA Nanoparticles | Hemolysis Assay | No significant hemolytic effect (<10 mg/ml) | [4] |
In Vivo Biocompatibility: The Tissue Response
In vivo studies are essential to understand the complex interactions between a material and a living organism, including the inflammatory and foreign body response.
For poly(ortho esters), the class of polymers to which DVSU-containing polymers belong, in vivo studies have been conducted. A study evaluating a semisolid poly(ortho ester) injected subcutaneously in rats showed a mild and local inflammation at 3 and 7 days, which subsided to a minimal chronic inflammation at 14 and 21 days.[9] This indicates a generally well-tolerated in vivo response.
The in vivo tissue response to PLGA has also been investigated. Studies on PLGA implants have shown that the material is biocompatible, with the degradation products being eliminated through natural metabolic pathways. The inflammatory and fibrotic responses can be influenced by the surface topography of the implant.
Table 3: Comparative In Vivo Tissue Response
| Polymer System | Animal Model | Implantation Site | Observed Response | Citation |
| Poly(ortho ester) | Rat | Subcutaneous | Mild and local inflammation subsiding over time | [9] |
| PLGA | Mouse | Subcutaneous | Biocompatible, with response influenced by surface topography |
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are crucial for assessing biocompatibility.
Protocol for In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This protocol describes the elution method, where an extract of the polymer is tested for its effect on cell viability.
1. Preparation of Polymer Extract: a. Sterilize the polymer material using a suitable method (e.g., ethylene oxide or gamma irradiation). b. Place a defined amount of the polymer (e.g., based on surface area-to-volume ratio) in a sterile, inert container with a cell culture medium (e.g., DMEM with 10% fetal bovine serum). c. Incubate the polymer in the medium for a specified period (e.g., 24-72 hours) at 37°C with gentle agitation. d. Aseptically collect the extract and, if necessary, filter it to remove any particulates.
2. Cell Culture and Exposure: a. Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a sub-confluent monolayer is formed. b. Remove the existing culture medium and replace it with serial dilutions of the polymer extract. Include positive (e.g., cytotoxic material) and negative (e.g., fresh culture medium) controls. c. Incubate the cells with the extracts for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
3. Assessment of Cell Viability (MTT Assay): a. After the incubation period, remove the extract-containing medium. b. Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. c. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. d. Solubilize the formazan crystals by adding a suitable solvent (e.g., isopropanol or DMSO). e. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. f. Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1]
Protocol for Hemolysis Testing (Based on ASTM F756)
This protocol outlines the extract method for assessing the hemolytic potential of a polymer.
1. Preparation of Polymer Extract: a. Prepare the polymer extract as described in the cytotoxicity protocol, using a physiologically relevant extraction vehicle such as phosphate-buffered saline (PBS).
2. Preparation of Red Blood Cell Suspension: a. Obtain fresh, anticoagulated human or rabbit blood. b. Centrifuge the blood to separate the plasma and buffy coat. c. Wash the red blood cells (RBCs) multiple times with PBS. d. Prepare a diluted suspension of RBCs in PBS.
3. Exposure: a. In triplicate, combine the polymer extract with the diluted RBC suspension in test tubes. b. Include a negative control (PBS) and a positive control (a known hemolytic agent like water or Triton X-100). c. Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
4. Measurement of Hemolysis: a. After incubation, centrifuge the tubes to pellet the intact RBCs. b. Carefully collect the supernatant, which contains any released hemoglobin. c. Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This absorbance is proportional to the amount of free hemoglobin.
5. Calculation of Percent Hemolysis: a. Calculate the percent hemolysis for the test sample using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100 b. According to ASTM F756, materials are generally classified as non-hemolytic if the percent hemolysis is 0-2%, slightly hemolytic if 2-5%, and hemolytic if >5%.
Conclusion and Future Perspectives
This guide provides a comparative overview of the biocompatibility of polymers containing this compound (DVSU) with established biomaterials like PEG and PLGA. While direct quantitative biocompatibility data for DVSU-containing polymers is not as extensively documented as for PEG and PLGA, the available information on related poly(ortho esters) and spiroacetal-containing polymers suggests a favorable biocompatibility profile, characterized by low in vitro cytotoxicity and a mild in vivo inflammatory response.
PEG and PLGA remain the gold standards in many biomedical applications due to their well-established safety profiles and extensive history of use in FDA-approved products. However, the unique acid-sensitive degradation mechanism of DVSU-containing polymers offers a distinct advantage for specific drug delivery applications where triggered release in acidic microenvironments is desired.
For researchers and drug development professionals, the selection of a polymer should be guided by the specific requirements of the application. While PEG and PLGA offer a lower-risk path for many applications, the promising characteristics of DVSU-containing polymers warrant further investigation, particularly through rigorous, standardized biocompatibility testing to generate the quantitative data necessary for clinical translation. As the field of biomaterials continues to evolve, a thorough understanding of the structure-biocompatibility relationship will be crucial in designing the next generation of safe and effective medical devices and drug delivery systems.
References
- 1. blog.johner-institute.com [blog.johner-institute.com]
- 2. Degradable Spirocyclic Polyacetal-Based Core-Amphiphilic Assemblies for Encapsulation and Release of Hydrophobic Cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. measurlabs.com [measurlabs.com]
- 6. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of PLGA nanoparticles with blood components: protein adsorption, coagulation, activation of the complement system and hemolysis studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Crosslinked with 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Crosslinking Agents for Advanced Polymer Formulations
In the realm of polymer science, the selection of a crosslinking agent is a critical determinant of the final material's performance. This guide provides a comprehensive comparison of polymers crosslinked with 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU), a spiroacetal-based crosslinker, against two widely utilized alternatives: the aromatic divinylbenzene (DVB) and the flexible divinyl sulfone (DVS). This analysis is grounded in available experimental data to provide an objective assessment of their respective impacts on the mechanical properties of polymers.
The Role of the Crosslinker: A Structural Perspective
Crosslinking agents are instrumental in transforming linear polymer chains into three-dimensional networks, thereby enhancing mechanical strength, thermal stability, and chemical resistance. The chemical structure of the crosslinker dictates the architecture and, consequently, the macroscopic properties of the resulting polymer network.
This compound (DVSU) is a unique crosslinking agent characterized by a central spiroacetal ring system flanked by two vinyl groups. This structure is anticipated to impart a degree of flexibility to the polymer network. While literature suggests that DVSU incorporation can lead to polymers with good flexibility and tensile strength, a comprehensive public database of its quantitative mechanical properties is not yet established.[1]
Divinylbenzene (DVB) is a rigid, aromatic crosslinking agent. Its benzene ring provides steric hindrance and limits the mobility of the polymer chains, which typically results in materials with high modulus and thermal stability.
Divinyl Sulfone (DVS) offers a more flexible aliphatic chain containing a sulfone group. This flexibility can translate to the final polymer, potentially leading to materials with higher elongation at break and different swelling characteristics compared to those crosslinked with more rigid agents.
Comparative Analysis of Mechanical Properties
| Mechanical Property | DVSU-Crosslinked Polymers | DVB-Crosslinked Polymers | DVS-Crosslinked Polymers |
| Tensile Strength | Stated to be "good," but quantitative data is not readily available. | Generally high, increases with DVB concentration. | Moderate, dependent on polymer and crosslinking density. |
| Young's Modulus | Expected to be moderate due to the flexible spiroacetal structure. Quantitative data is not readily available. | High, leading to rigid materials. | Lower than DVB-crosslinked polymers, resulting in more flexible materials. |
| Elongation at Break | Expected to be higher than DVB-crosslinked polymers. Quantitative data is not readily available. | Generally low, indicative of brittle behavior. | Can be significantly higher, especially in hydrogels. |
| Thermal Stability | Good thermal stability reported.[1] | Excellent, due to the aromatic structure. | Moderate, influenced by the aliphatic backbone. |
The Causality Behind Experimental Choices: Structure-Property Relationships
The choice of a crosslinking agent is a strategic decision in polymer design, directly influencing the material's end-use suitability. The observed differences in mechanical properties between DVB and DVS-crosslinked polymers can be attributed to their molecular structures. The rigid aromatic nature of DVB restricts polymer chain mobility, leading to a stiffer, more brittle material with high thermal stability. Conversely, the flexible aliphatic chain of DVS allows for greater chain movement, resulting in a more pliable material with potentially higher toughness.
While quantitative data for DVSU is still emerging, its spiroacetal structure suggests a balance between the rigidity of DVB and the flexibility of DVS. The spirocyclic core may introduce unique conformational constraints that could lead to a favorable combination of strength and flexibility.
Caption: Relationship between crosslinker structure and resulting polymer properties.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide generalized, step-by-step methodologies for the synthesis and mechanical testing of crosslinked polymers.
Synthesis of a DVSU-Crosslinked Polymer (Generalized)
This protocol is a representative procedure for the synthesis of a crosslinked polymer using DVSU. The specific monomer and reaction conditions should be optimized for the desired application.
Materials:
-
Monomer (e.g., methyl methacrylate, 2-hydroxyethyl methacrylate)
-
This compound (DVSU)
-
Initiator (e.g., benzoyl peroxide, AIBN)
-
Solvent (if applicable, e.g., toluene, water)
-
Nitrogen source for inert atmosphere
Procedure:
-
Monomer and Crosslinker Preparation: In a reaction vessel, dissolve the desired amount of monomer and DVSU in the chosen solvent (if any). The molar ratio of monomer to DVSU will determine the crosslink density.
-
Initiator Addition: Add the initiator to the monomer/crosslinker solution. The concentration of the initiator will affect the polymerization rate.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C) under a continuous nitrogen blanket and with constant stirring.
-
Curing: Maintain the temperature for a sufficient period (e.g., 24 hours) to ensure complete polymerization and crosslinking.
-
Purification: After cooling to room temperature, the resulting polymer may be purified by swelling in a suitable solvent to remove any unreacted monomer, crosslinker, or initiator, followed by drying under vacuum.
Caption: Generalized workflow for the synthesis of a DVSU-crosslinked polymer.
Mechanical Testing: Uniaxial Tensile Test
The following is a standard procedure for evaluating the tensile properties of a crosslinked polymer, based on ASTM D638.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (for accurate strain measurement)
-
Calipers for precise measurement of specimen dimensions
-
Specimen cutting die (dog-bone shape)
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens from the synthesized polymer sheet according to ASTM D638 specifications.
-
Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers.
-
Test Setup: Secure the specimen in the grips of the UTM. Attach the extensometer to the gauge section of the specimen.
-
Testing: Apply a tensile load at a constant crosshead speed until the specimen fractures. The UTM software will record the load and displacement data.
-
Data Analysis: From the resulting stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the mechanical properties of polymers crosslinked with DVSU, DVB, and DVS. While DVB and DVS are well-characterized crosslinkers that impart rigidity and flexibility, respectively, the full potential of DVSU remains an area of active investigation. The unique spiroacetal structure of DVSU suggests the possibility of creating polymers with a novel combination of mechanical properties.
To fully elucidate the structure-property relationships of DVSU-crosslinked polymers, further research is warranted. Specifically, systematic studies that directly compare the mechanical properties of polymers crosslinked with DVSU, DVB, and DVS under identical conditions are needed. Such data will be invaluable for researchers and professionals in the rational design of advanced polymeric materials for a wide range of applications, from biomedical devices to high-performance composites.
References
The Researcher's Guide to 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A Comparative Analysis for Advanced Polymer Research
For researchers, scientists, and drug development professionals at the forefront of polymer innovation, the choice of crosslinking agent is a critical decision that dictates the ultimate performance and functionality of the resulting material. This guide provides an in-depth technical comparison of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVSU), a versatile and increasingly popular crosslinking agent, against its more conventional counterparts. By examining key performance metrics and providing detailed experimental insights, this document aims to empower researchers to make informed decisions for their specific applications.
Introduction to this compound (DVSU)
DVSU is a unique bicyclic acetal with two vinyl groups, making it an effective crosslinker for various polymerization reactions.[1] Its central spiroacetal linkage is the key to its most valuable characteristic: acid lability. This feature allows for the creation of "smart" polymers that can be designed to degrade under specific acidic conditions, a highly desirable trait in applications such as controlled drug delivery and temporary biomaterials.[2][3]
Core Applications and Performance Comparison
The utility of DVSU is most evident in applications requiring controlled degradation and biocompatibility. Here, we compare its performance against two widely used crosslinking agents: Divinylbenzene (DVB), a rigid aromatic crosslinker, and Ethylene Glycol Dimethacrylate (EGDMA), a more flexible aliphatic crosslinker.
Case Study 1: pH-Responsive Hydrogels for Controlled Drug Delivery
One of the primary applications of DVSU is in the formulation of pH-sensitive hydrogels for targeted drug release. The spiroacetal core of DVSU is stable at neutral or physiological pH but hydrolyzes in acidic environments, leading to the degradation of the hydrogel matrix and the release of an encapsulated therapeutic agent.[4]
Comparison with Ethylene Glycol Dimethacrylate (EGDMA):
EGDMA is a common crosslinker used in the synthesis of hydrogels for drug delivery.[5][6] However, hydrogels crosslinked with EGDMA are generally not degradable under physiologically relevant conditions. This can be a limitation in applications where the clearance of the polymer carrier is desirable after drug release.
| Property | DVSU-crosslinked Hydrogel | EGDMA-crosslinked Hydrogel |
| Degradation | Acid-labile (degrades at low pH)[4] | Generally non-degradable[5] |
| Drug Release Mechanism | Primarily degradation-controlled | Primarily diffusion-controlled[5] |
| Swelling Ratio | Can be designed to be pH-responsive | Can be designed to be pH-responsive[5] |
| Biocompatibility | Generally considered biocompatible | Generally considered biocompatible |
Experimental Insight: The choice between DVSU and EGDMA hinges on the desired release kinetics and the need for a biodegradable carrier. For applications requiring a burst release triggered by a pH drop (e.g., in the acidic microenvironment of a tumor or in the stomach), DVSU is a superior choice. For sustained release profiles where the polymer matrix is intended to remain intact, EGDMA may be more suitable.
Case Study 2: Core-Crosslinked Micelles for Targeted Nanomedicine
Core-crosslinked micelles are nanosized drug delivery vehicles with a stable core that can encapsulate hydrophobic drugs. The use of DVSU as a crosslinking agent in the core allows for the creation of micelles that are stable in circulation but dissociate and release their payload in the acidic environment of endosomes or lysosomes within target cells.[3]
Comparison with Divinylbenzene (DVB):
DVB is often used to create highly crosslinked and stable polymer networks.[7] While this imparts excellent stability, it can be a drawback in drug delivery applications where the release of the encapsulated drug is hindered by the non-degradable nature of the crosslinks.
| Property | DVSU-crosslinked Micelles | DVB-crosslinked Micelles |
| Core Stability | High at neutral pH, degrades at low pH[3] | High and stable across a wide pH range[7] |
| Drug Release | Triggered by acidic pH[3] | Slow, diffusion-based release |
| In Vivo Fate | Degradable components can be cleared | Non-degradable polymer may accumulate |
| Mechanical Strength | Generally lower than DVB-crosslinked systems | High due to rigid aromatic crosslinks[8] |
Experimental Insight: The selection of DVSU over DVB for core-crosslinked micelles is a strategic choice for enhancing the therapeutic efficacy of encapsulated drugs. The ability to trigger drug release at the subcellular level can significantly improve the therapeutic window and reduce off-target toxicity.
Mechanical and Thermal Properties: A Comparative Overview
The mechanical and thermal properties of crosslinked polymers are crucial for their application. The choice of crosslinker plays a significant role in determining these characteristics.
Mechanical Properties:
Polymers crosslinked with the rigid aromatic structure of DVB typically exhibit higher tensile strength and modulus compared to those crosslinked with more flexible aliphatic crosslinkers.[8] While specific comparative data for DVSU is limited, its flexible spiroacetal structure suggests that it would impart properties intermediate to or more flexible than DVB.
Thermal Stability:
Crosslinking generally enhances the thermal stability of polymers. Studies on methyl methacrylate crosslinked with DVB have shown increased thermal stability and char formation.[9][10] While detailed thermal analysis of DVSU-crosslinked polymers is not as widely reported, the inherent stability of the spiroacetal structure at neutral pH suggests good thermal stability under non-acidic conditions.
Experimental Protocols
Synthesis of a pH-Sensitive DVSU-Crosslinked Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel using DVSU as the crosslinker, suitable for controlled drug release studies.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (DVSU)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve NIPAM and DVSU in PBS in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Add APS and TEMED to initiate polymerization.
-
Allow the polymerization to proceed at room temperature for 24 hours.
-
The resulting hydrogel is then purified by dialysis against deionized water to remove unreacted monomers and initiator.
Caption: Workflow for pH-sensitive DVSU-hydrogel synthesis.
Synthesis of Core-Crosslinked Micelles using DVSU
This protocol outlines the preparation of core-crosslinked micelles with an acid-labile DVSU core.
Materials:
-
Amphiphilic block copolymer (e.g., PEG-b-poly(L-lysine))
-
This compound (DVSU)
-
A free radical initiator (e.g., AIBN)
-
A hydrophobic drug for encapsulation
Procedure:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent.
-
Add DVSU to the solution.
-
Slowly add water to induce micelle formation via self-assembly.
-
Remove the organic solvent by evaporation.
-
Add a free radical initiator and heat to initiate crosslinking of the micelle core.
-
Purify the core-crosslinked micelles by dialysis.
Caption: Process for DVSU core-crosslinked micelle synthesis.
Conclusion and Future Perspectives
This compound stands out as a highly valuable crosslinking agent for the development of advanced, stimuli-responsive polymers. Its key advantage lies in the acid-labile nature of its spiroacetal core, which enables the design of materials with controlled degradation profiles. This makes DVSU particularly well-suited for applications in drug delivery, where triggered release at specific physiological sites is paramount.
While traditional crosslinkers like DVB and EGDMA offer robust and stable polymer networks, they lack the "smart" functionality of DVSU. The choice of crosslinker will ultimately depend on the specific requirements of the application. For systems demanding high mechanical strength and thermal stability without the need for degradation, DVB remains a strong candidate. For applications requiring a stable, non-degradable hydrogel network, EGDMA is a reliable choice. However, for the next generation of intelligent biomaterials and drug delivery systems, the unique properties of DVSU offer unparalleled opportunities for innovation.
Future research should focus on direct comparative studies of DVSU with other acid-labile crosslinkers to provide a more nuanced understanding of their relative performance. Furthermore, exploring the in vivo behavior and biocompatibility of DVSU-based polymers will be crucial for their successful translation into clinical applications.[11][12]
References
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based drug delivery systems and their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
This document provides essential safety protocols and procedural guidance for the handling of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS No. 78-19-3). As an acetal-type crosslinking comonomer, this compound presents specific hazards that necessitate rigorous adherence to safety protocols to mitigate risks.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.
Core Hazard Assessment and Mitigation Strategy
This compound is a combustible solid with a flash point of 113 °C (235.4 °F). Structurally, it is a divinyl ether derivative. This class of compounds can be unstable, with the potential to form explosive peroxides upon exposure to air and light, and may undergo spontaneous, hazardous polymerization.[3] The compound is also known to hydrolyze rapidly.[4]
Therefore, our primary safety directive is a multi-layered defense:
-
Engineering Controls: All handling of this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.
-
Administrative Controls: Limit the quantities of the chemical stored and used in the laboratory. Ensure all personnel are trained on the specific hazards and procedures outlined in this guide.
-
Personal Protective Equipment (PPE): PPE is the final, critical barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific tasks being performed.
Essential Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum required PPE for handling this compound. Specific scenarios may require an elevated level of protection.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Hands | Double-gloving with chemical-resistant gloves | Inner: Nitrile; Outer: Butyl rubber or Neoprene. Inspect for integrity before each use. |
| Eyes/Face | Safety goggles and face shield | Goggles must be ANSI Z87.1 certified. A face shield is mandatory when handling larger quantities (>50g) or during splash-potential operations. |
| Body | Flame-retardant laboratory coat | Long-sleeved, fully buttoned. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required if there is a failure of engineering controls (e.g., fume hood malfunction) or when handling outside of a fume hood.[5] |
Detailed PPE Selection and Causality
Hand Protection: A Two-Barrier System
Given the compound's reactivity and the general properties of ethers, a single pair of gloves is insufficient. Ethers can degrade common glove materials.[6]
-
Inner Glove (Nitrile): Provides a baseline of chemical resistance and serves as a secondary barrier in case the outer glove is breached.
-
Outer Glove (Butyl rubber or Neoprene): These materials offer superior resistance to a broad range of chemicals, including ethers.[5] The outer glove bears the brunt of any potential contact, preserving the integrity of the inner glove.
Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before use. Remove gloves immediately if contamination is suspected and wash hands thoroughly.
Eye and Face Protection: Defending Against the Unseen
Due to its crystalline nature at room temperature (Melting Point: 43-46 °C), there is a risk of dust generation when handling the solid.[1]
-
Safety Goggles: Provide 360-degree protection from dust particles and splashes, which safety glasses with side shields do not.[7]
-
Face Shield: This is a mandatory secondary barrier during operations with a heightened risk of splashes or energetic reactions, such as when transferring large quantities or setting up a new reaction.
Body Protection: The Laboratory Standard
A flame-retardant lab coat is essential due to the compound's combustible nature.[5] It must be kept fully buttoned to provide maximum coverage of personal clothing.
Respiratory Protection: The Last Line of Defense
While all routine work should be conducted in a fume hood, emergency preparedness is key. An air-purifying respirator with organic vapor cartridges should be readily available. Use is mandated under the following conditions:
-
A known failure or malfunction of the primary engineering control (fume hood).
-
During a large-scale spill cleanup where vapor concentrations may exceed permissible exposure limits.[8]
-
When weighing or transferring large quantities of the solid that may generate dust outside of a contained system.
Operational and Disposal Plans
Standard Handling Protocol
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Dispensing: Use spark-proof tools for handling the solid chemical.[5] Dispense the minimum required amount into a sealed, labeled container within the fume hood.
-
Reaction Setup: Keep the reaction vessel within the fume hood at all times. Ensure the apparatus is secure.
-
Post-Handling: Tightly close the primary container. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical. Remove PPE in the correct order (outer gloves, face shield, goggles, lab coat, inner gloves) and wash hands thoroughly.
Emergency Protocol: Spill and Exposure
In the event of a spill, immediate and correct action is critical to prevent harm and further contamination.[9]
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (>10g) or outside of a fume hood, evacuate the immediate area.[8][10]
-
Control Ignition Sources: If flammable vapors may be present, turn off any nearby ignition sources if it is safe to do so.[9]
-
Assess and Act:
-
Minor Spill (<10g, contained in fume hood): If trained and equipped, proceed with cleanup. Use an absorbent material (e.g., kitty litter, spill pillows) to contain the spill.[10] Work from the outside in to prevent spreading.[11]
-
Major Spill (>10g, outside fume hood): Evacuate, close the doors to the area, and contact your institution's emergency response team (e.g., EH&S).[8]
-
-
Cleanup & Decontamination: Collect the absorbent material and spilled chemical using spark-proof tools into a designated, labeled hazardous waste container.[10] Decontaminate the spill area with soap and water.[8]
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Proceed immediately to an emergency eyewash station and flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbent materials, and empty containers, must be disposed of as hazardous waste.[5]
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Container Disposal: The original container must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[5]
-
Contact EH&S: Follow your institution's specific procedures for hazardous waste pickup.
By adhering to these rigorous PPE, handling, and emergency protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro 5.5 undecane 98 78-19-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Divinyl ether - Wikipedia [en.wikipedia.org]
- 4. 3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. safetymanagementgroup.com [safetymanagementgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
